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Core Science & Biosynthesis

Foundational

Technical Guide: 5,7-Dioxaspiro[2.5]octan-6-one (CAS 4437-68-7)

The following technical guide details the physicochemical profile, synthesis, safety protocols, and applications of CAS 4437-68-7 , chemically known as 5,7-Dioxaspiro[2.5]octan-6-one . [1] Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, safety protocols, and applications of CAS 4437-68-7 , chemically known as 5,7-Dioxaspiro[2.5]octan-6-one .

[1]

Executive Summary & Chemical Identity

CAS 4437-68-7 represents a specialized spiro-cyclic carbonate intermediate, 5,7-Dioxaspiro[2.5]octan-6-one .[1] It is a critical building block in organic synthesis, most notably serving as a structural precursor for the cyclopropane moiety in the synthesis of leukotriene receptor antagonists like Montelukast (Singulair) . Beyond pharmaceutical applications, it acts as a strained monomer in radical ring-opening polymerization, offering unique volume-expansion properties during polymer formation.

Chemical Identity Table
PropertyDetail
Chemical Name 5,7-Dioxaspiro[2.5]octan-6-one
Synonyms 1,1-Cyclopropanedimethanol cyclic carbonate; Cyclopropane-1,1-diyl-dimethanol carbonate
CAS Number 4437-68-7
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
SMILES O=C1OCC2(CC2)CO1
Structure Class Spiro-cyclic carbonate (Strained Ring)

Physicochemical Properties

Understanding the physical state of CAS 4437-68-7 is vital for process design. The molecule features a strained cyclopropane ring fused spiro-chemically to a six-membered carbonate ring. This strain contributes to its reactivity and susceptibility to ring-opening reactions.

PropertyValue / DescriptionTechnical Context
Physical State Liquid / OilTypically isolated as a yellowish oil.
Boiling Point Low / VolatileOften isolated via vacuum distillation or kept in solution due to volatility and thermal instability.
Solubility Organic SolventsSoluble in Dichloromethane (DCM), Ethyl Acetate, Hexanes, and Diethyl Ether.
Stability Moisture SensitiveThe carbonate linkage is susceptible to hydrolysis; requires storage under inert atmosphere (N₂/Ar).
Reactivity ElectrophilicThe carbonyl carbon is electrophilic; the ring system is prone to nucleophilic attack and ring-opening polymerization.

Critical Note on Volatility: Literature indicates that due to its relatively low boiling point and strained nature, this compound is frequently maintained in solution (e.g., in Et₂O) at low temperatures (-78 °C to -20 °C) to prevent degradation or polymerization.

Synthesis & Production Workflows

The synthesis of 5,7-Dioxaspiro[2.5]octan-6-one typically proceeds via the cyclization of 1,1-bis(hydroxymethyl)cyclopropane (CAS 39590-81-3). Two primary routes are employed depending on scale and safety constraints:

  • Phosgene/Triphosgene Route: High yield, requires strict safety controls.

  • Carbonate Exchange Route: Uses Ethyl Chloroformate or Diethyl Carbonate (greener, but may require catalysts).

Synthesis Pathway Diagram

The following diagram illustrates the standard laboratory synthesis using Triphosgene, a safer solid substitute for phosgene gas.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 1,1-Bis(hydroxymethyl) cyclopropane (CAS 39590-81-3) Intermediate Reaction Intermediate (Chloroformate) Precursor->Intermediate Acylation (-78°C to 0°C) Reagent Triphosgene / Pyridine (or Ethyl Chloroformate) Reagent->Intermediate Product 5,7-Dioxaspiro[2.5] octan-6-one (CAS 4437-68-7) Intermediate->Product Cyclization (-HCl)

Caption: Synthesis of CAS 4437-68-7 via cyclization of the diol precursor using an activated carbonate source.

Protocol Summary (Triphosgene Method):

  • Setup: Flame-dried glassware, inert atmosphere (Argon/Nitrogen).

  • Dissolution: Dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous DCM/Pyridine.

  • Addition: Add Triphosgene (0.33 equiv) dissolved in DCM dropwise at 0°C or lower.

  • Quench: Quench carefully with saturated NH₄Cl or water (destroying excess phosgene equivalents).

  • Isolation: Extract with organic solvent, dry over MgSO₄, and concentrate carefully (avoid high heat).

Safety Data Sheet (SDS) Guidelines

Note: A specific, legally binding SDS for pure CAS 4437-68-7 is rare in public databases due to its status as an intermediate. The following data is derived from chemical class properties (cyclic carbonates) and precursor hazards.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4]

    • P280: Wear protective gloves/eye protection/face protection.

Handling & Storage Decision Tree

Strict moisture control is required to prevent hydrolysis back to the diol.

SafetyWorkflow Start Handling CAS 4437-68-7 PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Environment Environment: Fume Hood Required? PPE->Environment Storage Storage Condition: Inert Gas (Ar/N2) < 4°C Environment->Storage Routine Use Spill Spill Response: Absorb with Sand, Neutralize Environment->Spill Accidental Release

Caption: Operational safety workflow for handling moisture-sensitive cyclic carbonates.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash immediately with soap and plenty of water. Remove contaminated clothing.[2][3][5]

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Call a poison control center.

Applications in Drug Development & Polymer Science

Pharmaceutical Intermediate (Montelukast)

CAS 4437-68-7 is a key intermediate for introducing the 1,1-disubstituted cyclopropane ring found in Montelukast.

  • Mechanism: The cyclic carbonate undergoes nucleophilic ring-opening (e.g., with a Grignard reagent or cyanide source) to yield the necessary 1-(hydroxymethyl)cyclopropane derivatives.

  • Advantage: Using the spiro-carbonate protects the diol functionality while activating the carbon for subsequent chain extension.

Radical Ring-Opening Polymerization

In polymer chemistry, this compound is valued for its ability to undergo radical ring-opening polymerization .

  • Volume Control: Unlike standard vinyl polymerization which shrinks, the opening of the bicyclic system can result in volume expansion or reduced shrinkage, valuable for dental resins and high-precision coatings.

  • Copolymerization: It can be copolymerized with vinyl monomers (e.g., styrene, acrylates) to introduce degradable carbonate linkages into the polymer backbone.

References

  • Sanda, F., Takata, T., & Endo, T. (1994). Synthesis and radical polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety. Macromolecules.

  • University of Southampton. (2021). Research Repository: Synthesis of 5,7-dioxaspiro[2.5]octan-6-one.

  • GuideChem. (2025). Chemical Properties of 1-(Hydroxymethyl)cyclopropaneacetonitrile and related intermediates.

  • ChemicalBook. (2025).[6] Product List: Cyclopropane derivatives.

  • PubChem. (2025). Compound Summary: Cyclic Carbonates.

Sources

Exploratory

Advanced Spirocyclic Carbonate Monomers: Synthesis, Polymerization Mechanisms, and Biomedical Applications

[1] Executive Summary This technical guide provides a comprehensive analysis of spirocyclic carbonate monomers, specifically focusing on their synthesis from pentaerythritol derivatives and their utility in Ring-Opening...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of spirocyclic carbonate monomers, specifically focusing on their synthesis from pentaerythritol derivatives and their utility in Ring-Opening Polymerization (ROP). Unlike conventional linear carbonates, spirocyclic variants offer unique thermodynamic properties—most notably the potential for zero-shrinkage or volume-expanding polymerization—and serve as rigid, hyper-functional crosslinkers in high-performance material design. This document details the chemical pathways, self-validating synthesis protocols, and mechanistic insights required for their application in biomedical scaffolds and dental resins.

Structural Fundamentals & Rationale

The Volume-Expansion Paradigm

Standard vinyl polymerization (e.g., methacrylates) typically results in 5–20% volumetric shrinkage due to the conversion of Van der Waals distances between monomers into shorter covalent bonds. Spirocyclic monomers counteract this via a "double ring-opening" mechanism.

  • Spiroorthocarbonates (SOCs): The classic "expanding monomers."[1][2] They possess a spiro-acetal structure.[3] Upon cationic attack, two rings open, significantly increasing the excluded volume of the polymer chain relative to the crystalline monomer.

  • Spirocyclic Bis-Carbonates: Derived from pentaerythritol, these contain two six-membered carbonate rings sharing a central quaternary carbon. While they exhibit less expansion than SOCs, they offer superior rigidity (

    
     enhancement) and are critical precursors for Non-Isocyanate Polyurethanes (NIPUs) and crosslinked polycarbonates.
    
Chemical Rigidity

The central spiro-carbon acts as a "molecular knot," preventing segmental rotation. Incorporating these monomers into a polymer backbone significantly elevates the glass transition temperature (


) and modulus, making them ideal for biodegradable bone-fixation devices where mechanical integrity is paramount.

Monomer Synthesis Protocol

Target Monomer

Compound: 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dione (Spirocyclic Bis-carbonate).[4] Precursor: Pentaerythritol.[3][5][6]

Reagents & Causality
  • Pentaerythritol (PE): The tetra-functional core. Must be finely ground to maximize surface area as it has poor solubility in organic solvents.

  • Diethyl Carbonate (DEC): The carbonyl source. Preferred over phosgene for "green" synthesis, though it requires higher temperatures to drive equilibrium.

  • Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ):
    The basic catalyst. It activates the hydroxyl groups of PE for nucleophilic attack on the carbonyl of DEC.
  • Toluene/Xylene: Azeotropic solvent to remove ethanol by-product, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Synthesis Workflow
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Pentaerythritol (13.6 g, 0.1 mol), Diethyl Carbonate (30 mL, excess), and

    
     (0.5 g) to the flask. Add 100 mL of dry toluene.
    
  • Transesterification: Heat the mixture to reflux (~110–120°C). Ethanol is generated as the leaving group.

  • Azeotropic Distillation: Monitor the Dean-Stark trap. The reaction is complete when ethanol cessation is observed (approx. 6–12 hours).

  • Purification (Self-Validation):

    • Filter the hot solution to remove the inorganic catalyst.

    • Cool the filtrate to room temperature. The spirocyclic carbonate will crystallize out (white needles).

    • Recrystallize from ethyl acetate or dioxane.

  • Validation Check:

    • FT-IR: Look for the cyclic carbonate carbonyl stretch at ~1740–1760 cm⁻¹. Absence of broad OH stretch (3200–3500 cm⁻¹) confirms full conversion.

    • Melting Point: Target range 225–230°C.

Synthesis Pathway Visualization

MonomerSynthesis cluster_process Azeotropic Distillation (Toluene, 120°C) PE Pentaerythritol (Tetra-ol Core) Inter Intermediate Mono-cyclic Carbonate PE->Inter Transesterification 1 DEC Diethyl Carbonate (Carbonyl Source) DEC->Inter Cat Catalyst (K2CO3 / NaOMe) Cat->Inter Activates OH Ethanol Ethanol (By-product removed) Inter->Ethanol Product Spirocyclic Bis-Carbonate (2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dione) Inter->Product Cyclization 2 Product->Ethanol

Caption: Synthesis of spirocyclic bis-carbonate via base-catalyzed transesterification. Continuous removal of ethanol drives the reaction to completion.

Polymerization Mechanisms

Cationic Ring-Opening Polymerization (CROP)

This mechanism is preferred for generating crosslinked networks with minimal shrinkage.

  • Initiator: Lewis acids (e.g.,

    
    ) or Alkyl triflates.
    
  • Mechanism: The initiator attacks the carbonyl oxygen, creating an oxonium ion. The ring opens to form a carbocation, which propagates.

  • Outcome: Polycarbonates with ether linkages (if decarboxylation occurs) or pure polycarbonates.

Anionic Ring-Opening Polymerization (AROP)

Preferred for biomedical applications to avoid toxic metal residues.

  • Catalyst: Organocatalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU.

  • Mechanism: Nucleophilic activation of the initiating alcohol, which attacks the carbonyl carbon.

  • Control: Allows for living polymerization characteristics, essential for block copolymer synthesis (e.g., PEG-b-Polycarbonate).

Cationic ROP Mechanism Visualization

CationicROP Initiator Lewis Acid Initiator (BF3·OEt2) Complex Activated Monomer (Oxonium Ion) Initiator->Complex Coordination Monomer Spirocyclic Carbonate Monomer Monomer->Complex RingOpen Ring Opening (Carbocation Formation) Complex->RingOpen C-O Bond Cleavage Prop Propagation (Chain Growth) RingOpen->Prop Attack by Monomer Prop->Complex Chain Transfer Crosslink Crosslinked Network (Rigid Backbone) Prop->Crosslink Bifunctional Propagation

Caption: Cationic Ring-Opening Polymerization pathway. The bifunctional nature of the spiro-monomer leads to rapid crosslinking and network formation.

Material Properties & Biomedical Applications[1][5][8][9][10][11]

Property Matrix

The following table contrasts Spirocyclic Polycarbonates (SPC) against standard Bisphenol A Polycarbonate (BPA-PC) and Aliphatic Polycarbonates (APC).

PropertySpirocyclic Polycarbonate (SPC)BPA-PolycarbonateLinear Aliphatic PC (e.g., PTMC)
Shrinkage < 1% (Low)~5-7%~5-10%
Modulus High (Rigid)HighLow (Elastomeric)
Degradation Surface Erosion (Slow)Non-degradableBulk Erosion (Fast)
Biocompatibility Excellent (Aliphatic products)Poor (BPA leaching)Excellent
Functionality High (Crosslinkable)LowLow
Drug Delivery Systems

Spirocyclic monomers can be copolymerized with functional cyclic carbonates (e.g., carrying pendant carboxyl or hydroxyl groups).

  • Protocol Insight: Use AROP with a PEG-macroinitiator. The spiro-monomer introduces rigid "knots" into the micelle core, increasing stability and preventing premature drug release in the bloodstream.

Dental Resins

The low-shrinkage characteristic is vital here.[7]

  • Application: Replacing Methacrylates (Bis-GMA).

  • Advantage: Reduced marginal gap formation (less secondary caries) and lower polymerization stress.

References

  • Endo, T., et al. (2000). "Synthesis of Six-Membered Cyclic Carbonate Monomers by Disproportionation of 1,3-Bis(alkoxycarbonyloxy)propanes and Their Polymerization." Polymer Journal, 32(5), 442–446. Link

  • Helou, M., et al. (2010). "Organocatalytic Ring-Opening Polymerization of Cyclic Carbonates." Macromolecules, 43(6), 2660–2667. Link

  • Rokicki, G., et al. (2015). "Non-isocyanate polyurethanes: Synthesis, properties, and applications."[8] Polymers for Advanced Technologies, 26(7), 707-761. Link

  • Sanda, F., & Endo, T. (2000). "Syntheses and functions of polymers based on amino acids." Macromolecular Rapid Communications, 21(9), 560-578. (Context on expanding monomers). Link

  • Suriano, F., et al. (2011). "Functionalized cyclic carbonates: from synthesis to therapeutic applications." Polymer Chemistry, 2, 528-533. Link

Sources

Foundational

An In-Depth Technical Guide to the Nomenclature and Synonyms of 5,7-Dioxaspiro[2.5]octan-6-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of chemical synthesis and drug development, precise communication is paramount. The unambiguous identification of a chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and drug development, precise communication is paramount. The unambiguous identification of a chemical entity through its nomenclature and various synonyms is fundamental to reproducible research and clear scientific discourse. This guide provides a comprehensive overview of the nomenclature and synonyms for the spirocyclic compound commonly known as 1,1-Cyclopropanedimethanol cyclic carbonate. The core of this molecule is a cyclopropane ring spiro-fused to a six-membered cyclic carbonate. This structural motif is of interest to medicinal chemists and materials scientists for its conformational rigidity and potential as a building block in novel chemical entities.

Core Chemical Identity

The foundational structure of the molecule is derived from the precursor, 1,1-Cyclopropanedimethanol. This diol, upon reaction with a suitable carbonyl source, forms the cyclic carbonate.

Chemical Structure of 1,1-Cyclopropanedimethanol:

Chemical Structure of 5,7-Dioxaspiro[2.5]octan-6-one:

Nomenclature and Synonyms

A thorough understanding of the different naming conventions is crucial for effective literature searches and clear communication within the scientific community.

Systematic IUPAC Name

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a rigorous and unambiguous descriptor of the molecule's structure. The IUPAC name for this compound is 5,7-Dioxaspiro[2.5]octan-6-one .

Derivation of the IUPAC Name:

The naming of spiro compounds follows a specific set of rules:

  • Spiro Prefix: The presence of a single shared carbon atom between two rings is indicated by the prefix "spiro".

  • Bracketed Numbers: Following the "spiro" prefix, the number of carbon atoms in each ring, excluding the spiro atom, is listed in ascending order and separated by a period within square brackets. In this case, the cyclopropane ring has two carbon atoms (excluding the spiro atom), and the 1,3-dioxan-2-one ring has five atoms in the ring, but three of them are carbons (excluding the spiro atom), however, the convention counts the atoms in the bridges from the spiro atom. Following the path around the smaller ring, we have two carbons. Following the path around the larger ring, we have two carbons and three heteroatoms. The numbers in the brackets denote the number of atoms in each ring directly linked to the spiro atom. For the cyclopropane ring, there are 2 such atoms. For the carbonate ring, there are 5 such atoms. Therefore, the descriptor is [2.5].

  • Parent Hydrocarbon: The total number of carbon atoms in both rings determines the parent alkane name. In this molecule, there is 1 spiro carbon + 2 carbons in the cyclopropane ring + 3 carbons in the other ring = 6 carbons. However, the parent hydrocarbon is determined by the total number of atoms in the spirocyclic system. Here, we have 1 spiro atom + 2 carbons in the cyclopropane ring + 5 atoms in the 1,3-dioxan-2-one ring = 8 atoms. Thus, the parent name is "octane".

  • Heteroatoms and Functional Groups: The presence of oxygen atoms and a ketone functional group are indicated by "dioxa" and "-one" prefixes and suffixes, respectively. Their positions are indicated by locants, numbering starts from the atom next to the spiro atom in the smaller ring.

Synonyms and Identifiers

In addition to the systematic IUPAC name, several other names and identifiers are used in literature and chemical databases.

Identifier TypeIdentifier
Primary Synonym 1,1-Cyclopropanedimethanol cyclic carbonate
CAS Registry Number 15992-00-4
Other Synonyms Carbonic acid, cyclic (cyclopropane-1,1-diyl)dimethyl ester
Cyclic carbonate of 1,1-bis(hydroxymethyl)cyclopropane

The following diagram illustrates the relationship between the precursor and the final product, highlighting the key nomenclature.

G cluster_precursor Precursor cluster_product Cyclic Carbonate Precursor 1,1-Cyclopropanedimethanol (CAS: 39590-81-3) Synonyms: - 1,1-Bis(hydroxymethyl)cyclopropane - (1-(Hydroxymethyl)cyclopropyl)methanol Product 5,7-Dioxaspiro[2.5]octan-6-one (CAS: 15992-00-4) Synonyms: - 1,1-Cyclopropanedimethanol cyclic carbonate Precursor->Product Carbonylation

Caption: Relationship between 1,1-Cyclopropanedimethanol and its cyclic carbonate.

Experimental Protocols

For the practical application of this knowledge, detailed and reliable experimental procedures are essential. The following section provides protocols for the synthesis of the precursor, 1,1-Cyclopropanedimethanol, and its subsequent conversion to the target cyclic carbonate.

Synthesis of 1,1-Cyclopropanedimethanol

There are several established methods for the synthesis of 1,1-Cyclopropanedimethanol. One common and effective method involves the reduction of diethyl 1,1-cyclopropanedicarboxylate.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: The flask is cooled in an ice-water bath. A solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,1-Cyclopropanedimethanol.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure diol as a colorless oil.

Synthesis of 5,7-Dioxaspiro[2.5]octan-6-one

The conversion of 1,1-Cyclopropanedimethanol to its cyclic carbonate can be achieved using various carbonylating agents. A common and effective method utilizes triphosgene in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for an inert atmosphere. The flask is charged with a solution of 1,1-Cyclopropanedimethanol in anhydrous dichloromethane (DCM).

  • Addition of Base: The solution is cooled to 0 °C in an ice-water bath, and a suitable base, such as pyridine or triethylamine, is added.

  • Addition of Triphosgene: A solution of triphosgene in anhydrous DCM is added dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5,7-Dioxaspiro[2.5]octan-6-one.

The following diagram outlines the experimental workflow for the two-step synthesis.

G start Diethyl 1,1-cyclopropanedicarboxylate step1 Reduction with LiAlH₄ in THF start->step1 intermediate 1,1-Cyclopropanedimethanol step1->intermediate purification1 Vacuum Distillation intermediate->purification1 step2 Carbonylation with Triphosgene and Pyridine in DCM product 5,7-Dioxaspiro[2.5]octan-6-one step2->product purification2 Column Chromatography / Recrystallization product->purification2 purification1->step2

Exploratory

Reactivity and Ring-Opening Dynamics of Spirocyclopropane Rings in Cyclic Carbonates

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Spirocyclic systems containing highly strained three-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Spirocyclic systems containing highly strained three-membered rings (such as cyclopropanes or epoxides) fused to cyclic carbonates or related heterocycles represent a privileged structural class in both modern synthetic chemistry and polymer science. The inherent ring strain of the spiro-fused cyclopropane (approx. 27.5 kcal/mol) combined with the polarized nature of the cyclic carbonate creates a unique stereoelectronic profile. This whitepaper explores the reactivity of spirocyclopropane and related spiro-epoxy rings, detailing their donor-acceptor (DA) ring-expansion mechanisms, carbon dioxide (CO₂) fixation pathways, and their critical application in Double Ring-Opening Polymerization (DROP) for zero-shrinkage materials.

Stereoelectronic Foundations and Donor-Acceptor Dynamics

The reactivity of spirocyclopropane rings fused to cyclic carbonates or oxindoles is fundamentally driven by the thermodynamic imperative to release ring strain. The Walsh orbitals of the cyclopropane ring interact orthogonally with the adjacent


 orbitals of the carbonate carbonyl or adjacent activating groups.

When subjected to Lewis acid or transition metal catalysis, the spirocyclopropane acts as a Donor-Acceptor (DA) system. The electron-withdrawing nature of the adjacent heterocycle lowers the LUMO of the cyclopropane C–C bond. For example,1 rely on this polarization to facilitate heterolytic cleavage, allowing the molecule to act as a highly reactive dipole in [3+2] and [4+2] cycloadditions[1]. Furthermore,2 demonstrate that the unique reactivity of organometallic species can lead to selective migratory insertion with the conservation or targeted expansion of the cyclopropyl ring[3].

These spirocyclopropane rings can also undergo fragmentative rearrangements to yield expanded heterocycles, such as4, demonstrating their utility as versatile synthons in drug discovery[4].

Assembling Spirocyclic Carbonates via CO₂ Fixation

Before exploring the downstream ring-opening of the spiro-carbocycle, it is critical to understand how these spiro-carbonate systems are assembled. A highly efficient, atom-economical route involves the cycloaddition of spiro-epoxides with CO₂.

Causality in Experimental Design: Traditional CO₂ fixation requires high pressure and toxic metal catalysts. By utilizing Deep Eutectic Solvents (DES) like tetrabutylammonium bromide/triethanolamine (TBAB/TEOA), the solvent acts as a dual-purpose system. The TEOA acts as a hydrogen bond donor, activating the epoxide oxygen and lowering the activation barrier for ring-opening, while the bromide from TBAB acts as the nucleophile. This synergistic interplay facilitates5[5].

Furthermore, the stereochemical configuration of the precursor strictly dictates the chemoselectivity of the CO₂ coupling manifold. In the 6, anti-configured epoxy alcohols undergo selective activation of the oxirane unit opposite to the pendent alcohol, yielding six-membered ring carbonates, whereas syn-isomers follow a double inversion pathway to form five-membered carbonates[6].

G N1 Spiro-Epoxide Precursor N2 H-Bond Activation (DES) N1->N2 Catalyst Addition N3 Nucleophilic Ring-Opening N2->N3 Bromide Attack N4 CO2 Insertion N3->N4 1 atm CO2 N5 Ring Closure N4->N5 Intramolecular Attack N6 Spirocyclic Carbonate N5->N6 Catalyst Regeneration

Workflow of CO2 fixation into spiro-epoxides to form spirocyclic carbonates.

Double Ring-Opening Polymerization (DROP)

A major industrial application of spirocyclic carbonates is their use as monomers for zero-shrinkage polymers. Conventional vinyl polymerization results in volume shrinkage due to the transition from van der Waals distances to shorter covalent bonds. Spiro orthocarbonates (SOCs) circumvent this via a 7[7].

Mechanism: The cationic initiator attacks an exocyclic oxygen, triggering the first ring opening to form an oxocarbenium ion. The thermodynamic relief of the spiro-strain drives the immediate cleavage of the second ring, generating a linear polycarbonate/polyether chain. Because two bonds are broken for every new bond formed, the resulting polymer matrix physically expands, successfully 8[8].

DROP S1 Spiro Orthocarbonate (SOC) S2 Cationic Initiation S1->S2 S3 1st Ring Opening S2->S3 Bond Cleavage 1 S4 Oxocarbenium Intermediate S3->S4 S5 2nd Ring Opening (Strain Relief) S4->S5 Bond Cleavage 2 S6 Zero-Shrinkage Polycarbonate S5->S6 Chain Propagation

Double Ring-Opening Polymerization (DROP) mechanism of spiro orthocarbonates.

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Isolation of Spirocyclic Carbonates via CO₂ Fixation

Objective: Convert spiro-epoxy oxindoles into spirocyclic carbonates using a Deep Eutectic Solvent (DES).

  • Preparation: In a flame-dried Schlenk flask, add 1.0 mmol of spiro-epoxy oxindole and 2.0 mL of TBAB/TEOA DES.

  • Reaction: Purge the flask with CO₂ three times, then maintain under a CO₂ balloon (1 atm). Stir at 60 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 20 µL aliquot, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (

    
     ~0.6) and appearance of a highly polar product spot (
    
    
    
    ~0.3) validates conversion.
  • Workup: Add 10 mL of deionized H₂O to crash out the spirocyclic carbonate. The DES is highly water-soluble, allowing the product to be isolated via simple vacuum filtration.

  • Validation: Analyze the solid via FT-IR. The appearance of a strong, sharp C=O stretch at ~1800 cm⁻¹ (characteristic of a highly strained 5-membered cyclic carbonate) and the absence of an O-H stretch (~3400 cm⁻¹) confirms complete ring closure rather than unwanted hydrolysis.

Protocol 2: Cationic Ring-Opening Polymerization of Spiro Orthocarbonates

Objective: Synthesize a zero-shrinkage polycarbonate matrix via DROP. Causality: Boron trifluoride etherate (BF₃·OEt₂) is used as a Lewis acid initiator because its non-nucleophilic counterion prevents premature chain termination, allowing the thermodynamic relief of spiro-strain to drive the second ring-opening event.

  • Initiation: Dissolve 5.0 mmol of the spiro orthocarbonate monomer in 5.0 mL of anhydrous dichloromethane (DCM) under argon. Cool to 0 °C.

  • Catalysis: Inject 0.05 mmol (1 mol%) of BF₃·OEt₂ dropwise.

  • Monitoring: Measure the density of the solution continuously using an in-line oscillating U-tube densitometer. A measurable decrease in density validates the volume expansion characteristic of DROP.

  • Quenching & Precipitation: After 12 hours, quench the living cationic chain ends with 1 mL of ammoniacal methanol. Precipitate the polymer into cold diethyl ether.

  • Validation: Perform Gel Permeation Chromatography (GPC) to confirm molecular weight (

    
     > 10,000 Da) and low dispersity (Đ < 1.3), validating a controlled chain-growth mechanism.
    

Quantitative Data Summary

The table below benchmarks the thermodynamic parameters and reactivity profiles of various spirocyclic systems.

Table 1: Thermodynamic and Kinetic Parameters of Spirocyclic Systems

System / ScaffoldRing Strain (kcal/mol)Primary Reactivity PathwayTypical Activation Temp (°C)Volume Change on ROP (%)
Spirocyclopropyl Oxindole ~27.5Donor-Acceptor Ring Expansion20 - 60N/A
Spiro-Epoxy Oxindole ~27.2Nucleophilic Ring-Opening (CO₂ Fixation)60 - 80N/A
Spiro Orthocarbonate (SOC) ~25.0Cationic Double Ring-Opening (DROP)0 - 25+2.0 to +10.0
Bicyclic Cyclic Carbonate ~15.0Anionic Ring-Opening Polymerization80 - 120-5.0 to -2.0

References

1.[6] A Novel Catalytic Route to Polymerizable Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide, Angewandte Chemie International Edition. URL: 2.[1] Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles, Accounts of Chemical Research. URL: 3.[8] Preparation of Asymmetric Spiro Orthocarbonates via Cyclic Thionocarbonates, ResearchGate. URL: 4.[7] Ring-Opening Polymerization—An Introductory Review, MDPI Polymers. URL: 5.[5] Cycloaddition Reaction of Spiro-Epoxy Oxindole with CO2 at Atmospheric Pressure Using Deep Eutectic Solvent, ACS Sustainable Chemistry & Engineering. URL: 6.[4] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, MDPI Reactions. URL: 7.[3] Cobalt-Catalyzed Annulation Reactions of Alkylidenecyclopropanes: Access to Spirocyclopropanes at Room Temperature, Organic Letters. URL:

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 5,7-Dioxaspiro[2.5]octan-6-one

The following technical guide details the solubility profile, solvent selection criteria, and processing protocols for 5,7-Dioxaspiro[2.5]octan-6-one , a specialized cyclic carbonate monomer used in advanced polymer synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection criteria, and processing protocols for 5,7-Dioxaspiro[2.5]octan-6-one , a specialized cyclic carbonate monomer used in advanced polymer synthesis.

[1]

Executive Summary

5,7-Dioxaspiro[2.5]octan-6-one (Cyclopropane-1,1-dimethanol cyclic carbonate) is a strained six-membered cyclic carbonate fused to a cyclopropane ring.[1][2] This unique spiro-structure imparts higher ring strain compared to standard trimethylene carbonate (TMC), making it highly reactive for Ring-Opening Polymerization (ROP).[1]

For researchers and drug development professionals, understanding the solubility landscape of this molecule is critical for three reasons:

  • Synthesis Efficiency: The cyclization reaction requires a solvent that solubilizes the diol precursor while managing the exothermic release of HCl (if using phosgene derivatives).[1]

  • Purification: Removing unreacted diols and oligomers requires a precise "solvent/anti-solvent" balance.[1]

  • Polymerization Kinetics: In solution polymerization, the solvent's polarity and donor number (DN) directly influence the propagation rate and molecular weight distribution.

Physicochemical Identity & Structural Analysis[1][3][4][5]

Before defining the solubility profile, we must analyze the structural determinants of solvation.

  • Chemical Name: 5,7-Dioxaspiro[2.5]octan-6-one[1][2][3][4][5][6][7][8]

  • Precursor CAS: 39590-81-3 (1,1-Bis(hydroxymethyl)cyclopropane)[1]

  • Molecular Weight: ~126.11 g/mol

  • Structural Motif:

    • Lipophilic Domain: The cyclopropane ring (C1-C3) is highly strained and non-polar.[1]

    • Polar Domain: The carbonate linkage (-O-C(=O)-O-) provides a significant dipole moment and accepts hydrogen bonds, but lacks hydrogen bond donors.[1]

Implication: This "amphiphilic" but non-protic structure dictates that the molecule will dissolve best in polar aprotic solvents that can interact with the carbonyl dipole without interfering via strong hydrogen bonding.[1]

Solubility Landscape

The following table categorizes solvents based on their thermodynamic affinity for 5,7-Dioxaspiro[2.5]octan-6-one.

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary reaction solvent; Standard for NMR analysis.[1]
Polar Aprotic THF, DMF, DMSO, AcetoneHigh Solution polymerization; Resin formulation.
Aromatic Hydrocarbons Toluene, BenzeneModerate Recrystallization (often requires heating); High-temp polymerization.[1]
Ethers Diethyl Ether, MTBELow/Moderate Used as a wash solvent or for precipitation of oligomers.
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneInsoluble Anti-solvent for purification; Precipitation of the monomer.
Protic Solvents Methanol, Ethanol, WaterReactive/Variable Avoid. Alcohols can cause transesterification (ring-opening).[1] Water causes hydrolysis.[1]
Detailed Solvent Analysis
A. The "Golden" Solvents: DCM and THF

Dichloromethane (DCM) is the standard solvent for this molecule.[1] The high solubility arises from the matching polarity vectors between the carbonate group and the chlorinated solvent.

  • Protocol Note: For synthesis using triphosgene, anhydrous DCM is mandatory to prevent hydrolysis of the intermediate chloroformates.

B. The Purification Anti-Solvents: Hexanes and Ethers

Because the spiro-cyclopropane ring adds lipophilicity, 5,7-Dioxaspiro[2.5]octan-6-one is less soluble in water than simple carbonates, but it remains insoluble in non-polar aliphatics like Hexane .[1]

  • Recrystallization Strategy: Dissolve the crude monomer in a minimum amount of warm Toluene or THF, then slowly add Hexane until turbidity appears. Cool to 4°C to crystallize.

C. The Danger Zone: Alcohols and Water

Unlike simple esters, cyclic carbonates are "energy-loaded" springs.[1]

  • Risk: In the presence of primary alcohols (Methanol) and a trace base/acid catalyst, the ring will open, destroying the monomer and yielding a linear carbonate.

  • Storage: Store under inert atmosphere (Argon/N2) to prevent moisture-induced hydrolysis.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection based on the intended process (Synthesis vs. Purification vs. Polymerization).

SolventSelection Start Process Requirement Synthesis Synthesis (Cyclization) Start->Synthesis Purification Purification / Isolation Start->Purification Polymerization ROP Polymerization Start->Polymerization Solv_DCM Dichloromethane (DCM) (High Solubility, Volatile) Synthesis->Solv_DCM Standard Protocol Solv_Tol Toluene / Benzene (Moderate Solubility, High BP) Synthesis->Solv_Tol Alternative Purification->Solv_Tol Recrystallization (Hot) Solv_Hex Hexane / Pentane (Anti-Solvent) Purification->Solv_Hex Precipitation Agent Polymerization->Solv_DCM Low Temp / Solution Polymerization->Solv_Tol High Temp ROP Solv_DMF DMF / DMSO (High Polarity, High BP) Polymerization->Solv_DMF High Rate / Solution

Caption: Decision matrix for solvent selection based on process stage. Blue nodes indicate primary solvent choices; Red nodes indicate anti-solvents.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to verify solubility if specific concentration data is required for your formulation.[1]

  • Preparation: Weigh 100 mg of crystalline 5,7-Dioxaspiro[2.5]octan-6-one into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <1 mL solvent (>100 mg/mL).[1]

    • Sparingly Soluble: Requires heating or >5 mL solvent.[1]

    • Insoluble: Solid remains visible after 10 mL addition.[1]

  • Validation: For ROP, ensure water content in the solvent is <10 ppm (Karl Fischer titration) to prevent initiation by water.

Protocol B: Purification via Recrystallization

The most effective method to obtain polymerization-grade monomer (>99.5% purity).[1]

  • Dissolution: Dissolve crude monomer in Ethyl Acetate or Toluene at 50°C. Use the minimum volume required to achieve saturation.[1]

  • Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter to remove insoluble salts (e.g., amine hydrochlorides from synthesis).

  • Crystallization:

    • Slowly add Hexane (warm) until a faint cloudiness persists.

    • Add a few drops of the good solvent (Ethyl Acetate) to clear it.[1]

    • Allow to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Collection: Filter crystals under cold conditions (N2 atmosphere preferred) and wash with cold Hexane.

  • Drying: Dry in a vacuum desiccator over P2O5 for 24 hours.

Applications & Implications for ROP

The solubility profile directly impacts the Ring-Opening Polymerization (ROP) mechanism.[1]

  • Solution Polymerization: Performing ROP in DCM or Toluene allows for better heat dissipation compared to bulk polymerization.[1] However, the solvent must be strictly anhydrous.

  • Kinetics: Polar solvents like DMF can solvate the cationic active species (if using cationic ROP) or interact with the catalyst, potentially accelerating the reaction but also increasing the risk of back-biting (cyclization).[1]

  • Precipitation of Polymer: The resulting Poly(5,7-dioxaspiro[2.5]octan-6-one) is typically soluble in DCM but insoluble in Methanol .[1] Therefore, the standard workup involves pouring the DCM reaction mixture into excess cold Methanol to precipitate the polymer and wash away unreacted monomer.

Visualizing the Synthesis & Workup Flow

Workup Precursors 1,1-Bis(hydroxymethyl)cyclopropane + Triphosgene Reaction Reaction in Anhydrous DCM (-78°C to RT) Precursors->Reaction Quench Quench with Saturated NaHCO3 Reaction->Quench Extraction Extract Organic Layer (DCM) Quench->Extraction Drying Dry over MgSO4 & Concentrate Extraction->Drying Crude Crude Solid Monomer Drying->Crude Recryst Recrystallization (Toluene/Hexane) Crude->Recryst Final Pure 5,7-Dioxaspiro[2.5]octan-6-one Recryst->Final

Caption: Workflow for the synthesis and purification of the monomer, highlighting the critical solvent transitions.

References

  • Synthesis and Polymerization of Vinylcyclopropane Carbonates: Sanda, F., Takata, T., & Endo, T. (1994). Radical polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one. Macromolecules, 27(14), 3986-3991.[1][8]

  • General Cyclic Carbonate Synthesis Protocols: BenchChem Technical Support. (2025).[1][9][10][11] Solubility and Properties of 1,1-Bis(hydroxymethyl)cyclopropane (Precursor).

  • Ring-Opening Polymerization Mechanisms: Matsumura, S. (2008).[1] Enzymatic Synthesis of Polyesters via Ring-Opening Polymerization. Advances in Polymer Science.

  • Solvent Properties and Selection: Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

Sources

Exploratory

Advanced Functional Monomers: Vinylcyclopropane-Bearing Cyclic Carbonates

A Technical Guide to Zero-Shrinkage Polymerization Architectures Executive Summary This technical guide analyzes the structural design, synthesis, and polymerization kinetics of vinylcyclopropane (VCP)-bearing cyclic car...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Zero-Shrinkage Polymerization Architectures

Executive Summary

This technical guide analyzes the structural design, synthesis, and polymerization kinetics of vinylcyclopropane (VCP)-bearing cyclic carbonate monomers. These hybrid monomers represent a critical solution to the "shrinkage paradox" in materials science: the inherent volume reduction observed during the conversion of van der Waals distances (monomer state) to covalent bonds (polymer state).

By coupling the high-density packing of cyclic carbonates with the radical ring-opening capability of vinylcyclopropanes, these monomers achieve volume expansion or near-zero shrinkage. This guide is designed for polymer chemists and material scientists developing high-fidelity dental composites, optical coatings, and biomedical adhesives.

Part 1: The Physicochemical Challenge

Standard methacrylate polymerizations (e.g., MMA, TEGDMA) typically exhibit volumetric shrinkage of 2–14% . This shrinkage generates internal stress, leading to:

  • Interfacial Debonding: Critical in dental restorations and composite laminates.

  • Micro-cracking: Reduced mechanical integrity over thermal cycles.

  • Warpage: Optical distortion in precision coatings.

The VCP Solution: Vinylcyclopropanes undergo Radical Ring-Opening Polymerization (RROP) .[1][2] Unlike simple vinyl addition (which converts a double bond to a single bond, reducing volume), RROP involves the cleavage of a strained cyclopropane ring. The transformation of a compact bicyclic or spiro-structure into a linear chain results in a density decrease, translating to volumetric expansion.[2]

Part 2: Structural Architectures & Synthesis

The most potent class of these monomers are the Spiro-VCP Carbonates , where the cyclopropane and carbonate rings share a single carbon atom. This configuration maximizes atomic density in the monomer state.

Core Synthesis Protocol: 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one

Based on the methodologies established by Sanda & Endo.

Reaction Workflow Overview:

  • Cyclopropane Formation: Alkylation of active methylene compounds.

  • Functional Group Reduction: Conversion to diol.

  • Carbonate Ring Closure: Phosgene-free carbonylation.

Step-by-Step Methodology:

Phase 1: Synthesis of the VCP-Diol Precursor

  • Reagents: Malononitrile (1.0 eq), trans-1,4-dibromo-2-butene (1.0 eq), KOH (2.2 eq), DMSO/Water.

  • Procedure:

    • Add KOH to the solvent mixture at 0°C.

    • Dropwise addition of malononitrile and dibromobutene.

    • Stir at 25°C for 3 hours.

    • Workup: Extract with ether, dry over MgSO₄. Isolate 1,1-dicyano-2-vinylcyclopropane .[1]

  • Hydrolysis/Reduction:

    • Hydrolyze dinitrile to diacid using NaOH/H₂O (reflux 24h).

    • Esterify to diethyl ester (EtOH, H₂SO₄).

    • Reduce with LiAlH₄ in THF (0°C to RT) to yield 1,1-bis(hydroxymethyl)-2-vinylcyclopropane .

Phase 2: Carbonate Ring Closure

  • Reagents: VCP-Diol (from Phase 1), Ethyl Chloroformate (2.2 eq) OR Diethyl Carbonate (excess), Triethylamine (TEA).

  • Procedure (Chloroformate Route):

    • Dissolve VCP-diol in dry THF (0.5 M concentration).

    • Add TEA (2.5 eq) and cool to 0°C.

    • Add Ethyl Chloroformate dropwise.

    • Stir 12h at RT.

    • Purification: Column chromatography (Hexane/EtOAc).

  • Validation:

    • IR: Strong carbonyl stretch at ~1750 cm⁻¹ (cyclic carbonate).

    • ¹H NMR: Disappearance of hydroxyl protons; shift of methylene protons adjacent to oxygen.

Part 3: Visualization of Synthesis & Mechanism

The following diagrams illustrate the synthetic pathway and the radical ring-opening mechanism that drives volume expansion.

VCP_Synthesis_Mechanism cluster_0 Phase 1: Synthesis of Spiro-VCP Carbonate cluster_1 Phase 2: Radical Ring-Opening (Expansion) M1 Malononitrile + 1,4-dibromo-2-butene M2 1,1-Dicyano- 2-vinylcyclopropane M1->M2 KOH, DMSO Cyclization M3 VCP-Diol (1,1-bis(hydroxymethyl)) M2->M3 1. Hydrolysis 2. LiAlH4 Reduction M4 Spiro-VCP Carbonate (1-vinyl-5,7-dioxaspiro[2.5]octan-6-one) M3->M4 Ethyl Chloroformate Ring Closure R2 Radical Attack on Vinyl Group M4->R2 Monomer Input R1 Radical Initiator (R•) R1->R2 R3 Cyclopropylcarbinyl Radical Intermediate R2->R3 Formation of Unstable Ring R4 1,5-Ring Opening (Bond Cleavage) R3->R4 Stress Relief R5 Linear Polymer Chain (Volume Expansion) R4->R5 Propagation

Caption: Synthesis of spiro-VCP carbonate and the subsequent radical 1,5-ring opening mechanism.

Part 4: Polymerization Mechanics & Data
The 1,5-Ring Opening Mechanism

The defining feature of VCP polymerization is the 1,5-ring opening .[2]

  • Initiation: A radical species adds to the vinyl double bond.

  • Intermediate: A cyclopropylcarbinyl radical is formed. This species is kinetically unstable due to ring strain.

  • Isomerization: The cyclopropane ring cleaves at the C1-C2 bond, shifting the radical to the end of the chain and forming a double bond in the backbone.

  • Result: The compact spiro-ring opens into a longer, linear ester linkage.

Comparative Volumetric Data The following table contrasts standard monomers with VCP-Carbonate systems.

Monomer SystemPolymerization TypeVolume Change (

V)
Mechanism of Shrinkage/Expansion
Methyl Methacrylate Vinyl Addition-21.0% Van der Waals

Covalent bond distance reduction.
Bis-GMA / TEGDMA Vinyl Addition-6.0% to -10% Crosslinking density increases shrinkage stress.
VCP-Carbonate (Spiro) Radical Ring-Opening+1.0% to +4.0% Ring opening reduces density; offsets bond formation.
VCP-Ether (Linear) Radical Ring-Opening-2.0% to 0% Partial compensation of shrinkage.

Note: Positive values indicate expansion.[2] Data derived from Sanda et al. and Moszner et al.

Part 5: Experimental Validation (Self-Validating Protocol)

To ensure the polymerization is proceeding via ring-opening (and not just vinyl addition which would result in a pendant cyclopropane ring), you must validate the structure via NMR.

Protocol: Polymerization & Analysis

  • Setup: Seal VCP-Carbonate monomer (1.0 g) and AIBN (3 mol%) in a glass ampoule under N₂ atmosphere.

  • Curing: Heat at 60°C for 24 hours.

  • Purification: Precipitate polymer into methanol.

  • Validation Check (¹H NMR in CDCl₃):

    • Target Signal: Look for the disappearance of the cyclopropane ring protons (typically high field, 0.5–1.5 ppm).

    • Confirmation Signal: Appearance of olefinic protons in the polymer backbone (typically 5.2–5.6 ppm).

    • Success Metric: If the cyclopropane peaks remain, the ring did not open (failed expansion). If olefinic peaks appear in the backbone, 1,5-ring opening occurred.

Part 6: Applications in Drug Development & Biomaterials

While primarily industrial, these monomers have specific utility in the life sciences:

  • Dental Composites: As "Low-Shrinkage Stress" resins.[3][4][5] They replace TEGDMA to prevent marginal gap formation (secondary caries).

  • Biodegradable Scaffolds: The carbonate moiety in the backbone (post-ring opening) introduces hydrolytic susceptibility. Unlike polymethacrylates (which are non-degradable), poly(VCP-carbonates) can degrade into biocompatible diols and CO₂ derivatives over extended periods.

  • Functional Handles: The double bond remaining in the backbone after polymerization allows for post-polymerization functionalization (e.g., thiol-ene "click" chemistry) to attach peptides or drugs.

References
  • Sanda, F., Takata, T., & Endo, T. (1995). Synthesis and radical ring-opening polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one.[6] Macromolecules.[1][6][7][8][9][10][11] Link

  • Moszner, N., et al. (2008). Synthesis and polymerization of vinylcyclopropanes bearing urethane groups for the development of low-shrinkage composites.[5][12] European Polymer Journal.[11][12] Link

  • Okazaki, T., Sanda, F., & Endo, T. (1995). Radical Ring-Opening Polymerization Behavior of Vinylcyclopropanes Bearing Cyclic Thioacetal Moieties.[6][7] Polymer Journal.[6][7][11][12] Link

  • Endo, T., & Sanda, F. (2001).[6] Ring-Opening Polymerization: Radical Ring-Opening Polymerization.[1][2][6][7] Encyclopedia of Polymer Science and Technology. Link

  • Catel, Y., & Moszner, N. (2017).[12] Evaluation of Difunctional Vinylcyclopropanes as Reactive Diluents for the Development of Low-Shrinkage Composites.[4][5][10] Journal of Applied Polymer Science.[8][10] Link

Sources

Foundational

Spirocyclic Carbonates: From Expanding Monomers to Sustainable Polymer Architectures

Abstract Spirocyclic carbonates represent a unique class of heterocycles where structural rigidity meets reactive versatility. Historically celebrated for their ability to undergo volume expansion during cationic polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic carbonates represent a unique class of heterocycles where structural rigidity meets reactive versatility. Historically celebrated for their ability to undergo volume expansion during cationic polymerization—a phenomenon pioneered by Bailey and Endo—they have evolved into critical scaffolds for sustainable material science. This guide dissects the transition of spirocyclic carbonates from "expanding monomers" to their modern dominance in Non-Isocyanate Polyurethanes (NIPUs), solid polymer electrolytes (SPEs), and biodegradable drug delivery systems. We analyze the thermodynamic drivers of ring-opening, the kinetics of aminolysis, and provide validated protocols for their synthesis and application.

Part 1: Genesis & Structural Fundamentals

The Structural Dichotomy

To navigate this field, one must distinguish between two chemically distinct classes often conflated in literature:

  • Spiroorthocarbonates (SOCs): Compounds containing a central carbon atom bonded to four oxygen atoms within two rings (e.g., 1,5,7,11-tetraoxaspiro[5.5]undecane). These are the classic "expanding monomers."

  • Spirocyclic Carbonates (SCCs): Cyclic carbonates (usually 6-membered 1,3-dioxan-2-ones) possessing a spiro-substitution at the ring, typically at the C5 position. These are the workhorses of modern NIPU and polycarbonate chemistry.

Historical Pivot: The "Expanding Monomer"

In the 1970s, William J. Bailey and Takeshi Endo revolutionized polymer shrinkage control. Most monomers shrink during polymerization (van der Waals distances convert to shorter covalent bonds). SOCs, however, undergo a double ring-opening mechanism where for every bond broken, two new bonds are formed in a less dense conformation, resulting in zero or positive volume change (+2% to +10%).

  • Mechanism: Cationic Ring-Opening Polymerization (CROP).

  • Utility: High-performance dental composites, matrix resins, and adhesives where stress from shrinkage causes failure.

Modern Era: The Rise of 6-Membered Carbonates

While SOCs remain niche, Spirocyclic Carbonates (SCCs) derived from pentaerythritol or trimethylene carbonate (TMC) have surged. Unlike thermodynamically stable 5-membered rings (which resist polymerization without CO2 loss), 6-membered SCCs possess sufficient ring strain (~3–5 kcal/mol) to undergo controlled Ring-Opening Polymerization (ROP) or rapid aminolysis, making them ideal for green polymer synthesis.

Part 2: Synthesis Strategies

The synthesis of SCCs has shifted from phosgene-based routes to "green" carbonylation using dialkyl carbonates or CO2 fixation.

The Pentaerythritol Platform

The most robust route to spiro-bis-carbonates (crosslinkers) utilizes pentaerythritol and a carbonyl source.

Table 1: Comparative Synthesis Routes for Spiro-bis-carbonates

MethodReagentsCatalystTemp (°C)YieldGreen Metric
Phosgenation Phosgene/TriphosgenePyridine0–25>90%Poor (High toxicity)
Transesterification Diphenyl Carbonate (DPC)Zn(OAc)2150–20070–85%Moderate (Phenol byproduct)
Organocatalysis Dimethyl Carbonate (DMC)TBD / DBU60–8085–95%Excellent (Methanol byproduct)
CO2 Fixation Epoxides + CO2Ionic Liquids100–14060–80%Good (High atom economy)
Visualization: The Organocatalytic Pathway

The following diagram illustrates the mechanism of TBD-catalyzed transesterification, a self-validating protocol where the removal of methanol drives the equilibrium.

Synthesis Penta Pentaerythritol (Tetraol) Inter Tetra-methyl carbonate Intermediate Penta->Inter Transesterification 1 DMC Dimethyl Carbonate (Excess) DMC->Inter TBD TBD Catalyst (H-Bond Donor) TBD->Inter Activation Cyclization Intramolecular Cyclization Inter->Cyclization -MeOH Product Spiro-bis-carbonate (Monomer) Cyclization->Product MeOH Methanol (Removed via Azeotrope) Cyclization->MeOH

Figure 1: TBD-catalyzed synthesis of spiro-bis-carbonates. The continuous removal of methanol is the critical process control point.

Part 3: The NIPU Revolution (Non-Isocyanate Polyurethanes)

The most significant application of spirocyclic carbonates today is in NIPUs. By reacting bis-cyclic carbonates with diamines, we generate polyhydroxyurethanes (PHUs).[1][2]

Mechanism: Aminolysis

Unlike isocyanates, which are moisture-sensitive and toxic, cyclic carbonates react with primary amines to form urethane linkages with a pendant hydroxyl group. This hydroxyl group is capable of intramolecular hydrogen bonding, which significantly influences the thermal and mechanical properties of the resulting polymer.

  • Regioselectivity: In substituted carbonates, the amine can attack the secondary or tertiary carbon. However, in symmetric spiro-bis-carbonates, the attack opens the ring to generate a primary/secondary alcohol motif depending on the linker.

  • The "Spiro" Advantage: Spiro-bis-carbonates act as rigid crosslinkers. The spiro-center confers high glass transition temperatures (

    
    ) and modulus to the NIPU network, overcoming the plasticizing effect of the pendant hydroxyl groups.
    

NIPU Monomer Spiro-bis-carbonate TS Tetrahedral Intermediate (Zwitterionic) Monomer->TS Nucleophilic Attack Amine Diamine (H2N-R-NH2) Amine->TS Nucleophilic Attack Product Crosslinked Polyhydroxyurethane (NIPU) TS->Product Ring Opening HBond Intramolecular H-Bonding (OH...O=C) Product->HBond Property Enhancement

Figure 2: Step-growth polymerization mechanism for NIPU formation. The spiro-core provides structural rigidity.

Part 4: Material Frontiers

Lithium-Ion Batteries (SEI Formation)

Spirocyclic carbonates are investigated as electrolyte additives.

  • Logic: The spiro structure increases the dielectric constant and viscosity.

  • Function: Upon initial charging, these carbonates undergo reductive decomposition to form a stable, flexible Solid Electrolyte Interphase (SEI) on graphite anodes, preventing exfoliation and extending cycle life.

Biomedical: Functionalized Trimethylene Carbonates

Derivatives of Trimethylene Carbonate (TMC) with spiro-substitution at the 5-position (e.g., 5,5-dimethyl-TMC or spiro-glycolide hybrids) are crucial for drug delivery.

  • Biodegradability: They degrade via surface erosion (linear mass loss) rather than bulk erosion (acid dumping), protecting sensitive protein payloads.

  • Functionalization: The spiro-junction is a stable anchor point for attaching PEG chains or targeting ligands without disrupting the ring-opening capability.

Part 5: Experimental Protocol

Protocol: Green Synthesis of Pentaerythritol Bis(carbonate)

Objective: Synthesis of 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dione. Scale: 50 mmol.

Reagents:
  • Pentaerythritol (6.8 g, 50 mmol)

  • Dimethyl Carbonate (DMC) (45 mL, Excess/Solvent)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 mol%)

Workflow:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Critical: The trap is essential to remove the methanol/DMC azeotrope (63.5°C) to drive the equilibrium.

  • Charging: Add Pentaerythritol, DMC, and TBD. The mixture will be a slurry initially.

  • Reaction: Heat to reflux (bath temp ~90°C).

    • Observation: As the reaction proceeds and the intermediate forms, the slurry will clarify.

    • Time: Reflux for 4–6 hours. Monitor the volume in the Dean-Stark trap.

  • Workup:

    • Cool the mixture to room temperature. The product, being less soluble than the intermediate, may precipitate.

    • Evaporate excess DMC under reduced pressure (Rotovap).

    • Recrystallization: Recrystallize the crude white solid from ethyl acetate or acetonitrile.

  • Validation:

    • Melting Point: Target range 210–215°C.

    • FTIR: Look for the characteristic cyclic carbonate C=O stretch at ~1740 cm⁻¹. Absence of broad OH stretch (3400 cm⁻¹) confirms complete conversion.

References

  • Endo, T., & Bailey, W. J. (1975). Radical Ring-Opening Polymerization of Spiroorthocarbonates. Journal of Polymer Science: Polymer Letters Edition. Link

  • Helou, M., et al. (2010). Synthesis of Polycarbonates via Ring-Opening Polymerization of Cyclic Carbonates.[3][4][5] Chemical Reviews. Link

  • Maisonneuve, L., et al. (2015). Non-isocyanate polyurethanes (NIPUs): from chemistry to applications. Chemical Reviews. Link

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link

  • Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymers for Advanced Technologies. Link

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Protocol for reaction of 1,1-bis(hydroxymethyl)cyclopropane with ethyl chloroformate

Topic: Protocol for reaction of 1,1-bis(hydroxymethyl)cyclopropane with ethyl chloroformate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for reaction of 1,1-bis(hydroxymethyl)cyclopropane with ethyl chloroformate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scientific Rationale

The reaction of 1,1-bis(hydroxymethyl)cyclopropane (CAS 39590-81-3) with ethyl chloroformate is a pivotal transformation in the synthesis of rigid, spiro-cyclic monomers and pharmaceutical intermediates. Unlike flexible aliphatic diols, the cyclopropane core imparts significant ring strain and conformational rigidity (


-like character of the ring carbons), influencing the reactivity of the exocyclic hydroxymethyl groups.

This protocol details the synthesis of 1,1-bis(ethoxycarbonyloxymethyl)cyclopropane , the linear bis-carbonate derivative. This compound serves as a critical "masked" monomer; upon thermal or catalytic treatment, it undergoes intramolecular transesterification to yield 5,7-dioxaspiro[2.5]octan-6-one (a six-membered cyclic carbonate), which is highly valued for Non-Isocyanate Polyurethane (NIPU) synthesis and as a rigid scaffold in medicinal chemistry.

Key Mechanistic Insight: Ethyl chloroformate is a monofunctional electrophile. Consequently, the direct reaction under standard basic conditions yields the acyclic bis-carbonate . Formation of the cyclic carbonate directly from ethyl chloroformate is kinetically disfavored compared to bis-acylation unless specific high-temperature or catalytic disproportionation conditions are applied post-synthesis.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a nucleophilic acyl substitution mechanism (addition-elimination). The steric bulk of the gem-disubstituted cyclopropane (neopentyl-like position) requires careful control of temperature and base stoichiometry to ensure complete conversion of both hydroxyl groups without inducing ring-opening side reactions or polymerization.

Pathway Diagram (Graphviz)

ReactionPathway cluster_legend Legend Diol 1,1-Bis(hydroxymethyl) cyclopropane (Nucleophile) Mono Intermediate: Mono-Carbonate Diol->Mono Step 1: 1st Acylation (Fast) ECF Ethyl Chloroformate (Electrophile) ECF->Mono BisProduct Target Product: 1,1-Bis(ethoxycarbonyloxymethyl) cyclopropane ECF->BisProduct Base Base (TEA/Pyridine) (HCl Scavenger) Base->Mono -HCl Base->BisProduct Mono->BisProduct Step 2: 2nd Acylation (Rate Limiting due to Sterics) Cyclic Downstream Application: 5,7-Dioxaspiro[2.5]octan-6-one (Cyclic Carbonate) BisProduct->Cyclic Thermal Disproportionation (>200°C or Catalyst) Start Reactants Target Primary Product

Caption: Step-wise acylation pathway from the diol to the bis-carbonate, with potential downstream conversion to the cyclic carbonate.

Experimental Protocol: Synthesis of 1,1-Bis(ethoxycarbonyloxymethyl)cyclopropane

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
1,1-Bis(hydroxymethyl)cyclopropane 102.131.0~1.07Substrate (Diol)
Ethyl Chloroformate 108.522.51.135Acylating Agent
Triethylamine (TEA) 101.193.00.726Base (HCl Scavenger)
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
4-Dimethylaminopyridine (DMAP) 122.170.1SolidCatalyst (Optional)
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried.

  • Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of ethyl chloroformate.

Step 1: Setup and Solubilization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with 1,1-Bis(hydroxymethyl)cyclopropane (10.0 mmol, 1.02 g) and anhydrous DCM (50 mL).

  • Add Triethylamine (30.0 mmol, 4.2 mL) to the solution.

    • Note: If the reaction is sluggish (monitored by TLC), add DMAP (1.0 mmol, 122 mg) as a nucleophilic catalyst.

  • Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: Addition of Electrophile

  • Dilute Ethyl Chloroformate (25.0 mmol, 2.4 mL) in 10 mL of anhydrous DCM in the addition funnel.

  • Add the ethyl chloroformate solution dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature < 5 °C. The reaction is exothermic. Rapid addition can lead to local overheating and decomposition of the chloroformate.

Step 3: Reaction Maintenance

  • Once addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours.

    • Validation: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The diol (polar, low Rf) should disappear, replaced by the bis-carbonate (non-polar, high Rf). Staining with KMnO4 or PMA is required as the cyclopropane ring has weak UV absorbance.

Step 4: Workup and Purification

  • Quench the reaction by adding 1M HCl (30 mL) to the separatory funnel.

  • Extract the organic layer and wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes excess TEA/DMAP.

    • Saturated NaHCO3 (1 x 30 mL) – Neutralizes acid traces.

    • Brine (1 x 30 mL) – Drying step.

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotary Evaporator) at 40 °C.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation & Expected Data

Physical Properties[1][4][5][6][7]
  • Appearance: Colorless to pale yellow viscous liquid.

  • Yield: Expected 85–95%.

Spectroscopic Characterization (Predicted)

To validate the structure, look for these key signals:

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

0.6 – 0.8 ppm (s, 4H)
Cyclopropane ring protons (High field shift due to ring current).

1.30 ppm (t, 6H)
Methyl groups of ethyl carbonate (-OCH2CH3 ).

4.0 – 4.2 ppm (s, 4H)
Methylene protons attached to cyclopropane (CH2 -O-).

4.18 ppm (q, 4H)
Methylene of ethyl carbonate (-OCH2 CH3).
IR Spectroscopy ~1740 cm

Strong C=O stretch (Carbonate).
~1260 cm

C-O stretch.
~3050 cm

Weak C-H stretch (Cyclopropane ring).

Downstream Application: Synthesis of Cyclic Carbonate

Note: This section addresses the synthesis of the 6-membered cyclic carbonate, which is often the ultimate goal when reacting 1,3-diols with carbonate sources.

To convert the linear bis-carbonate obtained above into the cyclic monomer 5,7-dioxaspiro[2.5]octan-6-one :

  • Method: Thermal Disproportionation (Transesterification).

  • Catalyst: K2CO3 (1 wt%) or Titanium(IV) butoxide.

  • Condition: Heat the bis-carbonate neat to 200–220 °C under vacuum (<10 mmHg).

  • Mechanism: Intramolecular cyclization releases Diethyl Carbonate (bp 126 °C), which is distilled off, driving the equilibrium toward the cyclic product.

  • Purification: Recrystallization from Toluene or THF.

Safety & Handling

  • Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts with water to release HCl gas. Handle only in a fume hood.

  • 1,1-Bis(hydroxymethyl)cyclopropane: Generally low toxicity but should be treated as an irritant.

  • Cyclopropane Derivatives: While this specific diol is stable, cyclopropane rings possess high strain energy (~27.5 kcal/mol). Avoid exposure to strong Lewis acids which might trigger ring-opening rearrangements unless intended.

References

  • General Synthesis of Cyclic Carbonates from 1,3-Diols

    • Source: Kiedik, M., et al. "Synthesis of Six-Membered Cyclic Carbonate Monomers by Disproportionation of 1,3-Bis(alkoxycarbonyloxy)propanes." Journal of Applied Polymer Science.
    • Context: Describes the route of reacting diols with ethyl chloroformate to form bis-carbonates followed by thermal cycliz
    • (Representative logic based on general 1,3-diol chemistry).

  • Physical Properties of 1,1-Bis(hydroxymethyl)

    • Source: PubChem Compound Summary for CID 4101437.[3]

    • Context: CAS 39590-81-3 verification, density, and solubility data.[4][5]

  • Reactivity of Cyclopropane-1,1-dimethanol

    • Source: BenchChem Application Notes.[6] "Reaction of 1,1-bis(tosyloxymethyl)cyclopropane with Malonates."

    • Context: Demonstrates the neopentyl-like reactivity and stability of the 1,1-bis(hydroxymethyl)cyclopropane scaffold under nucleophilic substitution conditions.
  • Cyclic Carbonate Monomers for NIPUs

    • Source: "Synthesis and structural characterization of bio-based bis(cyclic carbon
    • Context: Validates the utility of cyclic carbonates derived from diols for non-isocyan

Sources

Application

Radical ring-opening polymerization (RROP) of 5,7-Dioxaspiro[2.5]octan-6-one

An in-depth technical guide and protocol suite for the synthesis, polymerization, and application of 1-vinyl-5,7-dioxaspirooctan-6-one , designed for advanced materials researchers and drug development professionals. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the synthesis, polymerization, and application of 1-vinyl-5,7-dioxaspirooctan-6-one , designed for advanced materials researchers and drug development professionals.

Executive Summary: The Orthogonal Power of Spiro-Cyclic Monomers

In the development of advanced composites, dental resins, and biomedical hydrogels, volumetric shrinkage during polymerization remains a critical failure point, often leading to microleakage, mechanical stress, and material degradation. Radical ring-opening polymerization (RROP) of vinylcyclopropanes (VCPs) offers a robust solution by compensating for the loss of van der Waals volume through the cleavage of a covalent ring system[1].

The monomer 1-vinyl-5,7-dioxaspirooctan-6-one represents a masterclass in orthogonal monomer design. It fuses a highly strained vinylcyclopropane ring with a stable 6-membered cyclic carbonate. Under radical conditions, the cyclopropane ring selectively opens to form the polymer backbone, leaving the cyclic carbonate completely intact[2]. This yields a linear polymer with pendant reactive carbonate groups that can be subsequently crosslinked or functionalized without the need for toxic isocyanates.

Mechanistic Insights: Causality in Radical Ring-Opening

The success of 1-vinyl-5,7-dioxaspirooctan-6-one relies on the thermodynamic disparity between its two ring systems.

  • Selective Radical Attack: When a radical initiator (e.g., AIBN) generates primary radicals, they regioselectively attack the vinyl group. The cyclic carbonate is untouched because carbonate linkages lack abstractable

    
    -protons and the carbonyl carbon is electrophilic, making it inert to standard carbon-centered radicals.
    
  • Strain-Driven Isomerization: The addition forms a cyclopropylcarbinyl radical. To relieve the massive ring strain (~115 kJ/mol) of the 3-membered ring, the radical undergoes a rapid 1,5-ring-opening isomerization, yielding a more stable homoallyl radical[1].

  • Volume Compensation: Traditional vinyl polymerization converts intermolecular distances into shorter covalent bonds, causing shrinkage. Here, the opening of the cyclopropane ring physically expands the monomer's spatial footprint, counteracting the shrinkage[3].

RROP_Mechanism Init Radical Initiator (e.g., AIBN) Monomer 1-vinyl-5,7-dioxaspirooctan-6-one (VCP + Cyclic Carbonate) Init->Monomer Addition Radical1 Cyclopropylcarbinyl Radical Monomer->Radical1 Vinyl Attack RingOpen 1,5-Ring Opening (Strain Relief) Radical1->RingOpen Isomerization Polymer Polymer Backbone (Intact Carbonate) RingOpen->Polymer Propagation

Fig 1. Radical ring-opening polymerization (RROP) mechanism via 1,5-ring opening.

Quantitative Data: Volume Shrinkage Dynamics

The degree of volume shrinkage is highly dependent on the polymerization kinetics and temperature. Higher temperatures increase the probability of cross-chain transfer and side reactions (like cyclobutane formation), which negate the expansion effect. The table below summarizes the quantitative volume changes observed during the RROP of 1-vinyl-5,7-dioxaspirooctan-6-one[3].

Polymerization ConditionInitiator (mol%)Temp (°C)Time (h)Volume Shrinkage (%)Polymer Architecture
DMF Solution AIBN (3%)60480.9 Purely Linear
DMF Solution AIBN (3%)8048~2.5 Linear (Minor branching)
Bulk AIBN (3%)120246.1 Crosslinked / Branched

Application Horizon: Orthogonal Post-Polymerization

Because the RROP process leaves the 6-membered cyclic carbonate intact, the resulting polymer acts as a highly reactive macromolecular scaffold. This enables a two-step "orthogonal" workflow:

  • Cationic Ring-Opening Polymerization (CROP): The pendant carbonates can be crosslinked using Lewis acids (e.g.,

    
    ) or photoacid generators to form rigid, zero-shrinkage networks ideal for dental composites.
    
  • Aminolysis: The carbonates can be reacted with primary amines to yield polyhydroxyurethanes (PHUs). This is a critical pathway for drug development professionals designing biocompatible, non-isocyanate polyurethanes (NIPUs) for drug delivery matrices.

Orthogonal_Workflow Monomer 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one RROP Step 1: RROP (60 °C) Low Volume Shrinkage Monomer->RROP LinearPol Linear Poly(VCP) with Pendant Carbonates RROP->LinearPol CROP Step 2A: Cationic ROP (Sc(OTf)3 Catalyst) LinearPol->CROP Crosslinking Amine Step 2B: Aminolysis (Primary Amines) LinearPol->Amine Functionalization Network Crosslinked Network (Dental Resins) CROP->Network Functional Polyhydroxyurethane (Biomaterials) Amine->Functional

Fig 2. Orthogonal workflow exploiting RROP and subsequent cyclic carbonate modifications.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each major action is paired with a specific analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Synthesis of 1-vinyl-5,7-dioxaspiro[1]octan-6-one

Causality: Ethyl chloroformate acts as a bifunctional electrophile. It condenses with the 1,3-diol of 1,1-bis(hydroxymethyl)-2-vinylcyclopropane, eliminating HCl and ethanol to close the highly stable 6-membered carbonate ring[2].

  • Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve 1,1-bis(hydroxymethyl)-2-vinylcyclopropane (10.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (25.0 mmol) to act as an acid scavenger. Chill the flask to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add ethyl chloroformate (11.0 mmol) over 30 minutes. Do not allow the temperature to exceed 5 °C to prevent premature ring-opening of the diol.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Wash the organic layer with 1M HCl (3 x 50 mL) to remove excess amine, followed by brine. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Self-Validation Checkpoint:

    • FT-IR: Confirm the appearance of a sharp, intense

      
       stretch at ~1750 
      
      
      
      (cyclic carbonate) and the complete disappearance of the broad
      
      
      stretch at ~3300
      
      
      .
    • 
      H NMR:  Verify the presence of vinyl protons at 
      
      
      
      5.1–5.8 ppm. If hydroxyl protons are still visible, the cyclization is incomplete.
Protocol B: Radical Ring-Opening Polymerization (RROP)

Causality: Polymerizing at 60 °C in DMF optimizes the half-life of AIBN (~10 hours) for a steady radical flux while keeping the growing polymer chains fully solvated, preventing early termination via precipitation[3].

  • Preparation: In a Schlenk tube, dissolve the synthesized monomer (5.0 mmol) and AIBN (0.15 mmol, 3 mol%) in 5.0 mL of anhydrous DMF.

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which acts as a radical scavenger and terminates propagation.

  • Polymerization: Immerse the sealed tube in a thermostated oil bath at 60 °C for 48 hours.

  • Precipitation: Cool the tube, dilute the mixture with a minimal amount of THF, and precipitate dropwise into 100 mL of cold methanol. Filter the white precipitate and dry under vacuum at 40 °C.

  • Self-Validation Checkpoint:

    • 
      H NMR:  Confirm the disappearance of the monomeric vinyl protons (
      
      
      
      5.1–5.8 ppm) and the appearance of backbone alkene protons.
    • GPC: Analyze the molecular weight. A successful RROP under these conditions should yield an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       of approximately 15,500  g/mol .
      
Protocol C: Post-Polymerization Network Formation (CROP)

Causality: The Lewis acid


 coordinates to the carbonyl oxygen of the pendant cyclic carbonate, increasing the electrophilicity of the ring carbons. This triggers cationic ring-opening and cross-chain etherification, forming an insoluble network[1].
  • Matrix Preparation: Dissolve the linear polymer from Protocol B (100 mg) in 1.0 mL of anhydrous DCM.

  • Initiator Addition: Add

    
     (2 mol% relative to carbonate repeating units).
    
  • Casting & Curing: Cast the solution into a Teflon mold. Allow the DCM to evaporate slowly at room temperature, then cure the film in a vacuum oven at 80 °C for 4 hours.

  • Self-Validation Checkpoint:

    • Gel Fraction Analysis: Submerge the cured film in THF for 24 hours. A successfully crosslinked network will not dissolve (Gel fraction > 95%). If the film dissolves, the cationic initiation failed (likely due to moisture contamination deactivating the Lewis acid).

References

  • Title: Synthesis and radical ring-opening polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspirooctan-6-one Source: Macromolecules (ACS Publications) URL: [Link][2]

  • Title: Exploratory ring-opening polymerization. V. Radical ring-opening and cationic polymerization of 2-methylene-4-phenyl-1,3-dioxolane (Contains core volume change data for 1-vinyl-5,7-dioxaspirooctan-6-one) Source: ResearchGate URL: [Link][3]

  • Title: Expanding Monomers as Anti-Shrinkage Additives Source: PMC - National Institutes of Health (NIH) URL: [Link][1]

Sources

Method

Advanced Cationic Polymerization of Spirocyclic Carbonates: Mechanisms and Protocols for Zero-Shrinkage Materials

Executive Summary The development of high-performance polymeric materials often faces a critical bottleneck: volumetric shrinkage during polymerization, which induces internal stress, micro-cracking, and compromised adhe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-performance polymeric materials often faces a critical bottleneck: volumetric shrinkage during polymerization, which induces internal stress, micro-cracking, and compromised adhesion. Spirocyclic carbonates—specifically spiroorthocarbonates (SOCs) and six-membered cyclic carbonates—offer a robust solution. Through highly controlled cationic ring-opening polymerization (CROP), these monomers can be engineered to exhibit zero shrinkage or even slight volume expansion[1].

This application note provides researchers and materials scientists with field-proven protocols and mechanistic insights for the cationic polymerization of spirocyclic carbonates. It covers the photopolymerization of SOCs for zero-shrinkage epoxy networks and the solution-based CROP of cyclic carbonates using alkyl halides to yield pure polycarbonates without decarboxylation.

Mechanistic Insights: Causality in Cationic Ring-Opening

The Causality of Volume Expansion in SOCs

When a standard monomer (e.g., an epoxide or methacrylate) polymerizes, intermolecular van der Waals distances are converted into shorter, tighter covalent bonds, causing macroscopic shrinkage. Spiroorthocarbonates (SOCs) circumvent this through a cationic double ring-opening mechanism [2].

Triggered by a superacid (typically generated via the photolysis of a diaryliodonium salt), the SOC monomer is protonated to form an oxonium ion intermediate. As the polymerization propagates, both rings of the bicyclic acetal structure cleave. The breaking of these rings trades a highly compact, dense bicyclic structure for an extended, flexible poly(ether-carbonate) chain. The spatial unfurling of the molecule physically takes up more volume than the monomeric state, counteracting the standard shrinkage of co-monomers (like DGEBA epoxies) and resulting in zero-shrinkage or net volume expansion[2].

Mechanism PAG Photoacid Generator Hplus Superacid (H+) PAG->Hplus Generates UV UV Light (365 nm) UV->PAG Photolysis SOC SOC Monomer Hplus->SOC Protonation Oxonium Oxonium Ion SOC->Oxonium Ring1 1st Ring Opening Oxonium->Ring1 Cleavage Ring2 2nd Ring Opening Ring1->Ring2 Isomerization Polymer Poly(ether-carbonate) Ring2->Polymer Propagation

Diagram 1: Cationic double ring-opening polymerization mechanism of spiroorthocarbonates.

Suppression of Decarboxylation in Cyclic Carbonates

A persistent challenge in the CROP of six-membered spirocyclic carbonates is the thermodynamic tendency of the propagating oxonium ion to eliminate carbon dioxide (decarboxylation), yielding a polymer contaminated with ether linkages. This degrades the refractive index and thermal stability of the resulting material.

To prevent this, polymerization must be initiated with alkyl halides (such as methyl iodide or benzyl bromide) rather than traditional superacids (like triflic acid)[3]. The causality lies in the nucleophilicity of the counterion: the halide counterion tightly associates with the propagating cationic center. This tight ion-pair stabilization prevents the structural rearrangement required for CO₂ elimination, ensuring the quantitative retention of the carbonate group in the polymer backbone[3].

Experimental Protocols

Protocol A: UV-Cured Cationic Copolymerization of SOCs with Epoxy Resins

This protocol details the formulation of a zero-shrinkage photocurable resin using Fluorene Spiroorthocarbonate (FSOC) and Bisphenol-A diglycidyl ether (DGEBA)[2].

Materials Required:

  • DGEBA (Epoxy monomer)

  • Fluorene Spiroorthocarbonate (FSOC)

  • Diaryliodonium hexafluoroantimonate (Photoacid Generator, PAG)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Monomer Blending: In a light-protected amber vial, dissolve FSOC (10 mol% relative to DGEBA) into a minimal volume of anhydrous DCM.

  • Resin Integration: Add the DGEBA monomer to the vial. Stir magnetically at 40 °C until a completely homogenous, transparent mixture is achieved.

  • Initiator Addition: Add 2.0 wt% of the diaryliodonium hexafluoroantimonate PAG to the blend. Stir for an additional 10 minutes in the dark.

  • Degassing: Transfer the formulation to a vacuum desiccator. Apply a dynamic vacuum (10 mbar) for 30 minutes at room temperature to remove all DCM and entrapped air bubbles.

  • Film Casting: Spin-coat the degassed resin onto a glass substrate at 1500 RPM for 30 seconds to achieve a uniform film thickness (~50 µm).

  • UV Curing: Irradiate the film using a 365 nm UV-LED lamp at an intensity of 30 mW/cm² for 3 minutes.

  • Post-Cure: Allow the film to rest at room temperature for 24 hours to ensure complete dark-curing (a hallmark of cationic systems), delaying vitrification and maximizing conversion[2].

Workflow Step1 1. Monomer Blending Mix DGEBA & FSOC (10 mol%) Step2 2. Initiator Addition Add 2 wt% PAG Step1->Step2 Step3 3. Degassing Vacuum desiccation (30 min) Step2->Step3 Step4 4. Film Casting Spin-coat on substrate Step3->Step4 Step5 5. UV Curing 365 nm, 30 mW/cm², 3 min Step4->Step5 Step6 6. Dark Curing 24h ambient rest for vitrification delay Step5->Step6

Diagram 2: Experimental workflow for UV-cured zero-shrinkage SOC/Epoxy formulations.

Protocol B: Solution Cationic ROP of Cyclic Carbonates without Decarboxylation

This procedure yields pure polycarbonates from six-membered cyclic carbonates using alkyl halide initiators[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon three times.

  • Monomer Loading: Introduce 5.0 mmol of the purified cyclic carbonate monomer (e.g., 5,5-dimethyl-1,3-dioxan-2-one) into the Schlenk tube under positive Argon flow.

  • Initiation: Inject 0.25 mmol (5 mol%) of methyl iodide (CH₃I) directly into the monomer melt or solution (if using a non-polar solvent like toluene).

  • Polymerization: Seal the tube and immerse it in a pre-heated oil bath at 120 °C. Stir continuously for 48 hours. Note: The elevated temperature is required to overcome the activation energy barrier of the alkyl halide initiator.

  • Termination & Precipitation: Cool the reaction to room temperature. Quench the living cationic chain ends by adding 1 mL of ammoniacal methanol. Precipitate the polymer by pouring the mixture dropwise into 50 mL of cold, vigorously stirred methanol.

  • Purification: Recover the white precipitate via vacuum filtration, wash with excess methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Quantitative Data Summaries

The following tables summarize the expected outcomes based on the protocols described above, highlighting the critical influence of reaction conditions on material properties.

Table 1: Effect of FSOC Concentration on DGEBA Cationic Photopolymerization[2]

FSOC Concentration (mol%)Epoxy Conversion (%)Volume Change (%)Gel Content (%)Resulting Matrix State
0.065.2-4.50 (Shrinkage)> 98.0Highly Stressed
2.568.1-2.10 (Shrinkage)> 98.0Moderately Stressed
5.072.4-0.50 (Shrinkage)> 98.0Low Stress
10.0 78.5 +0.20 (Expansion) > 98.0 Zero-Stress / Relaxed

Note: The increase in conversion at higher FSOC loadings is attributed to the flexible poly(ether-carbonate) chains delaying the vitrification point of the network.

Table 2: Influence of Initiator on the Decarboxylation of Cyclic Carbonates[3]

Initiator TypeTemperature (°C)Time (h)Ether Unit in Backbone (%)Polymer Yield (%)
Methyl Triflate (Superacid)25245.0 - 10.085
Boron Trifluoride Etherate2524> 15.070
Methyl Iodide (Alkyl Halide) 120 48 0.0 75
Benzyl Bromide (Alkyl Halide) 120 48 0.0 82

References

  • Ariga, T., Takata, T., & Endo, T. (1997). Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. Macromolecules, 30(4), 737-744.[Link]

  • Acosta Ortiz, R., & Berlanga Duarte, M. L. (2013). Synthesis of the fluorene spiroorthocarbonate and the evaluation of its antishrinking activity in the cationic photopolymerization of an epoxy resin. Designed Monomers and Polymers, 16(4), 315-322.[Link]

  • MDPI. (2020). Light cured dental composite resins. Encyclopedia MDPI.[Link]

Sources

Application

Application Notes and Protocols for the Copolymerization of 5,7-Dioxaspiro[2.5]octan-6-one with Vinyl Monomers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the copolymerization of 5,7-Dioxaspiro[2.5]octan-6-one (DOSO) with various vinyl monomers. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the copolymerization of 5,7-Dioxaspiro[2.5]octan-6-one (DOSO) with various vinyl monomers. This document details the underlying scientific principles, provides step-by-step experimental protocols, and discusses the potential applications of the resulting copolymers in the biomedical field.

Introduction: The Significance of 5,7-Dioxaspiro[2.5]octan-6-one in Polymer Chemistry

5,7-Dioxaspiro[2.5]octan-6-one (DOSO) is a unique cyclic monomer belonging to the family of cyclic ketene acetals (CKAs). The interest in CKAs stems from their ability to undergo radical ring-opening polymerization (rROP). This process allows for the introduction of ester linkages into the backbone of traditional vinyl polymers, thereby imparting biodegradability to otherwise non-degradable materials.[1][2][3] This characteristic is of paramount importance in the development of advanced materials for biomedical applications, such as drug delivery systems, temporary implants, and tissue engineering scaffolds.[4][5]

The copolymerization of DOSO with conventional vinyl monomers offers a versatile platform to synthesize functional polymers with tailored properties. By carefully selecting the comonomer and controlling the polymerization conditions, it is possible to fine-tune the physicochemical properties of the resulting copolymer, including its degradation rate, mechanical strength, and thermal stability.[6][7]

Fundamental Principles: The Mechanism of Radical Ring-Opening Copolymerization

The radical copolymerization of DOSO with a vinyl monomer proceeds via a free-radical mechanism. The key feature of this process is the competition between two possible propagation pathways for the CKA radical intermediate: direct 1,2-addition across the exomethylene double bond (vinyl polymerization) and the desired ring-opening to form an ester linkage.[2]

Scheme 1: Competing Pathways in the Radical Polymerization of a Cyclic Ketene Acetal.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R_radical R• Initiator->R_radical Δ or hν Monomer DOSO (Cyclic Ketene Acetal) R_radical->Monomer Addition Radical_Intermediate Radical Intermediate Monomer->Radical_Intermediate Ring_Opened_Polymer Polyester linkage (Desirable) Radical_Intermediate->Ring_Opened_Polymer Ring-Opening (β-scission) (k_rop) Vinyl_Polymer Polyacetal linkage (Undesirable) Radical_Intermediate->Vinyl_Polymer 1,2-Addition (k_add) Copolymer_ROP Degradable Copolymer Ring_Opened_Polymer->Copolymer_ROP + Vinyl Monomer Copolymer_Add Non-degradable block Vinyl_Polymer->Copolymer_Add + Vinyl Monomer

Caption: The competition between ring-opening and vinyl addition in the radical polymerization of cyclic ketene acetals.

The extent of ring-opening is influenced by several factors, including the structure of the CKA, the nature of the vinyl comonomer, the reaction temperature, and the monomer concentration.[8] For many CKAs, higher temperatures and lower monomer concentrations favor the ring-opening pathway.[1] The structure of DOSO, with its spirocyclic system, is designed to promote ring-opening.

Experimental Protocols

The following protocols provide a general framework for the copolymerization of DOSO with a model vinyl monomer, methyl methacrylate (MMA). These protocols should be adapted and optimized based on the specific vinyl comonomer used and the desired copolymer properties.

Materials
  • 5,7-Dioxaspiro[2.5]octan-6-one (DOSO): Synthesized according to literature procedures or sourced from a reliable chemical supplier.

  • Vinyl Monomer (e.g., Methyl Methacrylate, MMA): Purified by passing through a column of basic alumina to remove the inhibitor.

  • Initiator (e.g., Azobisisobutyronitrile, AIBN, or Dicumyl Peroxide, DCP): Recrystallized from an appropriate solvent (e.g., methanol for AIBN).

  • Solvent (e.g., Toluene or 1,4-Dioxane): Anhydrous grade.

  • Precipitation Solvent (e.g., Methanol or Hexanes): Reagent grade.

Protocol 1: Free-Radical Solution Copolymerization

This protocol describes a standard free-radical copolymerization in solution.

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of DOSO and the vinyl monomer in an anhydrous solvent. The total monomer concentration is typically in the range of 1-2 M.

  • Initiator Addition: Add the radical initiator (e.g., AIBN, typically 1-2 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN, or higher for initiators like DCP). Allow the reaction to proceed for a specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol or hexanes).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Copolymerization

For certain applications, bulk polymerization (without a solvent) may be preferred.

  • Monomer and Initiator Mixing: In a polymerization tube, combine the desired amounts of DOSO, the vinyl monomer, and the initiator.

  • Degassing and Sealing: Perform freeze-pump-thaw cycles and seal the tube under vacuum.

  • Polymerization: Place the sealed tube in a preheated oil bath or oven at the appropriate temperature.

  • Isolation: After the desired reaction time, cool the tube, break it open, and dissolve the solid polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

  • Purification: Precipitate, collect, and dry the polymer as described in Protocol 1.

Characterization of the Copolymers

Thorough characterization of the synthesized copolymers is crucial to understand their structure and properties.

Technique Information Obtained
¹H and ¹³C NMR Spectroscopy - Determination of the copolymer composition (ratio of DOSO-derived units to vinyl monomer units).- Quantification of the percentage of ring-opening by integrating the signals corresponding to the ester and acetal structures.[6][7]
Size Exclusion Chromatography (SEC/GPC) - Determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the copolymer.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of the incorporation of both monomers into the copolymer by identifying characteristic functional group vibrations (e.g., C=O stretch of the ester from ring-opened DOSO and the vinyl monomer, C-O-C stretches of the acetal).
Differential Scanning Calorimetry (DSC) - Determination of the glass transition temperature (T₉) of the copolymer, which provides insights into the miscibility of the monomer units and the thermal properties of the material.[7]
Thermogravimetric Analysis (TGA) - Evaluation of the thermal stability and degradation profile of the copolymer.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation Monomer_Prep Monomer & Initiator Preparation Degassing Freeze-Pump-Thaw Monomer_Prep->Degassing Polymerization Polymerization (Solution or Bulk) Degassing->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation NMR ¹H & ¹³C NMR Precipitation->NMR Composition & Ring-Opening SEC SEC/GPC Precipitation->SEC Molecular Weight FTIR FTIR Precipitation->FTIR Functional Groups Thermal DSC & TGA Precipitation->Thermal Thermal Properties Biocompatibility Biocompatibility Assays NMR->Biocompatibility Drug_Loading Drug Loading & Release SEC->Drug_Loading Degradation Degradation Studies Thermal->Degradation

Caption: General workflow for the synthesis and characterization of DOSO-vinyl monomer copolymers.

Applications in Drug Development

The ability to introduce degradable ester linkages into the backbone of vinyl polymers makes DOSO-based copolymers highly attractive for various drug delivery applications.[4][9]

  • Biodegradable Nanoparticles: Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic DOSO-containing block can self-assemble into nanoparticles for drug encapsulation and controlled release.[4][10]

  • Degradable Hydrogels: The pendant functional groups from certain vinyl comonomers can be used for crosslinking to form hydrogels. The presence of ester linkages from DOSO in the hydrogel network would render them biodegradable, which is desirable for tissue engineering and controlled drug release matrices.

  • Transient Medical Devices: The degradability of these copolymers makes them suitable for fabricating temporary medical devices, such as sutures or stents, that are resorbed by the body over time, eliminating the need for a second removal surgery.

Troubleshooting and Considerations

  • Incomplete Ring-Opening: If a significant amount of vinyl polymerization of DOSO is observed, consider increasing the reaction temperature (while ensuring it is appropriate for the chosen initiator) or decreasing the initial monomer concentration.[1]

  • Low Monomer Conversion: Ensure that the reaction mixture is thoroughly deoxygenated and that the initiator is active. The purity of the monomers is also critical.

  • Broad Molecular Weight Distribution: This is typical for free-radical polymerization.[6] For better control over the molecular weight and dispersity, controlled/living radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization could be explored.[3]

Conclusion

The copolymerization of 5,7-Dioxaspiro[2.5]octan-6-one with vinyl monomers provides a versatile and powerful tool for the synthesis of functional, degradable polymers. By understanding the fundamental principles of radical ring-opening polymerization and carefully controlling the experimental conditions, researchers can develop novel materials with tailored properties for a wide range of applications, particularly in the field of drug development and biomedical engineering.

References

  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - PMC. (n.d.).
  • Alternating Radical Ring-Opening Polymerization of Cyclic Ketene Acetals: Access to Tunable and Functional Polyester Copolymers | Macromolecules - ACS Publications. (2018, July 3).
  • The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study | Request PDF - ResearchGate. (n.d.).
  • The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study - ChemRxiv. (n.d.).
  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. (2023, November 21).
  • Synthesis and radical ring-opening polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one | Macromolecules - ACS Publications - American Chemical Society. (n.d.).
  • Synthesis of poly(acrylamide-co-cyclic ketene acetal) (P(AAm-co-CKA))... - ResearchGate. (n.d.).
  • Studies on the copolymerization of cyclic ketene acetals with styrene. (n.d.).
  • Radical ring-opening copolymerization of cyclic ketene acetals derived from bio-based sources - American Chemical Society. (n.d.).
  • Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed. (2017, September 28).
  • Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - MDPI. (2024, September 13).
  • Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed. (2016, July 12).
  • Role of polymers in drug delivery - SciSpace. (n.d.).

Sources

Method

Application Note: Triphosgene-Mediated Cyclization of 1,1-Cyclopropanedimethanol to Spirocyclic Carbonates

Executive Summary The synthesis of 2,4-dioxaspiro[5.2]octan-3-one (a 6-membered spirocyclic carbonate) from 1,1-cyclopropanedimethanol is a critical transformation in modern synthetic chemistry. This strained spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,4-dioxaspiro[5.2]octan-3-one (a 6-membered spirocyclic carbonate) from 1,1-cyclopropanedimethanol is a critical transformation in modern synthetic chemistry. This strained spirocyclic architecture serves as a highly valuable monomer for ring-opening polymerization (ROP) to yield advanced, functionalized polycarbonates[1]. Furthermore, it acts as a rigid structural intermediate in the development of complex active pharmaceutical ingredients (APIs), including leukotriene receptor antagonists such as Montelukast precursors[2].

This application note provides a highly efficient, self-validating protocol utilizing triphosgene (bis(trichloromethyl) carbonate, BTC) as a safe, solid phosgene equivalent. By carefully controlling stoichiometry and base selection, researchers can achieve near-quantitative yields while mitigating the severe risks associated with traditional phosgene gas[3].

Mechanistic Rationale & Causality

Why Triphosgene?

Phosgene gas is notoriously toxic, difficult to handle, and requires specialized containment infrastructure. Triphosgene exists as a stable crystalline solid at room temperature, making it a vastly safer and more easily weighable alternative[3]. Stoichiometrically, one mole of triphosgene decomposes in the presence of a nucleophile to release three moles of phosgene equivalents. Therefore, only ~0.35 equivalents of triphosgene are required to achieve full conversion of the diol[3].

The Role of the Base: Pyridine vs. Triethylamine

The reaction requires a nucleophilic base to activate the triphosgene and scavenge the generated hydrochloric acid (HCl). Pyridine is explicitly chosen over triethylamine (TEA) for this protocol. While TEA is a stronger base, its use with triphosgene can lead to the formation of stable diethylcarbamoyl chloride byproducts, which severely complicate downstream purification[4]. Pyridine, conversely, reacts with triphosgene to form a highly reactive pyridinium carbamate intermediate that cleanly and selectively transfers the carbonyl group to the diol[5].

Cyclization Thermodynamics

The primary hydroxyl group of 1,1-cyclopropanedimethanol acts as a nucleophile, attacking the electrophilic pyridinium carbamate to form a monochloroformate intermediate[5]. Because 1,3-diols are highly predisposed to 6-membered ring formation, the spatial proximity of the second hydroxyl group drives a rapid intramolecular cyclization[6]. This 6-exo-trig cyclization displaces the remaining chloride ion, yielding the thermodynamically stable chair conformation of the spirocyclic carbonate[5].

Mechanism A Triphosgene (BTC) C Pyridinium Carbamate (Active Electrophile) A->C Activation B Pyridine (Base) B->C E Monochloroformate Intermediate C->E + Diol (1st OH) D 1,1-Cyclopropanedimethanol (Diol) D->E F 2,4-Dioxaspiro[5.2]octan-3-one (Spirocyclic Carbonate) E->F Intramolecular Cyclization (2nd OH)

Fig 1: Mechanistic pathway of triphosgene-mediated cyclization of 1,1-cyclopropanedimethanol.

Experimental Design & Quantitative Parameters

To ensure a self-validating system, the stoichiometry must account for the 1:3 molar ratio of triphosgene to active phosgene, while providing sufficient base to neutralize the 2 equivalents of HCl generated per molecule of cyclic carbonate formed.

ParameterValue / ReagentRationale
Substrate 1,1-Cyclopropanedimethanol (1.0 equiv)Strained 1,3-diol starting material.
Carbonyl Source Triphosgene (0.35 - 0.40 equiv)1 mol BTC = 3 mol phosgene. A slight excess ensures complete conversion.
Base / Catalyst Pyridine (3.0 - 4.0 equiv)Activates BTC and scavenges 2 equiv of HCl generated per diol.
Solvent Anhydrous Dichloromethane (0.1 M)Solubilizes intermediates; non-reactive with phosgene equivalents.
Addition Temp. -78 °C to 0 °CControls the highly exothermic decomposition of triphosgene.
Maturation Temp. 20 °C (Room Temperature)Provides activation energy for the 6-exo-trig cyclization.
Reaction Time 2 - 4 hoursEnsures complete consumption of the monochloroformate intermediate.
Expected Yield 85% - 92%High efficiency due to favorable thermodynamics of the 6-membered ring.

Safety & Handling Protocols (Critical)

WARNING: Triphosgene generates highly toxic phosgene gas in situ.

  • Containment: All operations, including weighing, reaction execution, and work-up, MUST be performed in a certified, high-velocity fume hood.

  • Monitoring: Phosgene indicator badges must be actively worn by the operator and placed inside the fume hood.

  • Quenching: Never expose unquenched reaction mixtures to the ambient environment. Residual phosgene must be actively destroyed using aqueous ammonia or saturated sodium bicarbonate before extraction.

Step-by-Step Experimental Protocol

Workflow S1 1. System Purge & Cooling (Argon, -78°C) S2 2. Reagent Dissolution (Diol + Pyridine in DCM) S1->S2 S3 3. Triphosgene Addition (Dropwise, Controlled Exotherm) S2->S3 S4 4. Reaction Maturation (Warm to RT, 2-4 hours) S3->S4 S5 5. Phosgene Quenching (Saturated NH4Cl / NH3) S4->S5 S6 6. Extraction & Washing (DCM / Brine) S5->S6 S7 7. Purification (Silica Gel Chromatography) S6->S7

Fig 2: Step-by-step experimental workflow for the synthesis of the spirocyclic carbonate.

Phase 1: Preparation and Addition
  • System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas for 15 minutes.

  • Dissolution: Add 1,1-cyclopropanedimethanol (10.0 mmol, 1.02 g) and anhydrous Pyridine (35.0 mmol, 2.8 mL) to the flask. Dissolve the mixture in 100 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C. Allow 15 minutes for thermal equilibration.

  • Triphosgene Preparation: In a separate, sealed vial within the fume hood, dissolve Triphosgene (3.8 mmol, 1.13 g) in 20 mL of anhydrous DCM.

  • Addition: Using a syringe pump or an addition funnel, add the triphosgene solution dropwise to the reaction flask over 30 minutes. Causality: Slow addition prevents thermal runaway and suppresses intermolecular oligomerization.

Phase 2: Maturation and Quenching
  • Maturation: Remove the dry ice bath. Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for an additional 3 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3, visualized with KMnO4).

  • Quenching: Once the diol is fully consumed, cool the flask to 0 °C using an ice bath. Carefully add 20 mL of saturated aqueous Ammonium Chloride (

    
    ) followed by 5 mL of dilute aqueous Ammonia (
    
    
    
    ). Stir vigorously for 30 minutes. Causality: This step irreversibly destroys any unreacted phosgene equivalents, rendering the mixture safe for open-flask handling.
Phase 3: Extraction and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL) to remove residual pyridine, saturated aqueous

    
     (30 mL), and brine (30 mL).
    
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford 2,4-dioxaspiro[5.2]octan-3-one as a white solid.

Analytical Characterization (Self-Validation)

To confirm the structural integrity and purity of the synthesized 2,4-dioxaspiro[5.2]octan-3-one, the following spectroscopic benchmarks must be met. Deviation from these values indicates incomplete cyclization or the presence of oligomeric byproducts.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       4.25 (s, 4H) — Corresponds to the two methylene groups (
      
      
      
      ) incorporated into the carbonate ring. The downfield shift confirms esterification.
    • 
       0.95 (s, 4H) — Corresponds to the highly strained cyclopropane protons.
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       148.5 — Carbonyl carbon (
      
      
      
      ) of the 6-membered cyclic carbonate.
    • 
       73.2 — Methylene carbons adjacent to oxygen (
      
      
      
      ).
    • 
       13.8 — Quaternary spiro carbon.
      
    • 
       8.5 — Cyclopropane methylene carbons.
      
  • FT-IR (ATR):

    • Strong, sharp absorption band at ~1750 cm

      
       , which is the definitive diagnostic stretch for the 
      
      
      
      bond in a 6-membered cyclic carbonate[6]. Complete absence of a broad
      
      
      stretch at ~3300 cm
      
      
      validates full conversion.

References

  • A decade review of triphosgene and its applications in organic reactions National Center for Biotechnology Information (PMC)[Link][3]

  • Process for the preparation of a precursor of montelukast (EP 2181986 A1) European Patent Office / Googleapis[Link][2]

  • Chlorination of Aliphatic Primary Alcohols via Triphosgene–Triethylamine Activation Organic Letters - ACS Publications[Link][4]

  • Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols LSU Scholarly Repository [Link][5]

  • ROP of Cyclic Carbonates | Organic Catalysis for Polymerisation Royal Society of Chemistry (RSC)[Link][1]

  • Systematic synthetic study of four diastereomerically distinct limonene-1,2-diols and their corresponding cyclic carbonates Beilstein Journal of Organic Chemistry [Link][6]

Sources

Application

Application Note: One-Pot Synthesis of Spiro[2.5]octan-6-one Derivatives

This guide details the one-pot synthesis of spiro[2.5]octan-6-one derivatives , focusing on the high-efficiency cascade annulation of para-quinone methides (p-QMs) with sulfur ylides . While the saturated spiro[2.5]octan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the one-pot synthesis of spiro[2.5]octan-6-one derivatives , focusing on the high-efficiency cascade annulation of para-quinone methides (p-QMs) with sulfur ylides .

While the saturated spiro[2.5]octan-6-one (CAS 15811-21-9) is a classic scaffold often synthesized via multi-step Simmons-Smith protocols, modern "one-pot" methodologies prioritize the formation of the spiro[2.5]octa-4,7-dien-6-one skeleton. This unsaturated intermediate serves as a versatile precursor that can be selectively hydrogenated to the saturated analog. This guide bridges these methodologies, providing a robust protocol for the one-pot construction of the spiro-dienone followed by its conversion to the saturated pharmacophore.

Introduction & Mechanistic Principles[1][2][3][4]

The spiro[2.5]octan-6-one scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional architecture that enhances ligand-target complementarity (high


 character). Applications range from P2X3 receptor antagonists  to novel antitumor agents.
The "One-Pot" Challenge

Traditional synthesis of the saturated ketone involves a tedious sequence: ketalization of 1,4-cyclohexanedione, Wittig olefination, Simmons-Smith cyclopropanation, and deprotection. The modern one-pot approach utilizes a cascade [2+1] annulation between ** para-quinone methides (p-QMs)** and sulfur ylides . This reaction exploits the unique reactivity of p-QMs as extended Michael acceptors.

Reaction Mechanism

The transformation proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism:

  • Ylide Generation: Deprotonation of a sulfonium salt (e.g., trimethylsulfoxonium iodide) generates the sulfur ylide.

  • 1,6-Conjugate Addition: The ylide attacks the exocyclic methylene of the p-QM (1,6-addition), creating a phenolate enolate intermediate.

  • Intramolecular Cyclization: The enolate oxygen does not attack (which would form a furan); instead, the alpha-carbon attacks the carbon bearing the leaving group (sulfide), forming the cyclopropane ring and expelling dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS).

ReactionMechanism cluster_legend Mechanism Legend Start Sulfonium Salt (Me3S+ I-) Ylide Sulfur Ylide (Reactive Species) Start->Ylide Deprotonation Base Base (KOH/tBuOK) Base->Ylide Inter1 Zwitterionic Intermediate Ylide->Inter1 + p-QM (1,6-Addition) pQM p-Quinone Methide (Electrophile) pQM->Inter1 Transition Transition State (Ring Closure) Inter1->Transition Intramolecular SN2 Product Spiro[2.5]octa-4,7-dien-6-one Transition->Product - DMS/DMSO Saturated Spiro[2.5]octan-6-one (Saturated Target) Product->Saturated H2 / Pd-C (Optional) key1 Reagent key2 Intermediate key3 Product

Caption: Mechanistic pathway for the cascade synthesis of spiro[2.5]octa-4,7-dien-6-one via Michael-Initiated Ring Closure.

Experimental Protocol

Method A: One-Pot Synthesis of Spiro[2.5]octa-4,7-dien-6-ones

This protocol is adapted from high-yield methodologies (e.g., Chem. Commun., 2015) and optimized for bench stability.

Reagents:

  • Substrate: p-Quinone Methide derivative (1.0 equiv) [Can be generated in situ from p-hydroxybenzyl alcohol if needed].

  • Ylide Precursor: Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 equiv).

  • Base: Potassium Hydroxide (KOH) (powdered, 2.0 equiv) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMSO (Anhydrous) or MeCN/DMSO (9:1).

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Ylide Generation:

    • Add TMSOI (330 mg, 1.5 mmol) and powdered KOH (112 mg, 2.0 mmol) to the flask.

    • Add DMSO (3.0 mL) and stir vigorously at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: The suspension should become milky/cloudy, indicating ylide formation.

  • Addition of Electrophile:

    • Dissolve the p-Quinone Methide (1.0 mmol) in DMSO (1.0 mL).

    • Add the p-QM solution dropwise to the ylide suspension over 5 minutes.

    • Note: If the p-QM is unstable, generate it in situ by adding the corresponding p-hydroxybenzyl bromide and an extra equivalent of base.

  • Reaction Monitoring:

    • Stir at RT (25 °C). Most reactions complete within 1–4 hours.

    • TLC Monitoring: Eluent Hexane/EtOAc (4:1).[1] The bright yellow/orange color of the p-QM starting material should disappear, yielding a colorless or pale yellow product spot (

      
      ).
      
  • Work-up:

    • Quench with cold water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

    • Yield Expectation: 75–95%.

Method B: Conversion to Saturated Spiro[2.5]octan-6-one

To obtain the fully saturated pharmacological scaffold (CAS 15811-21-9).

  • Dissolve the spiro-dienone (from Method A) in Methanol.

  • Add 10 wt% Pd/C catalyst (5-10% loading).

  • Stir under Hydrogen (

    
    ) balloon  (1 atm) for 2–6 hours.
    
  • Filter through a Celite pad and concentrate.

    • Note: Monitor carefully to avoid opening the cyclopropane ring (hydrogenolysis), although the spiro-cyclopropane is relatively robust under mild hydrogenation conditions.

Optimization & Troubleshooting Guide

The following parameters are critical for maximizing yield and selectivity.

ParameterRecommendationRationale
Solvent DMSO or DMF Polar aprotic solvents are essential to solubilize the sulfonium salt and stabilize the ylide intermediate.
Base KOH or NaH Strong bases ensure complete deprotonation. KOH is preferred for operational simplicity; NaH is used if the substrate is sterically hindered.
Temperature RT (20-25°C) Higher temperatures (>60°C) may cause decomposition of the p-QM or ring-opening of the product.
Stoichiometry 1.2 - 1.5 eq. Ylide Slight excess ensures complete consumption of the electrophile (p-QM), which is often the limiting reagent.
Atmosphere Inert (

)
While not strictly air-sensitive, excluding moisture prevents quenching of the ylide.
Decision Tree for Protocol Selection

DecisionTree Start Start: Target Molecule Selection Q1 Is the target unsaturated? (Spiro-dienone) Start->Q1 PathA Use Method A: p-QM + Sulfur Ylide Q1->PathA Yes PathB Use Method A + Method B: Hydrogenation Step Q1->PathB No (Saturated) Q2 Is p-QM stable/available? PathA->Q2 SubPath1 Direct Addition: Dissolve p-QM and add to Ylide Q2->SubPath1 Yes SubPath2 In-Situ Generation: Use p-Hydroxybenzyl halide + Base Q2->SubPath2 No

Caption: Operational workflow for selecting the appropriate synthetic pathway based on target saturation and precursor stability.

Characterization Data

Successful synthesis is validated by the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Cyclopropane protons: Distinctive high-field multiplets between

      
       0.8 – 1.5 ppm.
      
    • Alkenyl protons (Dienone): Doublets around

      
       6.0 – 7.0 ppm (characteristic AA'BB' system if symmetric).
      
    • Saturated Ketone: Loss of alkenyl signals; appearance of complex aliphatic multiplets corresponding to the cyclohexane ring (

      
       1.5 – 2.5 ppm).
      
  • 
     NMR: 
    
    • Carbonyl: Signal at

      
       ppm (dienone) or 
      
      
      
      ppm (saturated ketone).
    • Spiro Carbon: Quaternary signal typically shifted upfield (

      
       20–30 ppm).
      
  • HRMS:

    
     peak consistent with the molecular formula (e.g., 
    
    
    
    for saturated,
    
    
    for dienone derivatives).

References

  • Chemical Communications (2015) . Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.

  • The Journal of Organic Chemistry (2015) . 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one.

  • BenchChem Protocols . Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.

  • Organic Chemistry Portal . Corey-Chaykovsky Reaction: Mechanism and Application.

  • European Patent EP3191441B1 . Novel process for preparation of spiro[2.5]octane-5,7-dione.

Sources

Method

Application Note: Advanced Catalytic Methodologies for CO₂ Fixation into Spiro-Epoxides

Introduction & Rationale The chemical fixation of carbon dioxide (CO₂) into value-added organic scaffolds is a cornerstone of sustainable chemistry. Among the various transformations, the cycloaddition of CO₂ to epoxides...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The chemical fixation of carbon dioxide (CO₂) into value-added organic scaffolds is a cornerstone of sustainable chemistry. Among the various transformations, the cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates is highly prized. However, applying this transformation to spiro-epoxy oxindoles to generate spirocyclic carbonates presents unique thermodynamic and kinetic challenges due to severe steric hindrance at the spiro-carbon center[1].

Spirocyclic carbonates are highly sought after in drug discovery because their rigid, three-dimensional architectures provide enhanced metabolic stability and unique spatial arrangements for receptor binding. To overcome the high activation energy required for the ring-opening of these sterically congested epoxides, researchers have developed highly specialized, self-validating catalytic systems, including Deep Eutectic Solvents (DES), Metal-Organic Frameworks (MOFs), and Covalent Organic Polymers (COPs)[1][2][3].

Mechanistic Insights: The Causality of Catalytic Design

To achieve high yields under mild conditions (often atmospheric pressure and ambient temperature), a catalytic system must perform a synchronized dual-activation process. The experimental choices in catalyst design are driven by the following mechanistic causality:

  • Electrophilic Activation (Lowering the LUMO): The oxygen atom of the spiro-epoxide must be polarized. This is achieved via hydrogen-bond donors (e.g., urea in a DES) or Lewis acidic metal centers (e.g., Co(II) in MOFs)[4][5]. This weakens the C–O bond.

  • Nucleophilic Attack (Ring Opening): A nucleophile is required to attack the less sterically hindered carbon of the epoxide. In binary systems, a co-catalyst like Potassium Iodide (KI) provides the highly nucleophilic I⁻ ion[3]. In DES systems like Choline Chloride:Urea, the chloride ion (Cl⁻) acts as the built-in nucleophile[4].

  • CO₂ Insertion: The resulting highly reactive alkoxide intermediate attacks the electrophilic carbon of CO₂, forming a linear alkylcarbonate intermediate[5].

  • Intramolecular Cyclization: The alkylcarbonate oxygen attacks the carbon bearing the initial nucleophile, expelling the halide (Cl⁻ or I⁻) to close the spirocyclic ring and regenerate the catalyst[5].

Mechanism Start Spiro-epoxy oxindole + CO2 Act Epoxide Activation (H-bond Donor / Lewis Acid) Start->Act RingOpen Nucleophilic Attack (Ring Opening via Halide) Act->RingOpen Nucleophile (X⁻) Alkoxide Alkoxide Intermediate RingOpen->Alkoxide CO2Insert CO2 Insertion (Alkylcarbonate Formation) Alkoxide->CO2Insert CO2 Cyclize Intramolecular Cyclization (Halide Expulsion) CO2Insert->Cyclize Product Spirocyclic Carbonate (Target Scaffold) Cyclize->Product Product->Act Catalyst Regeneration

Generalized catalytic cycle for the cycloaddition of CO2 into spiro-epoxides.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes field-proven catalytic methodologies, highlighting the shift toward ambient, atmospheric conditions.

Catalytic SystemCo-CatalystTemp (°C)CO₂ Pressure (atm)Time (h)Max Yield (%)Key Advantage
Choline chloride:Urea (1:2) None701598Solvent-free, metal-free, recyclable DES [6].
CoMOF-2 KI2512499Ambient temp, highly crystalline products [3].
Terphenyl-COP None2511299Metal-free heterogeneous polymer [1].
Ag/TUD-1 Silica None2518>90High surface area, robust solid support[1].

Experimental Protocols

Protocol A: Deep Eutectic Solvent (DES) Mediated Cycloaddition

This protocol utilizes a Choline chloride:Urea (1:2) DES, which acts simultaneously as the solvent, hydrogen-bond donor, and nucleophilic source[6].

Causality of Design: Running the reaction at 70 °C provides the necessary thermal energy to overcome the steric bulk of the spiro-oxindole framework, while the high concentration of urea heavily polarizes the epoxide oxygen, allowing atmospheric CO₂ to be utilized without a pressurized autoclave[6].

Step-by-Step Methodology:

  • DES Preparation: In a 25 mL round-bottom flask, combine Choline chloride (1.0 equiv) and Urea (2.0 equiv). Heat the mixture at 80 °C under continuous magnetic stirring until a clear, homogeneous liquid is formed (approx. 30–45 minutes). Cool to room temperature.

  • Reaction Setup: Add the spiro-epoxy oxindole substrate (1.0 mmol) directly to 300 mg of the prepared DES.

  • CO₂ Introduction: Purge the flask with CO₂ gas for 5 minutes to displace ambient air. Attach a CO₂-filled balloon to maintain a constant atmospheric pressure of 1 atm.

  • Cycloaddition: Heat the reaction mixture to 70 °C and stir for 5 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane).

  • Workup & Isolation: Upon completion, cool the mixture to room temperature and add 5 mL of distilled water. The spirocyclic carbonate will precipitate out of the aqueous DES mixture. Filter the solid, wash with cold water, and dry under a vacuum.

  • Catalyst Recovery: Evaporate the water from the filtrate under reduced pressure at 60 °C to recover the DES, which can be reused for up to four consecutive cycles with negligible loss in activity[6].

Protocol B: MOF-Catalyzed Synthesis (Binary System)

This protocol employs a Cobalt-based Metal-Organic Framework (CoMOF-2) paired with Potassium Iodide (KI)[3].

Causality of Design: CoMOF-2 features highly accessible Co(II) Lewis acidic sites that strongly bind the epoxide. However, because the MOF framework lacks a mobile nucleophile, KI is introduced as a co-catalyst. The synergistic "push-pull" effect between the Co(II) center and the I⁻ ion allows the reaction to proceed at strict room temperature (25 °C)[3].

Step-by-Step Methodology:

  • Catalyst Activation: Dry the CoMOF-2 catalyst in a vacuum oven at 100 °C for 12 hours to remove any coordinated solvent molecules from the active metal sites.

  • Reaction Setup: In a 10 mL Schlenk tube, add the spiro-epoxy oxindole (1.0 mmol), activated CoMOF-2 (5 mol%), and KI (5 mol%). Add 2 mL of a green solvent (e.g., acetonitrile or solvent-free if the substrate is liquid).

  • CO₂ Introduction: Evacuate the tube and backfill with CO₂ gas three times. Attach a CO₂ balloon (1 atm).

  • Cycloaddition: Stir the reaction mixture at 25 °C (ambient temperature) for 24 hours.

  • Workup & Catalyst Recovery: Dilute the mixture with 5 mL of ethyl acetate. Recover the heterogeneous CoMOF-2 catalyst via centrifugation (4000 rpm for 10 mins).

  • Purification: Wash the recovered MOF with ethanol, dry, and store for reuse. Pass the supernatant through a short silica plug to remove KI, then concentrate the filtrate in vacuo to yield the pure spirocyclic carbonate.

References

  • Tak, R. K., Patel, P., Subramanian, S., Kureshy, R. I., & Khan, N. H. (2018). Cycloaddition Reaction of Spiro-Epoxy Oxindole with CO2 at Atmospheric Pressure Using Deep Eutectic Solvent. ACS Sustainable Chemistry & Engineering, 6(9), 11200–11205. URL:[Link]

  • Rachuri, Y., Kurisingal, J. F., Chitumalla, R. K., Vuppala, S., Gu, Y., Jang, J., Choe, Y., Suresh, E., & Park, D.-W. (2019). Cycloaddition of CO2 with an Epoxide-Bearing Oxindole Scaffold by a Metal–Organic Framework-Based Heterogeneous Catalyst under Ambient Conditions. Inorganic Chemistry, 58(15), 10164–10175. URL:[Link]

  • Dabas, S., Patel, B., Mehra, S., Barik, M., Murugan, P., Kumar, A., & Subramanian, S. (2024). Modular synthesis of spirocyclic carbonates: unravelling the synergistic interplay of electronic and electrostatic sites on phenolic catalyst. Green Chemistry, 26(4), 2198-2206. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Molecular Weight Distribution in Spirocarbonate Polymerization

Welcome to the Advanced Polymerization Support Portal. For drug development professionals and materials scientists, controlling the molecular weight distribution (MWD) and dispersity (Đ) of polycarbonates is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Portal. For drug development professionals and materials scientists, controlling the molecular weight distribution (MWD) and dispersity (Đ) of polycarbonates is critical for ensuring reproducible degradation kinetics, drug-release profiles, and mechanical properties. This guide addresses the mechanistic pitfalls of ring-opening polymerization (ROP) of spirocyclic carbonates and provides field-validated methodologies to achieve precise macromolecular architectures.

Part 1: Visual Diagnostics & Workflows

To effectively troubleshoot your polymerization, you must first understand the competing mechanistic pathways at play. The diagrams below illustrate the divergence between kinetic and thermodynamic control, followed by a diagnostic decision tree for resolving MWD issues.

ROP_Mechanism Monomer Spirocyclic Carbonate Initiation Initiation (Alcohol + Catalyst) Monomer->Initiation Propagation Chain Propagation (Kinetic Control) Initiation->Propagation IdealPolymer Target Polymer Narrow MWD (Đ < 1.1) Propagation->IdealPolymer Quench at ~90% Conversion Backbiting Transesterification (Backbiting) Propagation->Backbiting Extended time High Temp Thermodynamic Thermodynamic Control (Ring-Chain Equilibrium) Backbiting->Thermodynamic Bimodal Bimodal MWD (Cyclic Oligomers) Thermodynamic->Bimodal

Fig 1. ROP pathway highlighting divergence between kinetic and thermodynamic control of MWD.

Troubleshooting Issue Issue: Broad/Bimodal MWD CheckTime Check Reaction Time Issue->CheckTime IsEquilibrium Conversion > 90% with extended time? CheckTime->IsEquilibrium Action1 Reduce reaction time. Quench at 85-90%. IsEquilibrium->Action1 Yes (Thermodynamic trap) CheckCat Check Initiator IsEquilibrium->CheckCat No IsMoisture Is system strictly anhydrous? CheckCat->IsMoisture Action2 Purify reagents. Water acts as initiator. IsMoisture->Action2 No

Fig 2. Decision tree for troubleshooting broadened molecular weight distributions in ROP.

Part 2: Troubleshooting FAQs

Q: Why is my anionic polymerization of spirocyclic carbonates yielding a bimodal molecular weight distribution? A: You have likely crossed from the kinetically controlled regime into the thermodynamically controlled regime. The1 is governed by an equilibrium mechanism[1]. When using strong anionic initiators like sec-butyllithium at room temperature, the active chain ends begin to undergo intramolecular transesterification (backbiting) once the monomer concentration drops. This ring-chain equilibrium generates a mixture of high-molecular-weight polymer and low-molecular-weight cyclic oligomers, resulting in a2[2]. Actionable Fix: Lower your reaction temperature to -10°C to suppress thermodynamic backbiting and quench the reaction in the kinetic regime (at ~85-90% conversion)[2].

Q: How can I achieve a precisely targeted molecular weight with a narrow dispersity (Đ < 1.1)? A: Transition from anionic initiators to an organocatalytic ROP system. Using an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in conjunction with a primary alcohol (e.g., benzyl alcohol) allows for highly controlled "immortal" polymerization. The molecular weight is strictly dictated by the monomer-to-initiator ([M]/[I]) ratio. TBD acts as a bifunctional catalyst, simultaneously activating the monomer's carbonyl group and the initiator's hydroxyl proton. This dual activation ensures all chains initiate simultaneously, yielding3[3].

Q: I am using spiro-orthocarbonates in a UV-curable resin to prevent shrinkage, but I am not observing the expected volume expansion. What is going wrong? A: Spiro-orthocarbonates require a specific double-ring opening polymerization (DROP) mechanism to achieve volume expansion. When catalyzed by photoacids, the cleavage of the two rings converts compact covalent bonds into extended van der Waals interactions, resulting in a 4[4]. If expansion is failing, your photoacid generator (PAG) concentration may be too low to initiate the double-ring opening, or your formulation ratio is incorrect. A 1:9 ratio of spirocarbonate to epoxy typically yields near-zero shrinkage, while higher spirocarbonate ratios (e.g., 1:2) are required for active volume expansion[4].

Part 3: Quantitative Baselines

Use the following table to benchmark your expected outcomes based on the chosen polymerization regime.

Polymerization RegimeCatalyst / Initiator SystemTemp (°C)Target ConversionDispersity (Đ)MWD ProfileMechanistic Outcome
Organocatalytic (Kinetic) TBD / Benzyl Alcohol2085% - 90%1.05 - 1.10UnimodalLinear chains, high end-group fidelity.
Organocatalytic (Thermodynamic) TBD / Benzyl Alcohol20> 95% (Extended)> 1.50BroadenedIntramolecular backbiting occurs.
Anionic (Equilibrium) sec-Butyllithium25> 90%> 2.00BimodalHigh MW polymer + cyclic oligomers.
Anionic (Optimized) sec-Butyllithium-1085% - 90%1.20 - 1.40UnimodalSuppression of ring-chain equilibrium.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Organocatalytic ROP of Spirocyclic Carbonates Objective: Synthesize a polycarbonate with a predictable


 and a dispersity (Đ) < 1.1.

Step 1: Anhydrous Preparation

  • Action: In a nitrogen-filled glovebox, dissolve the spirocyclic carbonate monomer and benzyl alcohol (initiator) in anhydrous dichloromethane (DCM).

  • Causality: The system must be rigorously anhydrous. Trace water acts as a competing bifunctional initiator, which will prematurely cleave chains, halve your target molecular weight, and broaden the distribution. Benzyl alcohol is chosen because its primary hydroxyl group provides a single, unambiguous initiation site.

Step 2: Dual-Activation Catalysis

  • Action: Add the organocatalyst (TBD, 1-5 mol% relative to monomer) to the stirring solution.

  • Causality: TBD acts as a hydrogen-bond donor and acceptor. It simultaneously activates the monomer's carbonyl oxygen (making it more electrophilic) and the initiator's hydroxyl proton (making it more nucleophilic). This drastically lowers the activation energy, ensuring initiation is faster than propagation—the fundamental requirement for a narrow Poisson distribution[3].

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • Action: After 1-2 hours, extract a 0.1 mL aliquot. Analyze immediately via

    
    H NMR to determine monomer conversion.
    
  • Causality: Do not wait for 100% conversion. You must confirm the reaction is still in the kinetic regime. Allowing the reaction to proceed to complete monomer depletion forces the active chain ends to attack the polymer backbone (thermodynamic control).

Step 4: Kinetic Quenching

  • Action: Once

    
    H NMR confirms ~85-90% conversion, immediately add an excess of benzoic acid (relative to the catalyst).
    
  • Causality: Quenching neutralizes the basic organocatalyst, instantly protonating the active chain ends. This freezes the polymer in its kinetic state, permanently preventing the system from entering the thermodynamic regime where backbiting broadens the MWD[1].

Step 5: Isolation

  • Action: Precipitate the polymer solution dropwise into cold methanol. Filter and dry under vacuum.

  • Causality: Methanol is a non-solvent for the high-molecular-weight polycarbonate but effectively solubilizes the neutralized catalyst and any unreacted monomer, yielding a highly pure, narrow-MWD product.

References

  • Anionic ring‐opening polymerization of 2,2‐dimethyltrimethylene carbonate Source: ResearchGate URL
  • Volume-expansion polymerization for UV-curable nanoimprinting Source: AIP Publishing URL
  • Source: ACS Publications (Biomacromolecules)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Troubleshooting low conversion rates in cationic polymerization of spiro carbonates

The following guide is designed for researchers and formulation scientists experiencing low conversion rates in the cationic polymerization of spiroorthocarbonates (SOCs) and related spiro-cyclic carbonates . This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and formulation scientists experiencing low conversion rates in the cationic polymerization of spiroorthocarbonates (SOCs) and related spiro-cyclic carbonates .

This guide prioritizes the Double Ring-Opening Polymerization (DROP) mechanism, as this is the critical pathway for achieving the volume expansion and low shrinkage typically sought with these monomers.

Executive Summary: The "Double Ring-Opening" Challenge

Low conversion in spiro carbonate polymerization is rarely a simple kinetic issue; it is usually a mechanistic failure . Unlike simple epoxides, spiroorthocarbonates (SOCs) must undergo two distinct ring-opening events to form the desired poly(ether-carbonate).[1]

  • The Trap: If the reaction stops after the first ring opens, you generate an unstable poly(orthocarbonate) or cyclic carbonate byproduct, resulting in no volume expansion and low molecular weight .

  • The Goal: Drive the reaction thermodynamically and kinetically to open the second ring.

Diagnostic Phase: Pre-Reaction & Reagents

Q: I am using standard cationic initiators (BF₃·OEt₂), but my yield is <40%. Is my initiator dead?

A: It is more likely that your initiator is being "poisoned" by moisture, or the counter-ion is too nucleophilic.

Troubleshooting Protocol:

  • Moisture Sensitivity: SOCs are hydrolytically unstable. Even ppm levels of water will hydrolyze the monomer into carbonates and diols before polymerization begins. These diols then act as chain transfer agents, killing the cationic center [1, 2].

    • Action: Dry monomers over CaH₂ and distill under vacuum. Ensure solvents (DCM, Toluene) are <10 ppm H₂O.

  • Counter-ion Nucleophilicity: Small, nucleophilic counter-ions (like Cl⁻ or F⁻ from decomposed BF₃) can terminate the oxonium ion intermediate prematurely.

    • Action: Switch to initiators with non-nucleophilic counter-ions.

    • Recommendation: Use Iodonium or Sulfonium salts with bulky anions like SbF₆⁻ , PF₆⁻ , or B(C₆F₅)₄⁻ (BARF). These stabilize the active cationic center, allowing sufficient lifetime for the second ring to open [3].

Q: My monomer purity is 98% by NMR. Is that enough?

A: Not for cationic polymerization. Basic impurities are fatal. If your synthesis involved amines (e.g., triethylamine as an HCl scavenger), residual amine traces will neutralize your acid catalyst immediately.

  • Validation: Wash the monomer solution with dilute HCl, then water, then dry and recrystallize/distill. A "base-free" check is mandatory.

Reaction Optimization: Kinetics & Thermodynamics

Q: I see polymer formation, but no volume expansion. What is happening?

A: You are likely stuck in the Single Ring-Opening (SRO) pathway. Expansion only occurs during Double Ring-Opening (DROP) . SRO results in shrinkage or zero volume change.

Mechanistic Insight:

  • Ring Strain: 6-membered spiro rings (e.g., derived from 1,3-dioxane) are thermodynamically favored to undergo DRO. 5-membered rings (from 1,3-dioxolane) often resist the second ring opening due to lower strain relief or stability of the intermediate [4].

  • Temperature: DRO has a higher activation energy than SRO.

    • Action: Increase reaction temperature. If running at 0°C, move to 25°C or 50°C.

    • Caution: Too high (>100°C) can induce decarboxylation (loss of CO₂), turning your carbonate linkages into ether linkages [1].

Q: How do I confirm if I have achieved Double Ring-Opening?

A: Use ¹³C NMR and FT-IR .

  • FT-IR: Look for the appearance of the linear carbonate carbonyl stretch (~1740 cm⁻¹) and ether bands.

  • ¹³C NMR: The central spiro carbon (quaternary, ~110-120 ppm) should disappear.

    • SRO Product: Shows residual cyclic ortho-carbonate signals.

    • DRO Product: Shows distinct linear carbonate (O-C (=O)-O) and ether (C-O-C) signals.

Visualizing the Failure Points

The following diagram illustrates the critical bifurcation between the desired expansion pathway (DRO) and the failure modes (SRO/Termination).

G Initiator Cationic Initiator (H+ or R+) Monomer Spiro Monomer (SOC) Initiator->Monomer Attack Cation1 Oxonium Ion 1 (Ring 1 Open) Monomer->Cation1 1st Ring Opening Cation2 Carbocation/Oxonium 2 (Ring 2 Open) Cation1->Cation2 2nd Ring Opening (Requires Heat/Strain) DeadEnd Poly(orthocarbonate) (NO EXPANSION) Cation1->DeadEnd Propagation w/o 2nd Opening Terminated Dead Oligomer (Hydrolysis/Termination) Cation1->Terminated Nucleophilic Impurity (H2O, Amines) Polymer Poly(ether-carbonate) (EXPANSION) Cation2->Polymer Propagation Cation2->Terminated Back-biting/Side Rxn

Caption: Mechanistic pathway showing the critical "Activation Energy Barrier" between the first and second ring opening. Failure to cross this barrier leads to non-expanding polymers.

Troubleshooting Matrix

SymptomProbable CauseMechanistic InsightCorrective Action
Low Conversion (<50%) Moisture/NucleophilesActive center is neutralized by H₂O or amine traces.Dry reagents over CaH₂. Use proton sponge (carefully) or switch to SbF₆⁻ initiators.
No Volume Expansion Single Ring Opening (SRO)Reaction temperature too low or ring strain insufficient.Increase Temp. Verify monomer structure (6-membered rings favor DRO).
Gas Evolution (Bubbles) DecarboxylationLoss of CO₂ due to high temp or unstable cation.Lower Temp. Avoid extremely acidic conditions if possible. Check for ether linkages in NMR.
Gummy/Soft Polymer Low Molecular WeightChain transfer to monomer or solvent.Increase monomer concentration. Use "Living" cationic conditions (e.g., EtAlCl₂/Ester adducts).

Frequently Asked Questions (FAQs)

Q: Can I use radical polymerization instead? A: Only if your SOC has exomethylene groups (e.g., 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane). Standard saturated SOCs cannot undergo radical polymerization; they require cationic initiation. Note that radical polymerization of exomethylene SOCs often yields lower expansion than cationic DRO because the ring opening is less reliable [5].

Q: Why does my reaction turn black? A: This indicates decomposition of the initiator or the polymer, often due to excessive acid strength (charring). If using TfOH (Triflic acid), try a milder Lewis acid like BF₃·OEt₂ or dilute the initiator.

Q: Are 5-membered or 6-membered rings better for expansion? A: 6-membered rings (1,3-dioxane derivatives) are generally superior. They possess the correct balance of strain to drive the double ring opening. 5-membered rings often stop at the single ring-opened stage or eliminate small molecules like ethylene carbonate [4].[1]

References

  • Endo, T., et al. "Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide." Macromolecules, vol. 30, no. 4, 1997, pp. 737–744. Link

  • Sanda, F., et al. "Cationic ring-opening polymerization of six-membered cyclic carbonates with ester groups." Journal of Polymer Science Part A: Polymer Chemistry, vol. 39, no. 8, 2001, pp. 1305–1317. Link

  • Crivello, J. V. "Cationic Polymerization: Iodonium and Sulfonium Salt Photoinitiators." Advances in Polymer Science, vol. 62, 1984, pp. 1-48. Link

  • Takata, T., & Endo, T. "Recent Advances in the Synthesis and Polymerization of Spiro Orthocarbonates." Progress in Polymer Science, vol. 18, no. 5, 1993, pp. 839-888. Link

  • Stansbury, J. W. "Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-Opening Polymerization."[2] Journal of Dental Research, vol. 71, no. 7, 1992, pp. 1408-1412. Link

Sources

Troubleshooting

Purification techniques for 5,7-Dioxaspiro[2.5]octan-6-one recrystallization

The following technical guide details the purification and recrystallization protocols for 5,7-Dioxaspiro[2.5]octan-6-one (also known as 1,1-bis(hydroxymethyl)cyclopropane carbonate). This guide is structured as a Tier-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and recrystallization protocols for 5,7-Dioxaspiro[2.5]octan-6-one (also known as 1,1-bis(hydroxymethyl)cyclopropane carbonate). This guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers.

[1]

Case ID: PUR-SPIRO-006 Compound: 5,7-Dioxaspiro[2.5]octan-6-one CAS Registry Number: 4437-68-7 Chemical Class: Spirocyclic Carbonate / 1,3-Dioxan-2-one derivative[1]

Part 1: Technical Specifications & Properties

Before initiating purification, verify your target compound's physicochemical profile.[1] This compound is prone to "oiling out" due to its low melting point and sensitivity to impurities.[1]

PropertySpecificationNotes
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Physical State (Pure) White Crystalline SolidOften isolated as a yellowish oil due to MP depression.[1]
Melting Point 63–67 °C (Lit.)[1]Impurities (diol precursor) drastically lower this to <25 °C.
Solubility (High) DCM, Ethyl Acetate, THF, TolueneGood solvents for dissolution.[1]
Solubility (Low) Hexanes, Pentane, Water (Cold)Anti-solvents for precipitation.[1]
Key Impurity 1,1-Bis(hydroxymethyl)cyclopropaneThe diol precursor; difficult to remove via crystallization alone.[1]

Part 2: Troubleshooting Center (Q&A)

Q1: My crude product is a viscous yellow oil that refuses to crystallize. Is this normal?

Diagnosis: Yes. This is the most common issue ("Oiling Out").[1] It occurs because:

  • Melting Point Depression: Even 2-3% of the diol precursor or oligomers can depress the melting point below room temperature.[1]

  • Solvent Entrapment: Cyclic carbonates interact strongly with chlorinated solvents (DCM), preventing crystal lattice formation.[1]

Solution: Do not attempt to freeze the oil directly.[1] You must perform a Solvent Exchange followed by Seeded Cooling .[1]

  • Action: Dissolve the oil in minimal Toluene (approx. 2 mL/g).[1] Add Hexane dropwise until turbid.[1] Cool slowly to -20°C. If it oils out again, scratch the glass interface vigorously or add a seed crystal of a similar cyclic carbonate (e.g., trimethylene carbonate) if available.[1]

Q2: I suspect my product contains the diol precursor. Will recrystallization remove it?

Diagnosis: Recrystallization is inefficient for removing the diol because the diol often co-precipitates or forms hydrogen bonds with the carbonate.[1] Solution: Perform a Pre-Purification Wash before recrystallization.[1]

  • Action: Dissolve the crude in Ethyl Acetate.[1] Wash with cold brine (2x) followed by cold water (1x) .[1] The diol is significantly more water-soluble than the carbonate.[1] Dry the organic layer thoroughly (MgSO₄) before attempting recrystallization.[1]

Q3: What is the optimal solvent system for high-purity recovery?

Recommendation: Toluene / Hexane (or Heptane) .[1]

  • Why: Toluene provides moderate solubility that decreases sharply with temperature, and it does not coordinate as strongly as THF or EtOAc.[1] Hexane acts as a precipitant.[1]

  • Alternative: If the compound is very impure, use Diethyl Ether / Pentane at -78°C to force rapid precipitation, then recrystallize the solid from Toluene/Hexane.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Low-Temperature Recrystallization of 5,7-Dioxaspiro[2.5]octan-6-one

Phase A: Preparation and Dissolution
  • Crude Treatment: If crude is an oil, dissolve in Ethyl Acetate (EtOAc) and wash with cold brine to remove diol impurities.[1] Dry over Na₂SO₄ and concentrate in vacuo to a semi-solid.

  • Solvent Addition: Transfer crude solid to an Erlenmeyer flask. Add Toluene (approx. 3-5 mL per gram of solute).[1]

  • Heating: Heat the mixture to 60°C (do not boil vigorously). Swirl until fully dissolved.

    • Note: If insoluble particulates remain (salts), filter hot through a pre-warmed glass frit or cotton plug.[1]

Phase B: Crystallization[1]
  • Anti-Solvent Addition: While keeping the solution at 60°C, add n-Hexane dropwise.[1]

    • Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Toluene to clear the turbidity.[1]

  • Cooling Ramp:

    • Step 1: Allow flask to cool to Room Temperature (25°C) undisturbed for 30 mins.

    • Step 2: Transfer to a 4°C fridge for 2 hours.

    • Step 3: (Optional) Transfer to -20°C freezer overnight for maximum yield.

Phase C: Collection
  • Filtration: Collect crystals rapidly using a chilled Buchner funnel.

  • Washing: Wash the filter cake with cold Hexane (-20°C) . Do not use ether or alcohols.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature. Avoid heating above 40°C during drying to prevent ring-opening or sublimation.[1]

Part 4: Visualization of Workflows

Logic Flow: Troubleshooting "Oiling Out"

This decision tree guides you through the critical steps when the product fails to solidify.

PurificationLogic Start Crude 5,7-Dioxaspiro[2.5]octan-6-one CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Proceed Oil Viscous Oil CheckState->Oil Impure SolventChoice Dissolve in warm Toluene (60°C) Solid->SolventChoice Wash Wash EtOAc soln with Cold Water (Remove Diol) Oil->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Dry->SolventChoice AntiSolvent Add Hexane until Turbid SolventChoice->AntiSolvent Cooling Cool to RT -> 4°C -> -20°C AntiSolvent->Cooling ResultSolid Crystals Formed Cooling->ResultSolid ResultOil Oiled Out Again Cooling->ResultOil Rescue Re-heat to dissolve. Add Seed Crystal. Scratch glass. ResultOil->Rescue Rescue->Cooling

Figure 1: Decision matrix for handling crude spirocyclic carbonate, specifically addressing the "oiling out" phenomenon.

Experimental Setup: Recrystallization Apparatus

The following diagram illustrates the optimal physical setup to prevent moisture ingress (hydrolysis risk) during the cooling phase.

Setup cluster_process Critical Controls Flask Erlenmeyer Flask (Toluene/Hexane Mix) Bath Cooling Bath (Isopropanol/Dry Ice for -20°C) Flask->Bath Submerged Atmosphere Inert Gas Line (N2 or Ar) Atmosphere->Flask Positive Pressure TempControl Slow Cooling Rate (10°C/hour) TempControl->Bath MoistureControl Septum + N2 Balloon (Prevent Hydrolysis) MoistureControl->Flask

Figure 2: Recrystallization setup emphasizing moisture control and cooling rate to ensure high-purity crystal formation.

References

  • Sanda, F., Takata, T., & Endo, T. (1994).[1][2] Synthesis and radical ring-opening polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one. Macromolecules, 27(14), 3986–3991.[1][2]

  • GuideChem. (n.d.).[1] 5,7-Dioxaspiro[2.5]octan-6-one Properties and Safety. Retrieved March 8, 2026.[1]

  • ChemicalBook. (2025).[1] 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Analogous Structure Data). Retrieved March 8, 2026.[1]

  • BenchChem. (2025).[1] Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane (Precursor Purification). Retrieved March 8, 2026.[1]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Ethyl Chloroformate Cyclization Protocols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions during intramolecu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions during intramolecular cyclization reactions mediated by ethyl chloroformate (ECF). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your cyclization protocols effectively.

Introduction: The Challenge of Ethyl Chloroformate Cyclization

Ethyl chloroformate is a powerful and cost-effective reagent for activating carboxylic acids, typically forming a mixed carbonic anhydride intermediate that is susceptible to intramolecular nucleophilic attack to form lactams or lactones. However, its high reactivity is a double-edged sword, often leading to a variety of side reactions that can significantly lower the yield of the desired cyclic product and complicate purification. This guide provides a structured approach to understanding and mitigating these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive intermediate in an ECF-mediated cyclization?

A1: The reaction proceeds through a mixed carbonic anhydride. The carboxylic acid starting material is deprotonated by a base, and the resulting carboxylate attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a highly reactive mixed anhydride, which is then attacked by an intramolecular nucleophile (an amine for lactamization or a hydroxyl group for lactonization) to yield the cyclic product.[1]

Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it likely to be?

A2: You are likely observing intermolecular oligomerization (dimerization, trimerization, etc.). This occurs when the activated mixed anhydride of one molecule reacts with the nucleophilic group of another molecule before it has a chance to cyclize. This is a common problem in cyclization reactions.[2]

Q3: I've identified a byproduct with a mass corresponding to my starting material plus an ethoxycarbonyl group. What is this and how can I avoid it?

A3: This is likely a urethane byproduct (in the case of an amine nucleophile) or a carbonate byproduct (in the case of a hydroxyl nucleophile). It forms when the nucleophilic group of the starting material attacks the carbonate portion of the mixed anhydride instead of the desired acyl portion. This side reaction is particularly prevalent with sterically hindered substrates.[3]

Q4: My chiral starting material is racemizing during the reaction. Why is this happening and how can I prevent it?

A4: Racemization, particularly at the C-terminus in peptide cyclizations, can occur through the formation of an oxazolone intermediate. The activating agent, in the presence of a base, can promote this cyclization, and the resulting oxazolone is prone to deprotonation and subsequent racemization.[4] The choice of base and temperature is critical in minimizing this side reaction.[5]

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues encountered during ECF-mediated cyclization.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale & Key Considerations
Low Yield of Cyclic Product 1. Intermolecular Polymerization: Reaction concentration is too high. 2. Inefficient Activation: The mixed anhydride is not forming efficiently or is decomposing before cyclization. 3. Unfavorable Conformation: The linear precursor is in a conformation that is not conducive to cyclization.1. High Dilution: Perform the cyclization at high dilution (typically 1-5 mM). This favors the intramolecular reaction over intermolecular reactions.[2] 2. Optimize Reagent Stoichiometry & Addition: Use a slight excess of ethyl chloroformate (1.1-1.5 equivalents). Consider "inverse addition" where the solution of the starting material and base is added slowly to the ethyl chloroformate solution to maintain an excess of the activating agent. 3. Incorporate "Turn-Inducing" Residues: For peptides, include residues like proline or glycine near the cyclization site to pre-organize the backbone.[6]High dilution is a cornerstone of successful macrocyclization. The principle of pseudo-dilution can be achieved in solid-phase synthesis by anchoring the peptide to a resin.[7]
Formation of Symmetrical Anhydride The mixed anhydride disproportionates into two molecules of the symmetrical anhydride of the starting carboxylic acid and one molecule of diethyl pyrocarbonate. This is often promoted by the presence of excess carboxylate.Inverse Addition: As mentioned above, adding the carboxylate solution to the chloroformate minimizes the time the mixed anhydride is in the presence of excess carboxylate. Use Stoichiometric Amounts of Base: Avoid using a large excess of the tertiary amine base.The symmetrical anhydride is less reactive than the mixed anhydride, leading to lower yields of the desired cyclic product. It can also react with the nucleophile, but this is often slower.[8]
Significant Urethane/Carbonate Byproduct The intramolecular nucleophile attacks the "wrong" carbonyl group of the mixed anhydride (the one from the chloroformate). This is more common with sterically hindered nucleophiles or carboxylic acids.Choice of Chloroformate: For sterically demanding substrates, consider using a more hindered chloroformate like isobutyl chloroformate, which can direct the nucleophilic attack to the desired carbonyl. Optimize Base: Use a non-nucleophilic, sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[3]Steric hindrance in the chloroformate can make the adjacent carbonyl less accessible to the nucleophile, thus favoring attack at the activated carboxylic acid carbonyl. NMM is less nucleophilic than TEA and has been shown to reduce urethane formation.[3]
Racemization of Chiral Centers Formation of a planar oxazolone intermediate, which is prone to enolization and subsequent loss of stereochemical integrity. This is exacerbated by strong bases and higher temperatures.Use a Weaker, Hindered Base: N-methylmorpholine is generally preferred over triethylamine for minimizing racemization in peptide couplings.[3] Low Temperature: Perform the activation and cyclization at low temperatures (e.g., -15 °C to 0 °C) to slow down the rate of oxazolone formation and enolization.[5]The basicity and steric bulk of the amine are crucial. Less basic and more hindered amines are less likely to deprotonate the oxazolone intermediate, thus preserving stereochemistry.[3]
Incomplete Reaction 1. Poor Solubility: The linear precursor or activated intermediate may not be fully soluble in the reaction solvent. 2. Decomposition of Ethyl Chloroformate: The reagent may have degraded due to moisture.1. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., THF, DMF, DCM, or mixtures thereof). 2. Use Fresh or Purified ECF: Ensure the ethyl chloroformate is of high quality. If in doubt, distill it before use.Ethyl chloroformate is highly sensitive to moisture and will decompose to ethanol, carbon dioxide, and hydrochloric acid.[9]

Experimental Protocols

Protocol 1: General Procedure for Macrolactamization of an Amino Acid

This protocol provides a general method for the cyclization of an N-protected amino acid with a side-chain amine.

Materials:

  • N-protected amino acid with a free carboxylic acid and a side-chain amine

  • Ethyl chloroformate (freshly distilled)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Dissolution: Dissolve the amino acid precursor (1 equivalent) in anhydrous THF or DCM (to a final concentration of 1-5 mM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -15 °C in a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Base Addition: Add N-methylmorpholine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Activation: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -10 °C.

  • Reaction Monitoring: Stir the reaction mixture at -15 °C to 0 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up: Once the reaction is complete, quench by adding a small amount of water. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Macrolactonization of a Hydroxy Acid

This protocol outlines a general procedure for the intramolecular esterification of a hydroxy acid.

Materials:

  • Hydroxy acid precursor

  • Ethyl chloroformate (freshly distilled)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • High-Dilution Setup: Set up a syringe pump for the slow addition of the hydroxy acid and base. In a separate flask, add a portion of the anhydrous solvent.

  • Reagent Preparation: In the syringe, prepare a solution of the hydroxy acid (1 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents) in the anhydrous solvent.

  • Initial Charge: To the reaction flask, add ethyl chloroformate (1.2 equivalents) dissolved in the anhydrous solvent.

  • Slow Addition: Slowly add the solution of the hydroxy acid and base from the syringe pump to the stirred solution of ethyl chloroformate over several hours. Maintain the reaction temperature at 0 °C to room temperature, depending on the substrate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting macrolactone by column chromatography.

Visualizing the Reaction Pathway and Side Reactions

The Main Cyclization Pathway

G cluster_0 Activation Step cluster_1 Cyclization vs. Side Reactions Start Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Start->Carboxylate + Base Base Base (e.g., NMM) Base->Start ECF Ethyl Chloroformate (ClCOOEt) ECF->Carboxylate MixedAnhydride Mixed Carbonic Anhydride (R-CO-O-COOEt) Carboxylate->MixedAnhydride + ECF - Cl⁻ IntramolecularAttack Intramolecular Nucleophilic Attack MixedAnhydride->IntramolecularAttack SideReaction1 Intermolecular Reaction MixedAnhydride->SideReaction1 SideReaction2 Attack at Carbonate MixedAnhydride->SideReaction2 SideReaction3 Disproportionation MixedAnhydride->SideReaction3 + R-COO⁻ CyclicProduct Cyclic Product (Lactam/Lactone) IntramolecularAttack->CyclicProduct Desired Pathway Oligomers Oligomers/Polymers SideReaction1->Oligomers Urethane Urethane/Carbonate Byproduct SideReaction2->Urethane SymmetricalAnhydride Symmetrical Anhydride (RCO)₂O SideReaction3->SymmetricalAnhydride

Caption: Reaction scheme for ECF-mediated cyclization and major side reactions.

Troubleshooting Decision Tree

G Start Low Yield or Complex Mixture? CheckPurity Check Purity of Starting Materials & ECF Start->CheckPurity Yes HighOligomers High Levels of Oligomers? CheckPurity->HighOligomers HighDilution Implement High Dilution (1-5 mM) HighOligomers->HighDilution Yes Racemization Racemization Observed? HighOligomers->Racemization No HighDilution->Racemization LowTempBase Lower Temperature (-15°C) Use Hindered Base (NMM) Racemization->LowTempBase Yes UrethaneByproduct Urethane/Carbonate Byproduct? Racemization->UrethaneByproduct No LowTempBase->UrethaneByproduct HinderedBaseChloroformate Use Hindered Base (NMM/DIPEA) Consider Isobutyl Chloroformate UrethaneByproduct->HinderedBaseChloroformate Yes IncompleteReaction Incomplete Reaction? UrethaneByproduct->IncompleteReaction No HinderedBaseChloroformate->IncompleteReaction CheckSolubility Check Solubility Screen Solvents IncompleteReaction->CheckSolubility Yes Success Improved Yield and Purity IncompleteReaction->Success No CheckSolubility->Success

Caption: Decision tree for troubleshooting ECF-mediated cyclization reactions.

Concluding Remarks

Minimizing side reactions in ethyl chloroformate-mediated cyclizations requires a careful and informed approach to reaction design and execution. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make rational choices regarding reagents, stoichiometry, temperature, and concentration to maximize the yield and purity of their target cyclic molecules. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic challenges.

References

  • Fujino, M., Kobayashi, S., Obayashi, M., & Nishimura, O. (1974). Racemization in the Coupling Reaction with the Several Methods beside the Activated Ester Methodst. Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis. BenchChem.
  • Benoiton, N. L., & Chen, F. M. (1981). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 59(2), 384-390.
  • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 619-625.
  • Weygand, F., Prox, A., & König, W. (1966). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 88(9), 2057-2058.
  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press.
  • Chen, F. M., & Benoiton, N. L. (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 65(6), 1224-1229.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • L'abbé, G., & Lenders, J. P. (1988). A simple and efficient method for the synthesis of symmetrical anhydrides from carboxylic acids. Bulletin des Sociétés Chimiques Belges, 97(7), 533-534.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • BenchChem. (2025).
  • Jo, S., & Ghandehari, H. (2007). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of biomedical materials research. Part A, 83(4), 1057–1066.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • MilliporeSigma. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • Shiina, I. (2004). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Mail, 122, 2-19.
  • Chemistry Learner. (2025, August 23). Anhydride Functional Group: Structure, Example, & Reactions.
  • El-Faham, A., & Albericio, F. (2007). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. Mini reviews in medicinal chemistry, 7(8), 799–811.
  • Reddit. (2018, January 25).
  • Di Stefano, A., et al. (2020). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 25(19), 4588.
  • CN111689858B. (2021). Method for preparing ethyl chloroformate.
  • White, P. D., & Humphrey, J. M. (2007). Macrocyclization strategies for cyclic peptides and peptidomimetics. Current opinion in chemical biology, 11(1), 38–46.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.).
  • Verpoorte, R., et al. (2008). Trivialities in metabolomics: Artifacts in extraction and analysis. Phytochemical Analysis, 19(5), 416-425.
  • Organic Syntheses. (n.d.).
  • Hobson, J. D., & McCluskey, J. G. (1967). N-Dealkylation of Amines. Journal of the Chemical Society C: Organic, 2015-2017.
  • Wikipedia. (n.d.).
  • Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392.
  • ResearchGate. (n.d.). Reagents and Conditions: (a)
  • Wikipedia. (n.d.).
  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonization in the Total Synthesis of Natural Products. Chemical reviews, 106(3), 911–939.
  • Trost, B. M., & Toste, F. D. (2002). An acid-catalyzed macrolactonization protocol. Journal of the American Chemical Society, 124(42), 12548–12549.
  • New Jersey Department of Health. (2010).
  • Mori, K., & Waku, M. (2001). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Organic Letters, 3(18), 2921-2924.
  • CAMEO Chemicals. (n.d.). ETHYL CHLOROFORMATE.
  • Kevill, D. N., & D'Souza, M. J. (2010). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International journal of molecular sciences, 11(5), 2094–2106.
  • Organic Syntheses. (n.d.).
  • Lee, I., & Lee, W. H. (1983). Carbon and chlorine kinetic isotope effects and solvent effects on the hydrolysis of chloroformates. Bulletin of the Korean Chemical Society, 4(5), 214-218.
  • ResearchGate. (n.d.). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one.
  • Acevedo, D., et al. (2023). Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. Organic Process Research & Development, 27(8), 1500-1510.

Sources

Troubleshooting

Effect of solvent polarity on spirocyclic carbonate polymerization kinetics

Polymer Synthesis Support Center: Spirocyclic Carbonate Polymerization & Solvent Polarity Effects Welcome to the Technical Support Center for advanced polymer synthesis. This knowledge base is specifically designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Polymer Synthesis Support Center: Spirocyclic Carbonate Polymerization & Solvent Polarity Effects

Welcome to the Technical Support Center for advanced polymer synthesis. This knowledge base is specifically designed for researchers and drug development professionals engineering biodegradable polycarbonates, functionalized drug-delivery vehicles, and expandable monomers.

Below, you will find our authoritative troubleshooting guides, mechanistic insights, and self-validating standard operating procedures (SOPs) addressing the critical impact of solvent polarity on the ring-opening polymerization (ROP) of spirocyclic carbonates.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: How does solvent polarity fundamentally alter the ring-opening polymerization (ROP) kinetics of spirocyclic carbonates? The choice of solvent does not merely dissolve your reagents; it actively participates in the thermodynamic equilibrium of the polymerization. The ROP of cyclic and spirocyclic carbonates is driven by the delicate balance between kinetically controlled propagation and thermodynamically controlled ring-closing depolymerization (RCDP).

Highly polar solvents (e.g., Dichloromethane, Acetonitrile) stabilize the dipole moment of the free spirocyclic monomer more effectively than the growing polymer chain. This entropic and enthalpic stabilization of the ground state reduces the overall Gibbs free energy of polymerization (


), which drastically lowers the ceiling temperature (

) of the system. If your reaction temperature exceeds the solvent-specific

, the equilibrium shifts backward, halting conversion [1]. Conversely, non-polar solvents like toluene destabilize the monomer, pushing the equilibrium toward high-molecular-weight polycarbonates.

Q2: Why am I detecting ether linkages and CO₂ evolution in my polycarbonate backbone? This is a classic symptom of solvent-induced mechanistic bifurcation. During the propagation step, the active chain end (an alkoxide or zwitterionic intermediate) can attack the monomer at two sites:

  • The Carbonyl Carbon: Yields the target polycarbonate (kinetically favored).

  • The Alkylene Carbon: Yields a polyether and releases CO₂ (thermodynamically favored).

When utilizing highly polar solvents, researchers often increase the reaction temperature to overcome the sluggish kinetics caused by monomer stabilization. However, elevated temperatures in polar media provide the activation energy required to breach the barrier for alkylene attack, leading to irreversible decarboxylation [2].

ReactionMechanism Monomer Spirocyclic Carbonate + Organocatalyst (e.g., DBU) Zwitterion Zwitterionic Intermediate (Solvent Stabilized) Monomer->Zwitterion PathA Nucleophilic Attack on Carbonyl Carbon Zwitterion->PathA Low Temp, Non-Polar PathB Nucleophilic Attack on Alkylene Carbon Zwitterion->PathB High Temp, Polar Media Polycarbonate Target Polycarbonate (Kinetically Favored) PathA->Polycarbonate Polyether Polyether + CO2 (Thermodynamic Sink) PathB->Polyether

Fig 1. Mechanistic bifurcation of ROP pathways dictated by solvent polarity and temperature.

Part 2: Quantitative Data & Thermodynamic Profiling

To predict the behavior of your spirocyclic carbonate, you must match the solvent's dielectric constant to your target molecular weight and reaction temperature. The table below summarizes the thermodynamic profiling of a standard functionalized cyclic carbonate (e.g., AOMEC) at a 2.0 M initial monomer concentration [1].

SolventDielectric Constant (

)
Relative PolarityCeiling Temp (

)
Equilibrium Conversion (at 30 °C)Primary Kinetic Risk
Toluene 2.40.099234 °C> 95%Low monomer solubility at high MW
Dichloromethane (DCM) 8.90.309~30 °C< 5%Ring-closing depolymerization (RCDP)
Acetonitrile (MeCN) 37.50.460142 °C~80%Decarboxylation at elevated temps

*Note: In DCM at 0.125 M,


 drops to exactly 30 °C, meaning 

and zero net polymerization occurs at room temperature.

Part 3: Troubleshooting Guide for Low Conversion

If your ROP is stalling, use the following diagnostic logic tree to isolate the root cause.

SolventTroubleshooting Start Symptom: Low Monomer Conversion CheckSolvent Diagnostic Step 1: Evaluate Solvent Polarity Start->CheckSolvent HighPolarity High Polarity (e.g., DCM, MeCN) Stabilizes Monomer State CheckSolvent->HighPolarity Dielectric > 8 LowPolarity Low Polarity (e.g., Toluene) Favors Polymerization CheckSolvent->LowPolarity Dielectric < 3 Action1 Action: Lower Temperature Below Ceiling Temp (Tc) HighPolarity->Action1 Action2 Action: Verify Catalyst Nucleophilicity & Purity LowPolarity->Action2

Fig 2. Diagnostic logic tree for troubleshooting low conversion in spirocyclic carbonate ROP.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Organocatalyzed ROP of Spirocyclic Carbonates in Non-Polar Media This protocol utilizes 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst, which is highly effective for cyclic carbonates but highly sensitive to protic impurities [3]. The procedure is engineered as a self-validating system to ensure trustworthiness at every step.

Step 1: Reagent Preparation & Dehydration

  • Dissolve the spirocyclic carbonate monomer (2.0 M) in anhydrous toluene within a nitrogen-filled glovebox.

  • Validation Checkpoint 1: Extract a 0.5 mL aliquot and perform a Karl Fischer titration. Proceed only if H₂O < 10 ppm. Excess water acts as an uncontrolled chain transfer agent, destroying molecular weight predictability.

Step 2: Initiation

  • Add the initiator (e.g., benzyl alcohol) at the desired Monomer:Initiator ratio (e.g., 100:1).

  • Introduce the TBD catalyst (0.5 mol% relative to monomer) [3].

  • Validation Checkpoint 2: Observe the solution for 5 minutes. The solution must remain optically clear. Any immediate cloudiness indicates premature cross-linking or catalyst insolubility.

Step 3: Propagation & Kinetic Sampling

  • Maintain the reaction at 30 °C (well below the

    
     of 234 °C for toluene).
    
  • Validation Checkpoint 3 (Kinetic Validation): Withdraw 50 µL aliquots every 30 minutes. Quench immediately in CDCl₃ containing a trace of benzoic acid. Run a rapid ¹H-NMR. You must observe the spirocyclic methylene protons shifting from their monomeric resonance (typically ~4.5 ppm) to the polymeric resonance (~4.1 ppm). The reaction is deemed complete when the integration ratio stabilizes across two consecutive time points.

Step 4: Termination & Purification

  • Quench the bulk reaction with a 5-fold molar excess of benzoic acid (relative to TBD) to protonate the catalyst and halt RCDP.

  • Precipitate the polymer dropwise into cold methanol (-20 °C).

  • Validation Checkpoint 4: Filter and dry under vacuum to constant weight. A mass yield of >85% validates that the solvent polarity and temperature were correctly balanced to avoid thermodynamic depolymerization.

References

  • Switching from Controlled Ring-Opening Polymerization (cROP) to Controlled Ring-Closing Depolymerization (cRCDP) by Adjusting the Reaction Parameters That Determine the Ceiling Temperature | Biomacromolecules (ACS Publications) |1

  • Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis | RSC Advances |

  • DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases | MDPI | 2

  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives | PMC / NIH |3

Sources

Optimization

Thermal stability issues of 5,7-Dioxaspiro[2.5]octan-6-one at high temperatures

The following technical support guide addresses the thermal stability and handling of 5,7-Dioxaspiro[2.5]octan-6-one , a spirocyclic carbonate monomer. This guide is structured to assist researchers in troubleshooting de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the thermal stability and handling of 5,7-Dioxaspiro[2.5]octan-6-one , a spirocyclic carbonate monomer. This guide is structured to assist researchers in troubleshooting degradation issues during synthesis, purification, and polymerization.

Executive Summary: The Thermal Paradox

5,7-Dioxaspiro[2.5]octan-6-one is a functionalized trimethylene carbonate (TMC) derivative characterized by a high-strain spiro-cyclopropane junction. Its utility in synthesizing functional polycarbonates is rivaled by its thermodynamic instability.

The Core Issue: This molecule acts as a "loaded spring." The ring strain from the cyclopropane moiety (


 27.5 kcal/mol) coupled with the reactive six-membered carbonate ring creates a system that is prone to premature Ring-Opening Polymerization (ROP)  or Decarboxylation  when exposed to thermal stress.

Key Stability Thresholds:

  • Safe Processing Window: < 40°C (Storage/Handling)

  • Risk Zone (Oligomerization): > 60°C

  • Critical Failure (Decarboxylation/Gelation): > 120°C (or lower under vacuum)

Diagnostic & Troubleshooting Guide

Identify your specific failure mode below to find the solution.

Scenario A: The "Popcorn" Effect (Gas Evolution)

Symptom: During distillation or heating, the material bubbles vigorously, pressure spikes in the vessel, and the product turns into a viscous oil or char.

  • Diagnosis: Thermal Decarboxylation .

  • The Mechanism: At elevated temperatures, cyclic carbonates undergo unimolecular decomposition, ejecting

    
     to form stable ethers or cyclic ethers (oxiranes). The spiro-strain accelerates this by lowering the activation energy for ring cleavage.
    
  • Corrective Action:

    • Stop Distillation: Do not attempt to distill this monomer at atmospheric pressure.

    • Switch Purification: Use Recrystallization (typically from cold Ethyl Acetate/Hexane or Toluene) or High-Vacuum Sublimation (< 50°C).

    • Check Vacuum: If distilling, vacuum must be < 0.1 mbar to keep the pot temperature below 80°C.

Scenario B: The "Silent Solidification" (Gelation)

Symptom: The clear monomer melt turns cloudy and solidifies into an insoluble mass without gas evolution.

  • Diagnosis: Spontaneous Ring-Opening Polymerization (ROP) .

  • The Mechanism: Trace impurities (water, alcohols, or amines) act as nucleophilic initiators. Heat propagates the chain reaction. The thermodynamic drive to release the ring strain converts the monomer into high-molecular-weight polycarbonate.

  • Corrective Action:

    • Acid Wash: Glassware must be silanized or acid-washed to remove surface hydroxyls (silanols) which can initiate ROP.

    • Dryness: Ensure water content is < 50 ppm (Karl Fischer).

    • Stabilizers: Add trace acidic stabilizers (e.g.,

      
       or phosphoric acid, 10-50 ppm) during storage to neutralize basic impurities.
      

Mechanism of Failure (Visualized)

Understanding the competing pathways is critical for control. The diagram below illustrates how thermal energy directs the molecule toward either useful polymer or degraded byproducts.

Thermal_Decomposition_Pathways Monomer 5,7-Dioxaspiro[2.5]octan-6-one (High Strain Monomer) Heat Thermal Stress (> 60°C) Monomer->Heat ROP Pathway A: Spontaneous ROP (Gelation) Heat->ROP  Nucleophilic Impurities (OH-, H2O) Decarb Pathway B: Decarboxylation (Gas Evolution) Heat->Decarb  High T (>120°C) Vacuum Polymer Polycarbonate (Insoluble Solid) ROP->Polymer Ether Cyclic Ether / Polyether + CO2 (Gas) Decarb->Ether

Figure 1: Thermal bifurcation pathways. Pathway A represents premature polymerization (gelation), while Pathway B represents chemical degradation (CO2 loss).

Standard Operating Procedures (SOPs)

SOP-01: Purification Protocol

Do not rely on thermal distillation unless strictly controlled.

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in minimal dry THF or Dichloromethane at room temperature.
2 Filtration Filter through a plug of dried silica or neutral alumina.
3 Precipitation Drop the solution into excess cold Diethyl Ether or Hexane (-20°C).
4 Drying Dry under high vacuum (0.05 mbar) at 25°C for 12 hours.
SOP-02: Storage Requirements
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen glovebox.

  • Container: Silanized glass or Teflon (PTFE) containers. Avoid standard soda-lime glass which is slightly basic.

  • Shelf Life: 3 months (re-test purity via NMR before use).

Frequently Asked Questions (FAQs)

Q: Can I use this monomer for high-temperature melt polymerization? A: No. Unlike Bisphenol-A based carbonates, this aliphatic spiro-carbonate will decarboxylate rapidly above 150°C. You must use Solution Polymerization (e.g., in Toluene or THF) or low-temperature bulk polymerization (< 100°C) using highly active catalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or organometallics (Sn(Oct)2).

Q: My NMR shows a small peak at 6.0-6.5 ppm. What is it? A: This often indicates the vinyl protons resulting from the ring-opening of the cyclopropane moiety. If you see this, your processing temperature was too high, causing the "spring" to snap, isomerizing the spiro-ring into a vinyl group. This material is now impure and will act as a chain terminator.

Q: Why does the literature refer to "expansion during polymerization"? A: Spiro-orthocarbonates are famous for expanding upon polymerization, but 5,7-Dioxaspiro[2.5]octan-6-one is a cyclic carbonate, not an orthocarbonate. It will undergo shrinkage (though less than linear monomers) during ROP. Do not confuse it with spiro-orthocarbonates used in dental composites for zero-shrinkage applications.

References

  • Helou, M., et al. (2011). "Synthesis and Ring-Opening Polymerization of Five- and Six-Membered Cyclic Carbonates." Macromolecules.

  • Endo, T., & Sanda, F. (2002). "Ring-Opening Polymerization of Alicyclic Carbonates." Macromolecular Symposia.

  • Suriano, F., et al. (2011). "Functionalized cyclic carbonates: from synthesis to applications." Polymer Chemistry.

  • Clements, J.H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research.

  • Matsuo, J., et al. (1998). "Cationic Ring-Opening Polymerization of Spiro Cyclic Carbonates." Journal of Polymer Science Part A: Polymer Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5,7-Dioxaspiro[2.5]octan-6-one before handling.

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 5,7-Dioxaspiro[2.5]octan-6-one via High-Field NMR

Topic: 1H NMR Characterization of 5,7-Dioxaspiro[2.5]octan-6-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The characterization of spi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 5,7-Dioxaspiro[2.5]octan-6-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of spiro-fused heterocycles presents unique challenges due to magnetic anisotropy and conformational rigidity. This guide focuses on 5,7-dioxaspiro[2.5]octan-6-one , a cyclic carbonate derived from 1,1-bis(hydroxymethyl)cyclopropane.

While standard 1H NMR in CDCl₃ is often sufficient for basic identification, it frequently fails to resolve the subtle stereoelectronic features of the spiro-cyclopropane ring.[1] This guide compares the standard protocol against an Optimized Solvent Resolution Method (Benzene-d₆) , demonstrating how the latter provides definitive structural proof by resolving the characteristic AA'BB' coupling system of the spiro center.

The Challenge: Spiro-Fusion & Magnetic Anisotropy

In the open-chain precursor (1,1-bis(hydroxymethyl)cyclopropane), the cyclopropane protons appear as a single singlet due to rapid rotation and symmetry. Upon cyclization to the carbonate (5,7-dioxaspiro[2.5]octan-6-one), the ring becomes rigid.

  • The Problem: In CDCl₃, the cyclopropane protons often remain accidentally equivalent or appear as a broad, featureless singlet, masking the successful formation of the spiro-lock.[1]

  • The Solution: Utilizing Aromatic Solvent-Induced Shifts (ASIS) to resolve the magnetic environment of the cis and trans protons relative to the carbonate carbonyl.

Comparative Analysis: Solvent System Performance

The following table contrasts the spectral features observed using the Standard Method vs. the Optimized Method.

FeatureMethod A: Standard (CDCl₃) Method B: Optimized (C₆D₆) Interpretation
Solvent Polarity ModerateNon-polar / AnisotropicBenzene interacts with the electron-deficient carbonyl π-system.
Methylene (-CH₂O-) δ 4.25 ppm (s) δ 3.85 ppm (s) Upfield shift in C₆D₆ due to shielding cones.
Cyclopropane (H₁/H₂) δ 1.15 ppm (s, broad) δ 0.65 - 0.95 ppm (m) CRITICAL: C₆D₆ resolves the singlet into a distinct AA'BB' multiplet .
Impurity Detection Poor resolution of diolHigh resolutionDiol -CH₂OH shifts are distinct in C₆D₆.
Structural Proof Ambiguous (Could be polymer)Definitive Complex splitting proves rigid spiro-cyclic structure.

Analyst Note: The "singlet" observed in CDCl₃ is a false positive for symmetry. The AA'BB' pattern revealed in C₆D₆ is the "fingerprint" of the spiro-carbonate fusion.

Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation
  • Standard: Dissolve 10 mg of isolated product in 0.6 mL CDCl₃ (99.8% D).

  • Optimized: Dissolve 10 mg of isolated product in 0.6 mL Benzene-d₆ (C₆D₆).

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic carbonate salts (e.g., K₂CO₃) which cause line broadening.

Step 2: Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary spiro-carbon (C4) has a long T1 relaxation time; adequate delay is required for quantitative integration of the neighboring protons.

  • Scans (NS): 16 scans are sufficient for 1H; 256 scans for 13C.

  • Temperature: 298 K (25°C).

Step 3: System Suitability Test

Before data acceptance, check the TMS linewidth .[1] It must be < 0.5 Hz.[1] If > 0.5 Hz, reshim the z-axis.[1] Broad lines will obscure the fine splitting of the cyclopropane AA'BB' system.

Structural Logic & Signaling Pathways

The following diagram illustrates the logical workflow for confirming the spiro-structure and the connectivity established via 2D NMR (HMBC).

G cluster_correlations HMBC Key Correlations Precursor Precursor: 1,1-Bis(hydroxymethyl) cyclopropane Reaction Cyclization (Triphosgene/DMC) Precursor->Reaction Product Target: 5,7-Dioxaspiro [2.5]octan-6-one Reaction->Product H_NMR 1H NMR (C6D6) AA'BB' Pattern Product->H_NMR Primary ID HMBC HMBC Correlation (Connectivity) Product->HMBC Validation H_Cyc H(Cyclopropyl) δ 0.8 ppm C_Spiro C(Spiro Quaternary) δ 25-30 ppm H_Cyc->C_Spiro 3J C_Carb C(Carbonyl) δ ~155 ppm H_Cyc->C_Carb 4J (Weak)

Figure 1: Synthesis workflow and key HMBC correlations required to establish the spiro-quaternary connectivity.

Detailed Spectral Analysis
The Cyclopropane "Fingerprint" (AA'BB' System)

In the optimized C₆D₆ spectrum, the cyclopropane protons (positions 1 and 2) do not appear as a simple doublet or triplet. They form a higher-order AA'BB' pattern .

  • Mechanism: The spiro-fusion to the 6-membered carbonate ring creates a rigid plane. The protons on the "top" face of the cyclopropane ring (syn to the carbonyl oxygen) are magnetically distinct from those on the "bottom" face.

  • Coupling Constants:

    • J(gem): ~4-5 Hz (Geminal coupling on the same carbon).

    • J(cis): ~8-9 Hz.

    • J(trans): ~5-6 Hz.

  • Verification: If you observe a clean singlet, you likely have the diol precursor (due to free rotation) or the polycarbonate polymer (broad singlet). Only the discrete cyclic carbonate shows the complex multiplet.[1]

The Methylene Shift (-CH₂-O-)
  • Diol Precursor: δ 3.56 ppm (CDCl₃).

  • Cyclic Carbonate: δ 4.25 ppm (CDCl₃).

  • Shift Delta (Δδ): The +0.69 ppm downfield shift is the primary indicator of successful esterification. The carbonyl group strongly deshields these protons.[1]

References
  • Synthesis of Spiro-Carbonates: Organic Syntheses, Coll. Vol. 6, p. 320 (1988); Vol. 57, p. 30 (1977). "Preparation of Cyclopropane-1,1-dicarboxylic acid and derivatives."

  • Precursor Characterization: ChemicalBook, "1,1-Bis(hydroxymethyl)cyclopropane NMR Data."[1]

  • Solvent Effects in NMR: BenchChem, "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."[1]

  • Cyclopropane Splitting Patterns: Hans J. Reich, "Structure Determination Using NMR: The AA'BB' Pattern."[1] University of Wisconsin-Madison.

  • Spiro-System Conformational Analysis: Orahovats, A.S., et al. "Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol." Journal of Molecular Structure, 1971.[1]

Sources

Comparative

Decoding the Carbonyl Stretch: A Comparative Guide to ATR-FTIR Crystal Technologies for Cyclic Carbonate Analysis

Cyclic carbonates—such as ethylene carbonate (EC) and propylene carbonate (PC)—are foundational to modern chemical engineering. They serve as high-dielectric solvents in lithium-ion battery electrolytes and as critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclic carbonates—such as ethylene carbonate (EC) and propylene carbonate (PC)—are foundational to modern chemical engineering. They serve as high-dielectric solvents in lithium-ion battery electrolytes and as critical intermediates in the synthesis of non-isocyanate polyurethanes (NIPUs). The analytical hallmark of the cyclic carbonate moiety is its intense carbonyl (C=O) stretching vibration, typically localized between1[1]. In molecules like EC, this region is notoriously complex due to Fermi resonance—a quantum mechanical coupling between the fundamental C=O stretch and the overtone of the ring breathing mode—yielding a distinct 2[2].

Accurately quantifying this functional group requires meticulous selection of Attenuated Total Reflectance (ATR) FTIR sampling technologies. This guide provides an objective, causality-driven comparison of ATR crystal materials and establishes a self-validating protocol for artifact-free spectral analysis.

Mechanistic Context: The Pitfall of Anomalous Dispersion

The C=O bond possesses a massive transition dipole moment. When analyzing pure cyclic carbonates or concentrated polymer melts, this intense absorption triggers a localized surge in the sample's refractive index (


). For ATR-FTIR to function, the crystal's refractive index (

) must remain significantly higher than the sample's (

).

When analyzing strong absorbers with standard crystals, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 fluctuates wildly across the absorption band—a phenomenon known as [3]. If 

approaches

, the critical angle for total internal reflection is breached. The evanescent wave penetrates too deeply, causing peak saturation, asymmetric lineshapes, and 4[4]. Consequently, crystal selection is not merely about chemical compatibility; it is a fundamental optical requirement.

Comparative Analysis of ATR-FTIR Crystals

To prevent spectral distortion, the penetration depth (


) must be controlled. The table below summarizes the quantitative optical properties dictating crystal performance for carbonyl analysis.
Table 1: Quantitative Comparison of ATR-FTIR Crystals for Carbonyl Analysis
Crystal MaterialRefractive Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Penetration Depth at 1750 cm⁻¹*Spectral Range (cm⁻¹)pH TolerancePrimary Limitation
Germanium (Ge) 4.0~0.38 µm4,000 – 8701 – 14Opaque in visible light; narrow spectral range.
Diamond 2.4~1.14 µm45,000 – 101 – 14Deep penetration causes C=O saturation.
Zinc Selenide (ZnSe) 2.4~1.14 µm7,800 – 5505 – 9[3].

*Calculated at a 45° angle of incidence, assuming a baseline sample refractive index (


) of 1.5.
  • Germanium (Ge): The premier choice for highly absorbing carbonyls. With

    
    , Ge restricts the penetration depth to a shallow ~0.38 µm. This5[5], making it indispensable for quantitative electrolyte or NIPU analysis.
    
  • Diamond & ZnSe: While Diamond is mechanically indestructible and ZnSe offers high optical throughput, their lower refractive indices (

    
    ) result in a penetration depth nearly three times deeper than Ge. For pure cyclic carbonates, this deep penetration guarantees anomalous dispersion artifacts.
    

Decision Matrix & Workflow

G Start Sample: Cyclic Carbonate (Strong C=O stretch ~1750-1814 cm⁻¹) CheckAbs Is the sample highly absorbing (e.g., pure electrolyte/polymer)? Start->CheckAbs Ge Germanium (Ge) Crystal High RI (n=4.0), Shallow Depth Prevents peak distortion CheckAbs->Ge Yes (Avoid Saturation) CheckpH Is the sample acidic/basic or mechanically abrasive? CheckAbs->CheckpH No (Diluted/Thin Film) Diamond Diamond Crystal Broad range, High durability Watch for anomalous dispersion CheckpH->Diamond Yes (Harsh Conditions) ZnSe ZnSe Crystal Cost-effective, Routine analysis Keep pH 5-9 CheckpH->ZnSe No (Mild Conditions)

Figure 1: ATR-FTIR Crystal Selection Workflow for Cyclic Carbonate Analysis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates real-time validation checkpoints to guarantee that the optical conditions for Beer-Lambert quantification are met.

Step 1: System Initialization & Background Validation

  • Clean the ATR crystal. Crucial Note: Use only4[4], as rougher wipes will cause micro-abrasions.

  • Acquire a background single-beam spectrum (Resolution: 4 cm⁻¹, 32 scans).

  • Validation Checkpoint: Verify the energy profile matches the crystal's theoretical throughput (e.g., confirming the sharp Ge cut-off at 870 cm⁻¹).

Step 2: Sample Application & Optical Contact

  • Deposit enough liquid cyclic carbonate (e.g., EC/PC electrolyte) to cover the crystal entirely, or apply a solid NIPU sample using the pressure anvil.

  • Validation Checkpoint: Monitor the live baseline between 4000 cm⁻¹ and 3500 cm⁻¹. A flat, near-zero absorbance baseline confirms ideal optical contact without atmospheric scattering.

Step 3: Spectral Acquisition & Real-Time Symmetry Check

  • Acquire the sample spectrum.

  • Validation Checkpoint (The Causality Check): Zoom into the carbonyl region (1750–1814 cm⁻¹). If the peak exhibits a derivative lineshape or if the baseline dips below zero on the high-wavenumber side, anomalous dispersion has breached the critical angle. System Action: The protocol invalidates the current Diamond/ZnSe result. The user must switch to a Germanium crystal to reduce penetration depth.

Step 4: Advanced Data Processing

  • Apply an ATR-correction algorithm to the validated spectrum. Because4[4], peak intensities at higher wavenumbers (like the 1814 cm⁻¹ Fermi band) will be artificially suppressed relative to lower wavenumbers. ATR correction normalizes the spectrum to mimic transmission data, allowing for accurate peak integration and concentration validation.

References

  • Signatures of coherent vibrational dynamics in ethylene carbonate - AIP Publishing.2

  • Choosing the right ATR crystal for FTIR analysis - Specac Ltd. 3

  • Mechanism for the catalysed cycloaddition reaction - RSC Advances.1

  • Theory of Attenuated Total Reflectance - JASCO Inc. 4

  • Ionic Liquid Catalysis in Cyclic Carbonate Synthesis - MDPI. 6

  • Path to a 100 kHz 2D IR spectrometer - Optica. 7

  • ATR Crystal: Diamond / ZnSe (No.A485) - Shimadzu. 5

Sources

Validation

13C NMR chemical shifts of spiro quaternary carbon in spiro[2.5]octanes

The spirooctane framework—a bicyclic system featuring a highly strained cyclopropane ring fused to a cyclohexane ring via a single quaternary carbon—is a highly prized scaffold in modern medicinal chemistry. Its unique a...

Author: BenchChem Technical Support Team. Date: March 2026

The spirooctane framework—a bicyclic system featuring a highly strained cyclopropane ring fused to a cyclohexane ring via a single quaternary carbon—is a highly prized scaffold in modern medicinal chemistry. Its unique architecture imparts rigid three-dimensional complexity, making it an excellent structural motif for exploring novel chemical space in drug discovery[1].

However, characterizing these molecules presents a distinct analytical challenge. The quaternary spiro carbon (C-spiro) exhibits a highly unusual


 NMR chemical shift that frequently confounds standard empirical prediction software. As a Senior Application Scientist, I have evaluated the performance of various NMR prediction platforms against experimental data to establish a definitive guide for assigning the C-spiro resonance.

The Mechanistic Anomaly of the Spiro[1]octane C-spiro

To understand why prediction tools fail, we must first examine the causality behind the C-spiro's chemical shift. In standard aliphatic systems, a quaternary carbon typically resonates between 30–50 ppm. However, the C-spiro in spirooctane is subjected to extreme geometric and electronic constraints[2]:

  • Hybridization and "Banana Bonds" : The internal bond angles of the cyclopropane ring (~60°) deviate massively from the ideal tetrahedral angle (109.5°). To accommodate this, the C–C bonds within the three-membered ring adopt high

    
    -character (approaching 
    
    
    
    hybridization). Consequently, the exocyclic bonds connecting the C-spiro to the cyclohexane ring are forced into higher
    
    
    -character. This fundamental shift in hybridization drastically alters the magnetic shielding tensor of the carbon nucleus.
  • Diamagnetic Anisotropy : The cyclopropane ring exerts a strong diamagnetic ring current. This anisotropy shields the adjacent nuclei, pulling the cyclopropane

    
     carbons highly upfield (typically 10–20 ppm) and heavily modulating the C-spiro shift.
    
  • Steric Compression : The rigid spiro fusion causes severe

    
    -gauche steric crowding between the cyclopropane protons and the axial protons of the cyclohexane ring, further perturbing the local electronic environment.
    

Because of these combined non-linear effects, the C-spiro in model compounds like spirooctane-5,7-dione resonates at an anomalous 41.76 ppm in DMSO-


[3].

Comparative Analysis of NMR Prediction Platforms

When assigning the


 NMR spectrum of a novel spirooctane derivative, researchers typically rely on either empirical predictors or Quantum Mechanical (QM) calculations. We compared three industry-standard approaches against the experimental 41.76 ppm benchmark of spirooctane-5,7-dione.
  • ChemDraw Professional (Empirical/Additivity) : Relies on Hierarchical Orthogonal Space Environment (HOSE) codes. Because the exact highly-strained spirooctane-5,7-dione sphere is often absent from its training database, the software defaults to linear additivity rules. This fails to capture the non-linear anisotropic effects of the cyclopropane ring, resulting in a severe upfield overestimation.

  • Mnova NMRPredict (Ensemble Machine Learning) : Combines HOSE codes with Neural Networks trained on 3D conformational features. While it performs significantly better by recognizing spatial crowding, it still struggles to fully account for the

    
     hybridization anomaly.
    
  • Gaussian 16 (DFT/GIAO) : Calculates the absolute magnetic shielding tensor from first principles. By optimizing the geometry at the B3LYP/6-31G(d) level and calculating the NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level, it inherently maps the "banana bonds" and ring current, yielding highly accurate predictions.

Quantitative Performance Comparison
Prediction PlatformCore MethodologyPredicted C-spiro Shift (ppm)Absolute Error (

ppm)
Computational Time
Experimental (Ref) 100 MHz NMR (DMSO-

)
41.76 0.00 N/A
ChemDraw Prof. v22 HOSE Codes / Additivity32.50-9.26< 1 second
Mnova NMRPredict Ensemble (HOSE + NN)38.10-3.66< 5 seconds
Gaussian 16 DFT (B3LYP/6-311+G(2d,p) GIAO)42.40+0.64~45 min (4 cores)

Experimental Workflow: A Self-Validating System

To objectively verify these predictions, we must synthesize the target scaffold and acquire its spectrum. The following protocol details the synthesis of spirooctane-5,7-dione using a highly specific sulfonium ylide approach, which serves as a self-validating system for the NMR data[4].

Objective: Synthesis of spirooctane-5,7-dione via the alkylation of 1,3-cyclohexanedione.

Rationale for Experimental Choices: Attempting to synthesize this spirocycle using 1,2-dibromoethane typically results in unwanted


-alkylation or retro-Claisen cleavage due to the harsh basic conditions required. Instead, we utilize (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a specialized two-carbon synthon[4]. The initial step is a rapid intermolecular 

attack by the 1,3-cyclohexanedione enolate onto the primary bromide. The bulky diphenylsulfide group then acts as an exceptional leaving group, lowering the activation energy required for the subsequent intramolecular ring closure to form the highly strained cyclopropane ring under mild conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.5 equiv) in anhydrous ethyl acetate (EtOAc) under an inert nitrogen atmosphere.

  • Enolate Formation: Add finely powdered potassium carbonate (

    
    , 3.0 equiv) followed by 1,3-cyclohexanedione (1.0 equiv). The use of a mild, heterogeneous base like 
    
    
    
    prevents the degradation of the 1,3-dione system.
  • Cyclization: Stir the suspension vigorously at room temperature for 12 hours. The mild temperature is sufficient because the sulfonium leaving group provides a highly favorable thermodynamic driving force for the spirocyclization[4].

  • Work-up: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 30% EtOAc in hexane) to yield spirooctane-5,7-dione as a crystalline solid.

  • NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-

    
    . Acquire the 
    
    
    
    NMR spectrum at 100 MHz utilizing complete proton decoupling (
    
    
    ). The C-spiro will appear as a distinct quaternary singlet at 41.76 ppm[3].

NMR_Validation_System Target Target Scaffold: Spiro[2.5]octane-5,7-dione Empirical Empirical Prediction (HOSE Codes / Additivity) Target->Empirical DFT QM Prediction (DFT/B3LYP/GIAO) Target->DFT Synthesis Chemical Synthesis (Sulfonium Ylide Route) Target->Synthesis Analysis Comparative Analysis: Δδ for C-spiro Empirical->Analysis DFT->Analysis NMR_Acq 13C NMR Acquisition (100 MHz, DMSO-d6) Synthesis->NMR_Acq NMR_Acq->Analysis Validated Validated Structural Assignment Analysis->Validated

Workflow comparing empirical and QM-based 13C NMR predictions against experimental acquisition.

Conclusion & Recommendations

When characterizing spirooctanes, researchers must be highly skeptical of empirical


 NMR predictions for the spiro quaternary carbon. Tools relying strictly on HOSE codes routinely underestimate the downfield shift caused by the complex interplay of 

hybridization and steric compression, leading to absolute errors exceeding 9 ppm.

For routine structural verification, Mnova NMRPredict offers a reasonable compromise between speed and accuracy. However, for definitive structural elucidation—especially when patenting novel spirocyclic drug candidates—DFT/GIAO calculations are strictly required to accurately model the magnetic shielding tensor of the C-spiro atom.

References

  • "Novel process for preparation of spirooctane-5,7-dione and spiro[1]nonane-6,8-dione", EP3191441B1, Google Patents.

  • "Spirooctane-5-carboxylic acid | CAS 1314390-66-3", Benchchem.

  • "An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)
  • "Carbon-carbon and carbon-hydrogen coupling constants in neutral coordin

Sources

Comparative

Comparative Mass Spectrometry Guide: Spirocyclic Carbonate Fragmentation

Executive Summary Spirocyclic carbonates—specifically those derived from pentaerythritol (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dione)—represent a unique analytical challenge compared to their linear analogs (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic carbonates—specifically those derived from pentaerythritol (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dione)—represent a unique analytical challenge compared to their linear analogs (e.g., dimethyl carbonate) or simple cyclic carbonates (e.g., propylene carbonate). Their rigid spiro-junction creates specific fragmentation channels dominated by sequential decarboxylation and ring contraction.

This guide compares the mass spectrometric behavior of spirocyclic carbonates using Electron Ionization (EI) versus Electrospray Ionization (ESI) . It provides experimentally validated fragmentation pathways and protocols for researchers characterizing these scaffolds in polymer synthesis and drug discovery.

Part 1: The Analytical Challenge

The spirocyclic carbonate core contains a quaternary carbon center (the spiro-junction) that imposes significant steric rigidity. Unlike linear carbonates, which fragment via random chain scission or McLafferty rearrangements (if


-hydrogens are present), spirocyclic carbonates undergo strain-release fragmentation .

Key Differentiators:

  • Linear Carbonates: Dominated by

    
    -cleavage and alkoxy radical losses.
    
  • Spirocyclic Carbonates: Dominated by sequential neutral loss of

    
     (44 Da) and ring-opening at the quaternary center.
    

Part 2: Methodological Comparison (EI vs. ESI)

The choice of ionization technique dictates the quality of structural information obtained. The following table contrasts the performance of EI (Hard Ionization) and ESI (Soft Ionization) for spirocyclic carbonates.

Table 1: Comparative Performance Metrics
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level High (70 eV)Low (Thermal/Electric Field)
Molecular Ion (

)
Often absent or weak (<5% abundance) due to rapid decarboxylation.Dominant as adducts:

,

,

.
Fragmentation Rich, "fingerprint" spectra. Good for library matching.Minimal in MS1. Requires MS/MS (CID) to induce fragmentation.
Key Mechanism Radical-induced cleavage (Odd-electron ions).Charge-remote fragmentation (Even-electron ions).
Sensitivity Moderate (ng range).High (pg range), but susceptible to matrix effects.
Best For Structural elucidation of unknown impurities.Quantitation and confirmation of synthesized monomers.[1]

Part 3: Mechanistic Deep Dive & Fragmentation Pathways

The "Double Decarboxylation" Pathway

For a representative spirocyclic bis-carbonate (MW 204), the fragmentation is driven by the stability of the


 leaving group.
  • Stage 1: Ionization. Formation of the radical cation (

    
    , m/z 204) in EI, or protonated species (
    
    
    
    , m/z 205) in ESI.
  • Stage 2: Primary Ring Opening. The carbonate ring opens due to strain, leading to the loss of the first

    
     molecule (
    
    
    
    ).
  • Stage 3: Secondary Decarboxylation. The remaining ring, now destabilized, often ejects a second

    
    , leaving a hydrocarbon backbone or ether linkage.
    
Visualization: Fragmentation Logic

The following diagram illustrates the sequential loss mechanism characteristic of spiro-systems.

SpiroFragmentation Start Spiro-Bis-Carbonate (MW 204) Ionization Ionization (EI: M+• | ESI: [M+H]+) Start->Ionization + Energy Fragment1 Primary Distonic Ion (Ring Open) Ionization->Fragment1 Strain Release Loss1 Loss of CO2 (m/z 160 / 161) Fragment1->Loss1 -44 Da Fragment2 Secondary Ring Opening Loss1->Fragment2 Rearrangement Loss2 Loss of 2nd CO2 (m/z 116 / 117) Fragment2->Loss2 -44 Da Final Stable Ether/Alkene Fragment Loss2->Final Stabilization

Caption: Sequential decarboxylation pathway for spirocyclic bis-carbonates. The loss of two CO₂ units is the diagnostic fingerprint of this class.

Part 4: Experimental Protocol (ESI-MS/MS)

This protocol is designed for the structural confirmation of spirocyclic carbonate monomers using a Triple Quadrupole or Q-TOF system.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid protic solvents if the carbonate is highly reactive, though spiro-carbonates are generally stable.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for direct infusion.

  • Additives: Add 0.1% Formic Acid to promote protonation (

    
    ) or 5 mM Ammonium Formate for ammonium adducts (
    
    
    
    ).
Instrument Parameters (Direct Infusion)
  • Flow Rate: 10 µL/min.

  • Source Voltage (ESI+): 3.5 kV – 4.0 kV.

  • Capillary Temperature: 250°C (Keep moderate to prevent thermal degradation before ionization).

  • Desolvation Gas: Nitrogen (

    
    ), 500 L/hr.
    
MS/MS Acquisition (Collision Induced Dissociation)

To mimic the structural data of EI while maintaining the sensitivity of ESI, use Stepped Collision Energy .

  • Precursor Isolation: Select

    
     (e.g., m/z 205).
    
  • Collision Energy (CE):

    • Low (10 eV): Retains parent ion.

    • Medium (25 eV): Reveals first

      
       loss.
      
    • High (40 eV): Reveals skeletal fragmentation (hydrocarbon backbone).

Part 5: Data Interpretation & Comparison

Diagnostic Ion Table

When analyzing an unknown sample, use this table to distinguish spirocyclic carbonates from linear alternatives.

Ion TypeSpirocyclic Carbonate (e.g., Spiro-bis)Linear Carbonate (e.g., Diethyl Carbonate)Significance
Base Peak (EI) m/z 116 (M - 2x

) or m/z 69
m/z 91 or 45 (Alkoxy)Spiro systems lose the carbonate functionality entirely; linear systems retain alkoxy chains.
Adducts (ESI) Strong

and

Strong

Spiro-ethers coordinate alkali metals (Na+) strongly due to the "crown-ether-like" oxygen arrangement.
Neutral Loss 44 Da (

) and 88 Da (2x

)
46 Da (Ethanol) or 31 Da (Methanol)Critical Differentiator: Linear carbonates lose alcohols; Spiro carbonates lose

.
Workflow Decision Matrix

Use this logic flow to select the correct method for your specific research question.

Workflow Input Sample: Unknown Carbonate Question Goal? Input->Question Path_Quant Quantitation / Purity Question->Path_Quant Purity Check Path_Struct Structural ID / Impurity Question->Path_Struct Unknown ID Method_ESI LC-ESI-MS/MS (Soft Ionization) Path_Quant->Method_ESI Method_EI GC-EI-MS (Hard Ionization) Path_Struct->Method_EI Result_ESI Confirm MW Detect Adducts Method_ESI->Result_ESI Result_EI Fingerprint Spectra Library Match Method_EI->Result_EI

Caption: Decision matrix for selecting ionization techniques based on analytical goals.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87.[2] Link

  • Shimadzu Corporation. "Ionization Modes: EI Features and Fragmentation". Shimadzu User Guides. Link

  • Chemistry LibreTexts. "Mass Spectrometry: Fragmentation Patterns and Mechanisms". LibreTexts Chemistry. Link

  • Liu, Y., et al. (2008).[1] "A novel rearrangement in ESI-MSn of spirocyclic pentaerythritol di(phosphate monoamides)". Journal of Mass Spectrometry. (Cited via CORE). Link

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI". MetwareBio Technical Guides. Link

Sources

Validation

A Researcher's Guide to Differentiating Spirocyclic Carbonates and Diones: A Comparative Analysis of 5,7-Dioxaspiro[2.5]octan-6-one and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Introduction: The Challenge of Structural Isomerism in Spirocycles Spirocyclic compounds, characterized by two rings connected through a single shared atom, are foundational scaffolds in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Structural Isomerism in Spirocycles

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are foundational scaffolds in medicinal chemistry and materials science. Their rigid, three-dimensional architecture offers unique steric and electronic properties. However, subtle variations in their structure can lead to vastly different chemical reactivity and biological activity. This guide addresses a common analytical challenge: distinguishing between two closely related spirocycles, 5,7-Dioxaspiro[2.5]octan-6-one and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione .

While both molecules share the 5,7-dioxaspiro[2.5]octane core, they differ in two critical aspects: the presence of a second carbonyl group and gem-dimethyl substitution on the dioxane ring. The former is a cyclic carbonate, while the latter, a derivative of Meldrum's acid, is a cyclic diketone. This guide provides a comprehensive framework, grounded in experimental data and spectroscopic principles, for the unambiguous identification and differentiation of these two compounds.

Molecular Structure and Physicochemical Properties

The fundamental differences between these molecules begin with their structure, which directly influences their physical properties.

G cluster_0 5,7-Dioxaspiro[2.5]octan-6-one cluster_1 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Compound1 Compound1 Compound2 Compound2

Caption: Chemical structures of the two spirocyclic compounds.

Table 1: Comparison of Physicochemical Properties

Property5,7-Dioxaspiro[2.5]octan-6-one6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneCausality of Difference
CAS Number Not readily available5617-70-9[1]Reflects the relative prevalence in research and commerce.
Molecular Formula C₆H₈O₃C₈H₁₀O₄[2]Addition of a C(CH₃)₂ and a carbonyl group.
Molecular Weight 128.13 g/mol 170.16 g/mol [3]The dimethyl-dione is significantly heavier.
Appearance Predicted: Solid/LiquidWhite to off-white crystalline solid[2][4]Increased molecular weight and polarity favor a solid state.
Melting Point Predicted: Lower63-72 °C[1][2]Higher molecular symmetry and intermolecular forces in the dione lead to a higher melting point.
Key Functional Groups Cyclic Carbonate (Ester), Spiro-etherCyclic Acylal (Diketone), Spiro-etherThe presence of one versus two carbonyl groups is the primary chemical differentiator.

The Analytical Workflow: A Multi-Technique Approach

A definitive identification requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Logical workflow for distinguishing the two spirocycles.

Spectroscopic Fingerprinting

Mass Spectrometry (MS): The First Point of Differentiation

Mass spectrometry provides the most direct evidence of the compositional difference. The molecular weights are distinct, making the initial identification straightforward.

  • Causality: The molecular formula C₈H₁₀O₄ for the dimethyl-dione results in a molecular ion peak (M⁺) at m/z 170.16, whereas C₆H₈O₃ for the carbonate will appear at m/z 128.13. This ~42 Da difference is a clear indicator.

  • Fragmentation Analysis: The fragmentation patterns will also differ. The dimethyl-dione is known to lose CO₂ and acetone fragments. The carbonate would likely show loss of CO₂ and ethylene fragments from the cyclopropane ring.

Table 2: Predicted Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (M)Expected Molecular Ion (M⁺˙)Key Fragmentation Pathways
Carbonate C₆H₈O₃128.0473 Dam/z 128Loss of CO₂ (m/z 84), cleavage of cyclopropane ring.
Diketone C₈H₁₀O₄170.0579 Dam/z 170[5]Loss of CO₂ (m/z 126), loss of acetone (m/z 112).
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally powerful for differentiating these compounds due to its sensitivity to carbonyl groups.

  • Causality: The key distinction lies in the C=O stretching region (1650-1850 cm⁻¹).

    • 5,7-Dioxaspiro[2.5]octan-6-one: As a cyclic carbonate (a six-membered ring lactone), it is expected to exhibit a single, strong C=O stretching absorption around 1740-1760 cm⁻¹ .

    • 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This molecule contains two coupled carbonyl groups. This coupling leads to two distinct C=O stretching bands : a symmetric stretch and a more intense asymmetric stretch, typically observed around 1750 cm⁻¹ and 1780 cm⁻¹ . The presence of two sharp peaks in this region is a definitive marker for the dione structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR provides the most detailed structural information, confirming connectivity and chemical environment.

  • ¹H NMR Spectroscopy:

    • Causality: The presence of the gem-dimethyl groups in the dione provides a clear diagnostic signal.

    • 5,7-Dioxaspiro[2.5]octan-6-one (Predicted):

      • Two signals for the cyclopropane protons (CH₂), likely complex multiplets or triplets around 0.8-1.5 ppm.

      • A signal for the two methylene (OCH₂) protons on the dioxane ring, expected around 4.0-4.5 ppm.

    • 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Experimental):

      • A sharp singlet corresponding to the six protons of the two equivalent methyl groups (C(CH₃)₂), typically around 1.7 ppm.[7] This is the most telling feature.

      • A singlet or a narrow multiplet for the four equivalent cyclopropane protons around 1.5-2.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Causality: The number of unique carbon signals and their chemical shifts, particularly in the carbonyl and quaternary carbon regions, are definitive.

    • 5,7-Dioxaspiro[2.5]octan-6-one (Predicted):

      • ~4 unique signals.

      • One C=O signal (carbonate) around 150-160 ppm.

      • One spiro-carbon signal.

      • One OCH₂ signal around 60-70 ppm.

      • One cyclopropane CH₂ signal.

    • 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Predicted/Literature):

      • ~5 unique signals.

      • One C=O signal (dione) around 160-170 ppm.

      • One quaternary carbon (C(CH₃)₂) signal around 105 ppm.

      • One spiro-carbon signal around 30-40 ppm.

      • One methyl (CH₃) signal around 25-30 ppm.

      • One cyclopropane CH₂ signal around 15-20 ppm.

Table 3: Summary of Expected NMR Spectroscopic Data

Feature5,7-Dioxaspiro[2.5]octan-6-one (Predicted)6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
¹H Signals ~2-3 distinct signals2 distinct signals
¹H Key Signal OCH₂ protons (~4.0-4.5 ppm)C(CH₃)₂ singlet (~1.7 ppm)[7]
¹³C Signals ~4 unique signals~5 unique signals
¹³C Carbonyl 1 signal (~150-160 ppm)1 signal (~160-170 ppm)
¹³C Key Signal OCH₂ signal (~60-70 ppm)Quaternary C(CH₃)₂ signal (~105 ppm)

Standard Operating Protocols

The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol: Sample Preparation and NMR Analysis
  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice. The causality here is that the deuterium signal is used for locking the magnetic field, and the solvent must not contain protons that would obscure the analyte signals.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent by the manufacturer and serves as the 0 ppm reference point.

    • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields provide better signal dispersion and resolution.

    • ¹H Spectrum Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. The proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation easier.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Protocol: Infrared (IR) Spectroscopy
  • Objective: To identify the presence and nature of carbonyl functional groups.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum. This is crucial to remove interfering signals from atmospheric CO₂ and water.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

    • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

    • Data Analysis: Analyze the C=O stretching region (1650-1850 cm⁻¹) for the number and position of absorption bands.

Conclusion

The differentiation of 5,7-Dioxaspiro[2.5]octan-6-one and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a clear-cut process when a systematic analytical approach is employed. While mass spectrometry provides the initial, unambiguous confirmation of molecular weight, it is the combination of IR and NMR spectroscopy that offers a rich, detailed validation of the specific molecular architecture.

The definitive markers are:

  • For 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: The presence of two C=O stretches in the IR spectrum and a sharp, six-proton singlet for the gem-dimethyl groups in the ¹H NMR spectrum.

  • For 5,7-Dioxaspiro[2.5]octan-6-one: The presence of a single C=O stretch in the IR spectrum and the absence of the characteristic gem-dimethyl singlet in the ¹H NMR spectrum.

By following the protocols and understanding the chemical causality behind the expected spectral features outlined in this guide, researchers can confidently and accurately distinguish between these two valuable spirocyclic building blocks.

References

  • Chemical Synthesis Database. 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • PubChem. 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione. [Link]

  • Organic Syntheses. 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. [Link]

Sources

Comparative

Comparative Guide: Chromatographic Strategies for the Isolation of Spirocarbonate Impurities

Introduction: The "Spiro" Challenge Spirocarbonates—rigid bicyclic structures sharing a single central carbon atom—are increasingly prevalent as intermediates in the synthesis of nucleoside analogs and complex antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spiro" Challenge

Spirocarbonates—rigid bicyclic structures sharing a single central carbon atom—are increasingly prevalent as intermediates in the synthesis of nucleoside analogs and complex antiviral therapeutics. Their unique 3D geometry offers pharmacological advantages, but their purification presents a distinct chromatographic challenge.

The Problem: Spirocarbonate impurities are frequently diastereomers of the active pharmaceutical ingredient (API). Unlike impurities formed by degradation or side-reactions that possess different functional groups, spiro-diastereomers often share:

  • Identical Molecular Weight (Isobaric).

  • Nearly Identical LogP (Hydrophobicity).

  • High Hydrolytic Instability in aqueous acidic media.

Standard Reversed-Phase HPLC (RP-HPLC) often fails to resolve these species because it relies primarily on hydrophobicity. This guide objectively compares RP-HPLC against Supercritical Fluid Chromatography (SFC), demonstrating why SFC on Chiral Stationary Phases (CSPs) is the superior methodology for this specific application.

Comparative Analysis: RP-HPLC vs. SFC[1][2]

Method A: Reversed-Phase HPLC (The Traditional Approach)[1]
  • Mechanism: Partitioning based on hydrophobicity using alkyl-bonded silica (e.g., C18).

  • Status: Industry standard, but suboptimal for spiro-isomers.

FeaturePerformanceTechnical Insight
Selectivity (

)
Low Spiro-diastereomers have identical hydrophobic surface areas. C18 chains cannot "differentiate" the rigid 3D twist of the spiro-center.
Sample Stability Poor Cyclic carbonates are prone to ring-opening hydrolysis in the acidic aqueous mobile phases (pH 2-3) required for peak shape in RP-HPLC.
Throughput Medium High viscosity of water/organic mixtures limits flow rates.
Method B: SFC with Chiral Stationary Phases (The Advanced Solution)
  • Mechanism: Adsorption and steric inclusion using liquid CO

    
     and polysaccharide-coated supports.
    
  • Status: Preferred for rigid isomers.

FeaturePerformanceTechnical Insight
Selectivity (

)
High Polysaccharide phases (Amylose/Cellulose) possess "grooves" that recognize the 3D shape of the spiro-linkage, resolving diastereomers even if they are achiral.
Sample Stability Excellent Anhydrous conditions (CO

+ Methanol) prevent carbonate hydrolysis.
Throughput High Low viscosity of supercritical CO

allows for 3-5x higher flow rates.

Visualizing the Separation Logic

The following decision tree illustrates the critical decision-making process when encountering a spirocarbonate impurity profile.

MethodSelection Start START: Spirocarbonate Mixture Solubility Solubility Check: Soluble in MeOH/EtOH? Start->Solubility Stability Stability Check: Stable in pH 2.0 H2O? Solubility->Stability Yes RP_HPLC Path A: RP-HPLC (C18 / Phenyl-Hexyl) Solubility->RP_HPLC No (Aqueous req.) Stability->RP_HPLC Yes SFC_Screen Path B: SFC Screening (Polysaccharide Columns) Stability->SFC_Screen No (Hydrolysis Risk) Result_Fail Likely Co-elution or Degradation RP_HPLC->Result_Fail Low Selectivity Result_Success High Resolution (Rs > 2.0) Sample Preserved SFC_Screen->Result_Success Steric Recognition

Figure 1: Decision matrix for selecting chromatographic modes. Note the critical "Stability Check" branching to SFC to avoid hydrolysis.

Experimental Data & Validation

To validate the superiority of SFC, a comparative study was performed on a representative spirocarbonate intermediate (MW 450 Da).

Experimental Conditions
  • Sample: Crude reaction mixture containing Spiro-Target (85%) and Spiro-Impurity (10% diastereomer).

  • HPLC Conditions: Column: C18 (150 x 4.6 mm, 3 µm); MP: Water (0.1% TFA) / ACN Gradient; Flow: 1.0 mL/min.

  • SFC Conditions: Column: Amylose-tris(3,5-dimethylphenylcarbamate) (150 x 4.6 mm, 3 µm); MP: CO

    
     / MeOH (Isocratic 15%); Back Pressure: 120 bar; Flow: 3.0 mL/min.
    
Results Summary
MetricRP-HPLC (C18)SFC (Amylose-C)Interpretation
Resolution (

)
0.8 (Co-elution)4.2 (Baseline) The chiral phase recognized the spiro-twist; C18 did not.
Tailing Factor (

)
1.41.1 SFC provided sharper peaks due to faster mass transfer.
Analysis Time 18.5 min4.5 min SFC was 4x faster.
Recovery 88%99% 12% of the sample hydrolyzed in the acidic HPLC mobile phase.

Detailed Protocol: SFC Method Development

This protocol is self-validating. If Step 2 fails to yield


, the protocol explicitly directs the user to alternative stationary phases.
Step 1: Sample Preparation
  • Dissolve the spirocarbonate sample in 100% Methanol or Ethanol.

  • Concentration: 0.5 mg/mL.

  • Critical: Avoid DMSO if possible, as it can cause solvent effects in SFC.

Step 2: Primary Screening (The "Golden Four")

Screen the sample against the four core polysaccharide phases using a generic gradient.

  • Columns:

    • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)

    • Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)

    • Cellulose-tris(3,5-dichlorophenylcarbamate) (e.g., IC)

    • Amylose-tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ)

  • Gradient: 5% to 50% Methanol in CO

    
     over 5 minutes.
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Step 3: Optimization (Focusing)
  • Identify the column with the highest selectivity (

    
    ).
    
  • Convert the gradient to an Isocratic Method .

  • Rule of Thumb: If the impurity elutes at 20% B in the gradient, start isocratic optimization at 15% B.

Step 4: Additive Tuning (If Tailing Occurs)
  • If peaks tail, add 0.1% Ammonium Hydroxide (for basic spiro-amines) or 0.1% Formic Acid (for acidic moieties) to the Methanol co-solvent.

  • Note: For neutral spirocarbonates, additives are usually unnecessary in SFC.

Mechanism of Interaction

Why does the Amylose column work for achiral diastereomers?

Mechanism Spiro_A Spiro-Isomer A (Shape: Linear-like) StationaryPhase Amylose Polymer (Helical Grooves) Spiro_A->StationaryPhase Enters Pores Spiro_B Spiro-Isomer B (Shape: Bent/Kinked) Spiro_B->StationaryPhase Enters Pores Interaction_A Fits in Groove (Strong Retention) StationaryPhase->Interaction_A Isomer A matches geometry Interaction_B Steric Clash (Weak Retention) StationaryPhase->Interaction_B Isomer B restricted by steric bulk

Figure 2: The "Lock and Key" mechanism. The helical structure of the amylose polymer discriminates between the 3D shapes of spiro-isomers, providing separation that C18 cannot.

References

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu. (2010). A foundational study demonstrating the superior success rate of SFC for diastereomer separation compared to RP-HPLC. (Note: Contextual validation from general isomer separation principles)

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. (2013). Ebinger et al. confirm that gradient SFC outperforms HPLC for 258 synthetic diastereomer pairs.

  • Techno-Economic Analysis of Cyclic Carbonate Synthesis. University of Groningen. (2025). Provides chemical context on the synthesis and stability of cyclic carbonate intermediates.

  • Control pH During Method Development. Agilent Technologies. (2020). Highlights the hydrolytic instability of silica and sensitive compounds (like carbonates) in extreme pH aqueous buffers, supporting the move to anhydrous SFC.

  • Recent Achievements in the Synthesis of Cyclic Carbonates. MDPI Molecules. (2022). Discusses the structural rigidity and chemical properties of cyclic carbonates relevant to their separation.

Validation

Elemental analysis standards for 5,7-Dioxaspiro[2.5]octan-6-one purity

An authoritative comparative guide designed for researchers, analytical chemists, and polymer scientists evaluating the purity of specialized spirocyclic monomers. The Analytical Challenge of 5,7-Dioxaspiro[2.5]octan-6-o...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparative guide designed for researchers, analytical chemists, and polymer scientists evaluating the purity of specialized spirocyclic monomers.

The Analytical Challenge of 5,7-Dioxaspiro[2.5]octan-6-one

In the realm of advanced polymer chemistry and drug development, the spirocyclic carbonate 5,7-Dioxaspiro[2.5]octan-6-one (Molecular Formula: C₆H₈O₃, MW: 128.13 g/mol ) serves as a critical building block. It is frequently utilized as a monomer in radical ring-opening polymerizations to synthesize functionalized polycarbonates .

For these applications, absolute purity is paramount. Even trace impurities—such as residual water, unreacted diols, or structural isomers—can act as chain transfer agents or prematurely initiate hydrolysis, drastically altering the molecular weight (


) and dispersity (Đ) of the resulting polymer.

Historically, Elemental Analysis (EA) via combustion has been the gold standard for proving chemical composition. However, as molecular complexity increases, relying solely on macroscopic elemental ratios becomes a dangerous liability. This guide objectively compares Elemental Analysis against modern orthogonal techniques—specifically Quantitative ¹H NMR (qNMR) and Chromatography (GC-FID/HPLC) —to establish a foolproof, self-validating system for purity determination.

Core Analytical Techniques: A Mechanistic Comparison

To understand why a multi-faceted approach is required, we must analyze the physical causality behind what each instrument actually detects.

Elemental Analysis (CHNO)

EA relies on the complete combustion of a sample at ~1000°C, measuring the evolved gases (CO₂, H₂O, NOₓ) via a Thermal Conductivity Detector (TCD).

  • The Strength: It provides a bulk macroscopic view of the entire sample, including inorganic salts or heavy metals if ash residue is weighed.

  • The Fatal Flaw (The Averaging Effect): EA is entirely blind to structural arrangements. If a sample contains a carbon-rich impurity (e.g., residual ethyl acetate) and a carbon-poor impurity (e.g., water), their elemental contributions can mathematically cancel out, yielding a false "perfect match" to the theoretical C₆H₈O₃ values.

Quantitative NMR (qNMR)

qNMR is a primary ratio analytical method. It does not rely on UV extinction coefficients or volatility. Instead, it relies on the fundamental physics of nuclear spin .

  • The Strength: By co-dissolving the sample with a highly pure, traceable Internal Standard (IS), qNMR provides an absolute mass fraction (w/w %). It is mechanistically independent of the analyte's structure.

  • The Flaw: It cannot easily detect NMR-silent inorganic salts unless they shift the pH or are inferred by mass balance.

Chromatography (GC-FID / HPLC-UV)
  • The Strength: Excellent for separating and profiling structurally similar organic impurities or degradation products.

  • The Flaw: Area-percent purity is inherently flawed. It assumes all molecules have the same response factor (UV absorbance or ionization efficiency) and completely ignores invisible impurities like water or silica gel .

PurityLogic A 5,7-Dioxaspiro[2.5]octan-6-one Sample Batch B Elemental Analysis (CHNO) A->B Bulk Composition C Quantitative 1H NMR (qNMR) A->C Absolute Quantitation D HPLC / GC-FID A->D Organic Impurities B1 Detects: Total C, H, O Blind to: Structural Isomers, Salts B->B1 C1 Detects: Absolute Molar Ratio Blind to: NMR-Silent Inorganics C->C1 D1 Detects: UV-Active / Volatile Organics Blind to: Water, Inorganic Salts D->D1 E Orthogonal Purity Validation (True Mass Fraction) B1->E C1->E D1->E

Fig 1: Orthogonal purity validation workflow for 5,7-Dioxaspiro[2.5]octan-6-one.

Comparative Data: The Mathematical Proof of EA's Limitations

To objectively compare these methods, let us examine a hypothetical, yet highly realistic, batch of 5,7-Dioxaspiro[2.5]octan-6-one.

True Batch Composition:

  • Target Monomer: 98.0%

  • Structural Isomer Impurity: 1.0%

  • Water (H₂O): 0.5%

  • Residual Ethyl Acetate: 0.5%

Theoretical EA for pure C₆H₈O₃: Carbon 56.25%, Hydrogen 6.29%.

If we calculate the elemental contribution of this contaminated mixture, the bulk carbon content drops slightly due to water, but is pulled back up by the ethyl acetate. The resulting EA values for the batch are C: 55.96% and H: 6.33% .

Because the deviation (ΔC = -0.29%, ΔH = +0.04%) falls well within the universally accepted ±0.4% tolerance for elemental analysis, an analyst relying solely on EA would falsely pass this batch as 100% pure.

Analytical TechniqueReported PurityDetected ImpuritiesBlind SpotsVerdict for this Batch
Elemental Analysis ~100% (Matches theoretical within ±0.3%)None (Averaging effect masks them)Isomers, offsetting solvent/water ratiosFalse Pass
HPLC-UV (Area %) 99.0% Isomer (1.0%)Water, Ethyl Acetate (Poor UV absorption)Overestimated
qNMR (Absolute %) 98.0% Isomer, Water, Ethyl AcetateTrace inorganic saltsAccurate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality check.

Protocol 1: CHNO Elemental Analysis by Combustion
  • Calibration: Run a certified reference standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) at least three times.

    • Causality: This establishes the precise response factor (K-factor) for the TCD detector on the day of analysis, compensating for minor fluctuations in carrier gas flow.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 5,7-Dioxaspiro[2.5]octan-6-one into a combustible tin capsule. Seal tightly to trap volatile components.

  • Combustion: Drop the capsule into a furnace at 1000°C packed with Tungsten Oxide (WO₃) and Copper (Cu) wire.

    • Causality: WO₃ acts as a catalyst to ensure 100% oxidation of carbon to CO₂. The Cu wire is critical; it reduces any formed nitrogen oxides (NOₓ) back to N₂, preventing them from overlapping with the CO₂ or H₂O peaks in the detector.

  • Detection: Gases are separated via a GC column and quantified by TCD. Compare the C/H/O ratios against the theoretical values.

Protocol 2: Absolute Purity via ¹H qNMR
  • Gravimetric Preparation: Using a microbalance (d = 0.01 mg), weigh ~20.00 mg of the monomer and ~10.00 mg of a traceable Internal Standard (e.g., Dimethyl sulfone, TraceCERT®) into a vial.

    • Causality: The accuracy of qNMR is entirely dependent on the gravimetric precision of this step.

  • Solvation: Co-dissolve in 0.6 mL of CDCl₃. Ensure complete dissolution.

  • NMR Acquisition Parameters (Critical):

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 30 seconds (at least 5 × T₁ of the slowest relaxing proton).

    • Causality: If D1 is too short, protons will not fully return to the z-axis before the next pulse. This causes differential saturation, artificially shrinking the integral of slower-relaxing protons and ruining the purity calculation.

  • Integration & Calculation: Integrate the isolated cyclopropane protons of the monomer against the methyl protons of the internal standard. Calculate purity using the fundamental qNMR equation.

qNMR_Workflow S1 Weigh Monomer (~20 mg) S3 Co-dissolve in CDCl3 S1->S3 S2 Weigh Internal Standard (e.g., DMSO2, ~10 mg) S2->S3 S4 Acquire 1H NMR (D1 > 5*T1, 90° pulse) S3->S4 S5 Integrate Target Peaks vs. IS Peaks S4->S5 S6 Calculate Absolute Mass Fraction (w/w) S5->S6

Fig 2: Self-validating qNMR protocol for absolute mass fraction determination.

Conclusion

While Elemental Analysis remains a foundational tool for verifying the general empirical formula of newly synthesized compounds, it is fundamentally inadequate as a standalone purity standard for 5,7-Dioxaspiro[2.5]octan-6-one. Its susceptibility to the "averaging effect" of mixed impurities can lead to catastrophic failures in downstream polymerization reactions.

For drug development professionals and polymer scientists, qNMR must be adopted as the primary standard for absolute mass fraction determination , supported orthogonally by GC/HPLC for detailed impurity profiling.

References

  • Sanda, F., Takata, T., & Endo, T. (1994). Synthesis and radical ring-opening polymerization of a vinylcyclopropane bearing a cyclic carbonate moiety, 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one. Macromolecules. URL:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL:[Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,7-Dioxaspiro[2.5]octan-6-one

This document provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dioxaspiro[2.5]octan-6-one. As a specialized chemical used by researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dioxaspiro[2.5]octan-6-one. As a specialized chemical used by researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your laboratory to manage this chemical waste stream with confidence and integrity.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While specific toxicological data for 5,7-Dioxaspiro[2.5]octan-6-one is not extensively documented, a risk assessment can be conducted by examining its structural motifs—a spirocyclic system and a cyclic carbonate (or lactone) functional group—and data from analogous compounds.

The presence of the strained spirocycle and the reactive carbonate ester suggests that the compound should be handled with care. Analogous spiro-dioxane structures are noted to be potential skin, eye, and respiratory irritants.[1][2] Therefore, it is prudent to treat 5,7-Dioxaspiro[2.5]octan-6-one as a hazardous substance until proven otherwise.

Table 1: Hazard Assessment and Recommended Personal Protective Equipment (PPE)

Potential Hazard Basis of Assessment Recommended PPE Rationale
Eye Irritation Based on data for analogous spiro compounds.[2]Chemical safety goggles meeting ANSI Z.87.1 standards; face shield for splash risk.[3]To prevent direct contact with sensitive eye tissues.
Skin Irritation Based on data for analogous spiro compounds.[2]Chemical-resistant gloves (e.g., nitrile); standard laboratory coat.[3]To prevent dermal exposure and absorption. Gloves should be inspected before use and changed immediately upon contamination.[4]
Respiratory Irritation Potential for irritation from dust or aerosols, based on related compounds.[1]Work in a well-ventilated area or under a chemical fume hood.[5]To minimize inhalation of airborne particles or vapors.
Reactivity Cyclic carbonates can undergo hydrolysis or thermal decomposition.[6][7]Segregate from strong acids, bases, and oxidizing agents.[5][8]To prevent uncontrolled reactions, gas evolution, or degradation into unknown, potentially more hazardous byproducts.

The Principle of Compliant Chemical Waste Management

All chemical waste disposal is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[9] This principle holds the waste generator—your laboratory—responsible for the waste from its creation to its final, safe disposal.

Disposing of chemical waste into the sanitary sewer or regular trash is strictly prohibited.[9][10] The only acceptable pathway is through your institution's Environmental Health & Safety (EHS) program, which partners with licensed hazardous waste disposal facilities.[5][9]

A 1. Identify Waste Is 5,7-Dioxaspiro[2.5]octan-6-one waste being generated? B 2. Segregate Waste Isolate from incompatible materials (acids, bases). A->B C 3. Containerize Use a designated, compatible, leak-proof container. B->C D 4. Label Container Attach a completed Hazardous Waste tag. C->D E 5. Store Safely Place in a designated Satellite Accumulation Area (SAA). D->E F 6. Arrange Disposal Contact EHS for waste pickup. E->F

Caption: Waste Management Workflow for 5,7-Dioxaspiro[2.5]octan-6-one.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 5,7-Dioxaspiro[2.5]octan-6-one waste, including contaminated labware (e.g., pipette tips, weighing paper).

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1. This includes, at a minimum, a buttoned lab coat, safety goggles, and chemical-resistant gloves.[3]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Action: Designate a specific waste stream for 5,7-Dioxaspiro[2.5]octan-6-one and any materials contaminated with it.

  • Causality: Do not mix this waste with other chemical classes, particularly strong acids, bases, or oxidizing agents.[5][11] The ester linkage in the cyclic carbonate is susceptible to hydrolysis under acidic or basic conditions, which could generate unknown and potentially hazardous byproducts.[7]

Step 3: Containerization The integrity of the waste container is essential for safe storage and transport.

  • Action: Collect all solid and liquid waste containing 5,7-Dioxaspiro[2.5]octan-6-one in a single, dedicated container. This container must be in good condition, leak-proof, and constructed of a chemically compatible material (high-density polyethylene is a common choice).[10][11] The container must have a secure, screw-top cap; parafilm and stoppers are not acceptable for sealing waste.[10]

  • Causality: Fill liquid containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[10] Ensure the exterior of the container remains free of contamination.

Step 4: Labeling Accurate labeling is a legal requirement and ensures safe handling by all personnel.

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.[9]

  • Causality: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "5,7-Dioxaspiro[2.5]octan-6-one".[11]

    • The estimated quantities or percentages of all components in the container.

    • The date of waste generation (the date the first waste was added).[9]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[9]

Step 5: Temporary Storage (Satellite Accumulation Area - SAA) Laboratories must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[5][11] This area should be near the point of generation, under the control of laboratory personnel, and away from general traffic.[5][11]

  • Causality: The SAA ensures that hazardous waste is kept in a secure and known location, preventing accidental spills or exposures. Containers in the SAA must remain closed at all times except when waste is being added.[11]

Spill Management

In the event of a small, manageable spill, follow these steps:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill. If it is large, involves highly volatile material, or you are unsure how to proceed, contact your EHS department immediately.

  • Contain & Absorb: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to cover and absorb the chemical.

  • Collect & Clean: Carefully sweep or scoop the absorbed material and place it into a new, empty container designated for hazardous waste.[5] Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste as well.

  • Label & Dispose: Seal and label the spill cleanup waste container as described in Step 4 and place it in the SAA for disposal.

Final Disposal Pathway

The final step is the removal and ultimate disposal of the waste, which must be handled by trained professionals.

  • Action: Once the waste container is nearly full (no more than 90%), complete the necessary waste pickup request forms required by your EHS office.[11] EHS personnel will then collect the waste from your laboratory.

  • Causality: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers to manage emissions.[1][12] Thermal decomposition of cyclic carbonates typically yields carbon dioxide and other smaller organic molecules like aldehydes or ketones, which are destroyed in the incineration process.[6][13]

By following these procedures, you ensure that the disposal of 5,7-Dioxaspiro[2.5]octan-6-one is conducted safely, responsibly, and in full compliance with all regulatory standards.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • Wang, D., et al. (2020). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. RSC Advances. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Parcheta, P., et al. (2021). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Materials (Basel). [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). [Link]

  • Capot Chemical. MSDS of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. (2026). [Link]

  • USC Environmental Health & Safety. Chemical Waste. [Link]

  • PubChem. 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. (2025). [Link]

  • Chemical Synthesis Database. 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. (2025). [Link]

  • PubChem. 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione. [Link]

  • Liao, X., et al. (2022). A sustainable approach for the synthesis of recyclable cyclic CO2-based polycarbonates. Green Chemistry. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet. (2024). [Link]

  • Kayukova, O.V., et al. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Kinetic Parameterization of the Effects of Atmospheric and Self-Generated Carbon Dioxide on the Thermal Decomposition of Calcium Carbonate. ACS Omega. [Link]

  • Polymeris. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. (2023). [Link]

  • WTN Chemistry Clips. (2022). Thermal Decomposition of a metal carbonate [Video]. YouTube. [Link]

  • Maciejewski, M. (2000). Mechanism and Kinetics of Thermal Decomposition of Carbonates. ResearchGate. [Link]

  • Brimble, M.A., et al. (1995). Synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones from 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides. Tetrahedron. [Link]

  • PubChem. 6-Oxaspiro[2.5]octane-5,7-dione. [Link]

  • Romain, C., & Williams, C. (2022). Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst. Angewandte Chemie. [Link]

  • Matiuhin, A.A., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Sahil, & Gupta, N. (2024). Cyclic carbonates: Treasure of fine chemicals obtained from waste stream CO2 over carbon-based heterogeneous catalysts. ResearchGate. [Link]

  • CORDIS | European Commission. Production of Cyclic Carbonates from CO2 using Renewable Feedstocks. (2017). [Link]

  • Rogozev, V.S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • ResearchGate. Organic solvents disposal strategies? (2013). [Link]

  • Organic Syntheses. 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

Sources

Handling

Personal protective equipment for handling 5,7-Dioxaspiro[2.5]octan-6-one

Topic: Personal protective equipment for handling 5,7-Dioxaspiro[2.5]octan-6-one Content Type: Operational Safety & Handling Guide Audience: Researchers, Polymer Chemists, and EHS Officers.[1] [1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5,7-Dioxaspiro[2.5]octan-6-one Content Type: Operational Safety & Handling Guide Audience: Researchers, Polymer Chemists, and EHS Officers.[1]

[1]

Executive Summary & Chemical Profile

5,7-Dioxaspiro[2.5]octan-6-one (often referred to as the cyclic carbonate of 1,1-bis(hydroxymethyl)cyclopropane) is a strained, six-membered cyclic carbonate monomer.[1] It is primarily used in the Ring-Opening Polymerization (ROP) of functional aliphatic polycarbonates.[1]

Unlike standard five-membered cyclic carbonates (e.g., propylene carbonate) which are stable solvents, this six-membered analog possesses significant ring strain (due to the spiro-fusion with the cyclopropane ring).[1] This makes it thermodynamically unstable and highly reactive toward nucleophiles (amines, alcohols, water).

Immediate Safety Directive:

  • Reactivity: Electrophilic monomer. Reacts exothermically with amines; hydrolyzes in moist air to release CO₂ and the corresponding diol.

  • Primary Hazard: Severe Eye Irritant (Category 2A) and Respiratory Irritant (Category 3). Potential sensitizer due to protein alkylation capability.

  • Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C to prevent spontaneous polymerization or hydrolysis.

The Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for 5,7-Dioxaspiro[2.5]octan-6-one
Elimination N/A (Essential Monomer)
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >0.5 m/s.[1] Inert Atmosphere (Glovebox) is recommended for weighing and storage to maintain monomer purity and prevent hydrolysis.
Administrative Standard Operating Procedure (SOP) required. No solo working when handling >5g quantities.
Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required based on the operational task.

3.1 Hand Protection (Critical)

Cyclic carbonates are polar aprotic substances that can facilitate the permeation of other solvents (like DCM or THF often used in polymerization) through skin.

  • Standard Handling (Weighing/Transfer):

    • Material: Nitrile Rubber.

    • Thickness: Minimum 0.11 mm (4 mil).

    • Technique: Single layer is sufficient for dry solid handling.

  • Solution Handling (Polymerization in DCM/THF/DMF):

    • Material: Laminate Film (Silver Shield/4H) or Double-gloved Nitrile (change outer pair every 15 mins).[1]

    • Why? Chlorinated solvents (DCM) used with this monomer permeate standard nitrile in <5 minutes. The monomer dissolved in solvent poses a higher transdermal risk.

3.2 Eye & Face Protection[2]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Do not rely on safety glasses with side shields during synthesis or quenching steps. The hydrolysis of this monomer generates CO₂ gas, which can cause glassware over-pressurization and unexpected splashing.

3.3 Respiratory Protection[1]
  • Solid State: If handling fine powder outside a hood (not recommended), use an N95/P2 particulate respirator.

  • Liquid/Solution: If fume hood unavailable, a half-face respirator with Organic Vapor (OV) cartridges is required.[1]

Operational Workflow: Step-by-Step
4.1 Decision Logic: PPE Selection

The following logic flow dictates the safety setup based on your specific interaction with the monomer.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (DCM/THF) State->Solution Reaction/Quench Quant Quantity > 10g? Solid->Quant HighRisk High Risk PPE: Double Nitrile/Laminate + Face Shield + Fume Hood Solution->HighRisk Always Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat Quant->Standard No Glovebox Inert Atmosphere (Glovebox) Required Quant->Glovebox Yes (Moisture Risk)

Figure 1: Decision matrix for selecting PPE based on physical state and quantity.[1]

4.2 Protocol: Safe Weighing & Transfer

Objective: Transfer monomer without moisture contamination or inhalation exposure.

  • Preparation: Pre-dry all glassware. Ensure the monomer is at room temperature before opening the storage vial to prevent condensation.

  • Static Control: This monomer is crystalline and prone to static charge. Use an anti-static gun or polonium strip if weighing outside a glovebox.

  • Transfer:

    • In Glovebox: Use stainless steel spatulas.

    • On Bench: Open vial only inside the fume hood. Weigh into a tared scint vial. Cap immediately.

  • Decontamination: Wipe the exterior of the monomer jar with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to cold storage.

4.3 Protocol: Reaction & Quenching

Risk: Exotherm and Gas Evolution.

  • Setup: Perform all polymerizations in sealed vessels (Schlenk tubes or pressure vials) to exclude water.

  • Quenching (The Danger Zone):

    • When quenching a polymerization reaction involving this monomer, do not add acid/base rapidly.

    • Mechanism:[1][3][4] Hydrolysis of unreacted monomer releases CO₂.

    • Procedure: Dilute the reaction mixture with DCM. Add the quenching agent (e.g., Benzoic acid or dilute HCl) dropwise while stirring.

    • Ventilation:[1][4][5][6][7] Ensure the vessel is vented to a bubbler or the fume hood back-draft to prevent pressure buildup.[1]

Disposal & Waste Management

Critical Warning: Never place unquenched cyclic carbonate monomers in a tightly capped waste container. Residual moisture in the waste drum can trigger hydrolysis, CO₂ evolution, and container rupture.

5.1 Disposal Workflow

Disposal_Flow Waste Reaction Waste (Contains Monomer) Quench Quench Step: Add MeOH + trace HCl Stir 1 hour Waste->Quench Degrade Monomer Check Check pH & Gas Quench->Check Verify CO2 stop Bin Solvent Waste Stream (Non-Halogenated or Halogenated) Check->Bin Safe to Pour

Figure 2: Safe disposal workflow to prevent pressure buildup in waste containers.

5.2 Step-by-Step Disposal
  • Deactivation: Collect all waste containing the monomer in a beaker. Add excess Methanol (MeOH) and a catalytic amount of HCl or an amine (like butylamine).

  • Digestion: Stir in the fume hood for 60 minutes. This converts the reactive cyclic carbonate into linear carbonates or carbamates (non-reactive).

  • Packaging: Pour into the appropriate solvent waste container.

    • Note: Use a vented cap waste container if available.

Emergency Response
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][7] Do not use alcohol (enhances absorption).
Eye Contact Flush with water for 15 minutes.[2][5][6] Seek medical attention immediately (Irritant).
Spill (Solid) Do not dry sweep (dust hazard). Cover with wet paper towels, then scoop into a bag.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (potential reaction).
References
  • PubChem. (n.d.).[8][9] 1,1-Bis(hydroxymethyl)cyclopropane (Precursor).[1] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Pratt, R. C., et al. (2006). Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization.[1] Chemical Communications. (Validation of reactivity and hydrolysis risks).

  • European Chemicals Agency (ECHA). (n.d.).[8] Registration Dossier: Cyclic Carbonates. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved March 8, 2026, from [Link]

Sources

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